Sovesudil hydrochloride
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
属性
IUPAC Name |
propyl 3-[2-(aminomethyl)-5-[(3-fluoropyridin-4-yl)carbamoyl]phenyl]benzoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O3.ClH/c1-2-10-30-23(29)17-5-3-4-15(11-17)19-12-16(6-7-18(19)13-25)22(28)27-21-8-9-26-14-20(21)24;/h3-9,11-12,14H,2,10,13,25H2,1H3,(H,26,27,28);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOTYNSTYWPINR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2)C(=O)NC3=C(C=NC=C3)F)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClFN3O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Inactive Metabolites of Sovesudil Hydrochloride in Ocular Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sovesudil (B610928) hydrochloride (also known as AMA0076 or PHP-201) is a novel Rho kinase (ROCK) inhibitor developed for the topical treatment of glaucoma.[1][2][3][4] A key feature of its design is its classification as a "soft drug," a pharmacologically active compound engineered to undergo rapid and predictable metabolic inactivation to a non-toxic, inactive metabolite after exerting its therapeutic effect.[5] This design strategy aims to minimize local and systemic side effects, such as the conjunctival hyperemia commonly associated with ROCK inhibitors. This technical guide provides an in-depth overview of the conceptual framework for studying the inactive metabolites of sovesudil in ocular tissues. Due to the proprietary nature of specific data, this guide focuses on the established methodologies and theoretical data presentation pertinent to the preclinical evaluation of such ophthalmic drugs.
Introduction: The "Soft Drug" Concept of Sovesudil
Sovesudil is a potent inhibitor of ROCK-I and ROCK-II, with IC50 values of 3.7 nM and 2.3 nM, respectively.[2] By inhibiting the RhoA/ROCK signaling pathway in the trabecular meshwork, sovesudil increases aqueous humor outflow, leading to a reduction in intraocular pressure (IOP).[3] The designation of sovesudil as a "soft drug" is central to its development. This approach involves designing a drug that is metabolically labile in a controlled and predictable manner. The intended outcome is a rapid conversion in ocular tissues to a single, inactive metabolite, thereby reducing the potential for off-target effects and improving the safety profile.
Data Presentation: Quantifying Sovesudil and its Inactive Metabolite
While specific quantitative data for sovesudil and its inactive metabolites in ocular tissues are not publicly available, this section provides a template for how such data would be presented. The following tables illustrate the expected format for summarizing the distribution and metabolic fate of sovesudil in a preclinical rabbit model.
Table 1: Hypothetical Concentration of Sovesudil (Parent Drug) in Rabbit Ocular Tissues Following a Single Topical Dose
| Time Point | Aqueous Humor (ng/mL) | Cornea (ng/g) | Iris-Ciliary Body (ng/g) | Trabecular Meshwork (ng/g) |
| 15 min | 150 | 500 | 80 | 120 |
| 30 min | 250 | 700 | 150 | 200 |
| 1 hr | 180 | 450 | 100 | 160 |
| 2 hr | 90 | 200 | 50 | 80 |
| 4 hr | 30 | 50 | 15 | 25 |
| 8 hr | < LLOQ | < LLOQ | < LLOQ | < LLOQ |
LLOQ: Lower Limit of Quantification
Table 2: Hypothetical Concentration of the Primary Inactive Metabolite in Rabbit Ocular Tissues Following a Single Topical Dose
| Time Point | Aqueous Humor (ng/mL) | Cornea (ng/g) | Iris-Ciliary Body (ng/g) | Trabecular Meshwork (ng/g) |
| 15 min | 20 | 60 | 10 | 15 |
| 30 min | 80 | 250 | 50 | 70 |
| 1 hr | 150 | 500 | 120 | 180 |
| 2 hr | 120 | 350 | 90 | 140 |
| 4 hr | 60 | 150 | 40 | 60 |
| 8 hr | 15 | 30 | 10 | 15 |
Experimental Protocols
The following are detailed methodologies that are standard in the field for the investigation of a topical ophthalmic "soft drug" like sovesudil.
In Vivo Animal Studies and Sample Collection
-
Animal Model: New Zealand White rabbits are a commonly used model for ocular pharmacokinetic studies due to the larger size of their eyes, which facilitates the collection of sufficient tissue for analysis.
-
Dosing: A single, fixed volume (e.g., 30-50 µL) of a sovesudil hydrochloride ophthalmic solution is administered topically to one eye of each rabbit.
-
Sample Collection: At predetermined time points post-dose (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr), animals are euthanized, and ocular tissues are immediately dissected and collected. This typically includes the aqueous humor, cornea, iris-ciliary body, and trabecular meshwork.
-
Sample Handling: All tissue samples are weighed and immediately frozen in liquid nitrogen and stored at -80°C until analysis to prevent degradation of the parent drug and its metabolites.
Bioanalytical Method for Quantification: LC-MS/MS
-
Sample Preparation:
-
Aqueous humor samples are typically subjected to protein precipitation by adding a solvent like acetonitrile (B52724).
-
Solid tissues (cornea, iris-ciliary body, trabecular meshwork) are first homogenized in a suitable buffer. This is followed by protein precipitation or solid-phase extraction to isolate the analytes of interest.
-
An internal standard (a stable isotope-labeled version of sovesudil or a structurally similar molecule) is added to all samples and calibration standards to ensure accuracy and precision.
-
-
Chromatographic Separation (LC):
-
A reverse-phase C18 column is commonly used for the separation of the parent drug and its more polar metabolite.
-
The mobile phase typically consists of a gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometric Detection (MS/MS):
-
A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is the gold standard for quantification.
-
Specific precursor-to-product ion transitions are identified and optimized for both sovesudil and its inactive metabolite to ensure selectivity and sensitivity.
-
The instrument response is used to construct a calibration curve, from which the concentrations in the unknown ocular tissue samples are determined.
-
Visualization of Pathways and Workflows
Rho Kinase (ROCK) Signaling Pathway
The following diagram illustrates the generalized RhoA/ROCK signaling pathway, which is the therapeutic target of sovesudil.
Experimental Workflow for Ocular Pharmacokinetic Study
The diagram below outlines the typical workflow for a preclinical study investigating the metabolism of a topical ophthalmic drug.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Sovesudil - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Novel ROCK Inhibitors, Sovesudil and PHP-0961, Enhance Proliferation, Adhesion and Migration of Corneal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Sovesudil Hydrochloride: An In-depth Technical Guide on Aqueous Humor Dynamics
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of sovesudil (B610928) hydrochloride, a novel Rho-associated protein kinase (ROCK) inhibitor, and its effects on aqueous humor dynamics. Sovesudil is an emerging therapeutic agent for glaucoma, a leading cause of irreversible blindness characterized by progressive optic neuropathy, for which elevated intraocular pressure (IOP) is the primary modifiable risk factor.[1] Sovesudil's mechanism of action, which directly targets the trabecular meshwork to improve aqueous humor outflow, represents a significant advancement in glaucoma therapy.[2][3]
Core Mechanism of Action: The RhoA/ROCK Signaling Pathway
Sovesudil hydrochloride exerts its therapeutic effect by inhibiting the Rho-associated protein kinase (ROCK), a key regulator of cellular contractility within the eye's trabecular meshwork (TM). The TM is the primary site of resistance to aqueous humor outflow in glaucomatous eyes.[3][4]
The RhoA/ROCK signaling pathway, when activated, leads to the phosphorylation of downstream proteins that promote the assembly of actin stress fibers and increase cellular contraction in the TM.[3][4] This heightened contractility stiffens the TM, increases resistance, and impedes the outflow of aqueous humor, thereby elevating IOP.[4]
Sovesudil, by inhibiting ROCK, disrupts this cascade. This leads to the relaxation of TM cells, a reduction in actin stress fibers, and a decrease in focal adhesions.[5] The resulting change in the cytoskeletal organization of the TM cells enhances the facility of aqueous humor outflow through the conventional pathway, leading to a reduction in IOP.[2][4][5] Furthermore, sovesudil is designed as a "soft drug," meaning it is rapidly metabolized to an inactive form, which may reduce the potential for systemic side effects.[3][4]
References
Downstream Targets of Sovesudil Hydrochloride in Cell Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sovesudil hydrochloride (also known as AR-12286, PHP-201, and AMA0076) is a potent and selective Rho kinase (ROCK) inhibitor developed for the treatment of glaucoma. Its primary mechanism of action is the reduction of intraocular pressure (IOP) by increasing the outflow of aqueous humor through the trabecular meshwork. This is achieved by modulating the contractility of trabecular meshwork cells via the inhibition of the RhoA/ROCK signaling pathway. This technical guide provides an in-depth overview of the downstream molecular targets of this compound, focusing on the key signaling components involved in its therapeutic effect. The guide includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
Glaucoma is a leading cause of irreversible blindness worldwide, characterized by progressive optic neuropathy. Elevated intraocular pressure (IOP) is a major risk factor for the development and progression of glaucoma. The conventional aqueous humor outflow pathway, which involves the trabecular meshwork (TM) and Schlemm's canal, is the primary site of resistance to outflow in glaucomatous eyes. The contractility of trabecular meshwork (TM) cells plays a crucial role in regulating this resistance.
This compound is a small molecule inhibitor that targets Rho-associated coiled-coil containing protein kinase (ROCK). ROCK is a serine/threonine kinase that acts as a key downstream effector of the small GTPase RhoA. The RhoA/ROCK signaling pathway is integral to the regulation of the actin cytoskeleton, cell adhesion, and smooth muscle contraction. In the trabecular meshwork, activation of this pathway leads to increased actin stress fiber formation and cell contraction, thereby increasing outflow resistance and IOP. By inhibiting ROCK, this compound induces relaxation of the TM cells, facilitating aqueous humor outflow and lowering IOP.
Mechanism of Action and Downstream Signaling
This compound is an ATP-competitive inhibitor of both ROCK1 and ROCK2 isoforms. The inhibition of ROCK by Sovesudil sets off a cascade of downstream events that ultimately lead to the relaxation of trabecular meshwork cells.
The primary downstream effectors of ROCK in this context are:
-
Myosin Light Chain (MLC): ROCK directly phosphorylates MLC and inhibits Myosin Light Chain Phosphatase (MLCP) through the phosphorylation of its myosin-binding subunit (MYPT1). This leads to an increase in phosphorylated MLC (pMLC), which promotes the interaction of actin and myosin, resulting in cell contraction and the formation of actin stress fibers. Sovesudil, by inhibiting ROCK, leads to a decrease in pMLC levels, causing cellular relaxation.
-
LIM Kinase (LIMK): ROCK phosphorylates and activates LIMK1 and LIMK2. Activated LIMK, in turn, phosphorylates and inactivates cofilin.
-
Cofilin: Cofilin is an actin-depolymerizing factor. When it is phosphorylated (pCofilin), it is in an inactive state and cannot depolymerize actin filaments. This leads to the stabilization and accumulation of actin stress fibers. Inhibition of ROCK by Sovesudil results in reduced LIMK activity and consequently, a decrease in pCofilin levels. This dephosphorylation activates cofilin, leading to the depolymerization of actin filaments and disassembly of stress fibers.
The concerted action of Sovesudil on these downstream targets results in a significant reduction in the contractile tone of trabecular meshwork cells, leading to an increase in the effective filtration area and a decrease in resistance to aqueous humor outflow.
Signaling Pathway Diagram
Caption: this compound signaling pathway in trabecular meshwork cells.
Quantitative Data
The potency of this compound and its related compounds has been determined through various in vitro assays.
| Compound Name | Target | Assay Type | IC50 / Ki | Reference |
| Sovesudil (PHP-201) | ROCK1 | Kinase Assay | IC50: 3.7 nM | [1][2] |
| ROCK2 | Kinase Assay | IC50: 2.3 nM | [1][2] | |
| Verosudil (AR-12286) | ROCK1 | Kinase Assay | Ki: 2 nM | [3][4][5] |
| ROCK2 | Kinase Assay | Ki: 2 nM | [3][4][5] | |
| PKA | Kinase Assay | Ki: 69 nM | [4][5] | |
| MRCKA | Kinase Assay | Ki: 28 nM | [4][5] | |
| CAM2A | Kinase Assay | Ki: 5855 nM | [4][5] | |
| PKCT | Kinase Assay | Ki: 9322 nM | [4][5] | |
| AMA0076 | ROCK1 | Kinase Assay | IC50: 3.7 nM | [6] |
| ROCK2 | Kinase Assay | IC50: 2.3 nM | [6] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the effects of this compound and other ROCK inhibitors on trabecular meshwork cell function.
Trabecular Meshwork Cell Culture
-
Isolation: Primary human trabecular meshwork (HTM) cells are isolated from donor corneoscleral rims. The TM tissue is carefully dissected and digested with collagenase.
-
Culture: Cells are cultured in low-glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Characterization: HTM cells are characterized by their typical morphology and the expression of specific markers such as alpha-smooth muscle actin (α-SMA) and myocilin induction upon treatment with dexamethasone.
Western Blotting for Phosphorylated Proteins
This technique is used to quantify the levels of phosphorylated downstream targets of ROCK, such as MLC and cofilin, which are key indicators of cellular contractility and actin dynamics.
-
Cell Lysis: HTM cells treated with this compound or a vehicle control are lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a bicinchoninic acid (BCA) assay.
-
Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-MLC, anti-phospho-cofilin) and total protein as a loading control (e.g., anti-MLC, anti-cofilin, anti-GAPDH).
-
Detection: After incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.
Collagen Gel Contraction Assay
This assay provides an in vitro model to assess the contractility of TM cells and the effect of ROCK inhibitors.
-
Preparation of Cell-Collagen Mixture: HTM cells are suspended in a neutralized, ice-cold solution of type I collagen.
-
Gel Polymerization: The cell-collagen mixture is dispensed into a 24-well plate and allowed to polymerize at 37°C for one hour to form a solid gel.
-
Treatment: Culture medium containing various concentrations of this compound or a vehicle control is added on top of the gels.
-
Initiation of Contraction: After a pre-incubation period, the collagen gels are gently detached from the sides of the wells to allow for free-floating contraction.
-
Data Acquisition and Analysis: The area of each gel is imaged at regular intervals (e.g., 0, 24, 48 hours) and measured using image analysis software. The degree of contraction is calculated as the percentage decrease in gel area compared to the initial area.
Experimental Workflow Diagram
Caption: General experimental workflow for assessing the effects of Sovesudil.
Conclusion
This compound is a potent ROCK inhibitor that effectively lowers intraocular pressure by targeting the contractility of trabecular meshwork cells. Its mechanism of action involves the inhibition of the RhoA/ROCK signaling pathway, leading to a reduction in the phosphorylation of downstream effectors such as Myosin Light Chain and an increase in the activity of the actin-depolymerizing factor cofilin. This results in the disassembly of actin stress fibers and cellular relaxation, thereby increasing aqueous humor outflow. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working on novel therapies for glaucoma and other conditions where the RhoA/ROCK pathway is implicated. Further research into the specific quantitative effects of Sovesudil on its downstream targets will continue to enhance our understanding of its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Image Analysis for the Quantitative Comparison of Stress Fibers and Focal Adhesions | PLOS One [journals.plos.org]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Frontiers | Effects of Netarsudil-Family Rho Kinase Inhibitors on Human Trabecular Meshwork Cell Contractility and Actin Remodeling Using a Bioengineered ECM Hydrogel [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Sovesudil Hydrochloride: A Deep Dive into Its Impact on Extracellular Matrix Remodeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sovesudil (B610928) hydrochloride, a potent and selective Rho-associated coiled-coil forming protein kinase (ROCK) inhibitor, is an emerging therapeutic agent primarily investigated for its role in reducing intraocular pressure in glaucoma.[1][2] Beyond its effects on aqueous humor dynamics, the mechanism of ROCK inhibition intrinsically links sovesudil hydrochloride to the intricate processes of extracellular matrix (ECM) remodeling. This in-depth technical guide explores the current understanding of this compound's impact on the ECM, drawing upon evidence from studies on ROCK inhibition and fibrosis. While direct quantitative data on this compound's effects on specific ECM components remains an area of active research, the well-established role of the ROCK pathway in cellular processes governing ECM turnover provides a strong framework for understanding its potential therapeutic applications in fibrotic diseases.
Core Mechanism of Action: The RhoA/ROCK Signaling Pathway
The RhoA/ROCK signaling pathway is a critical regulator of cell shape, adhesion, motility, and contraction—processes that are fundamental to ECM remodeling.[3] In pathological conditions, such as fibrosis, this pathway is often hyperactivated.
Signaling Pathway Overview:
Caption: The RhoA/ROCK signaling pathway and the inhibitory action of this compound.
Extracellular signals, such as transforming growth factor-beta (TGF-β), activate G-protein coupled receptors (GPCRs), leading to the activation of RhoA.[3] Active RhoA-GTP then stimulates ROCK. ROCK, in turn, promotes the phosphorylation of myosin light chain (MLC), leading to increased actin stress fiber formation and cell contraction.[3] This process is crucial for the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive ECM deposition in fibrotic tissues.[4] this compound, by inhibiting ROCK, disrupts this cascade, leading to a reduction in cellular contractility and a potential decrease in myofibroblast differentiation and subsequent ECM production.
Impact on Extracellular Matrix Components and Regulators
While specific quantitative data for this compound is limited, studies on other ROCK inhibitors in various models of fibrosis provide strong evidence for their role in modulating ECM remodeling.
Effects on ECM Protein Expression
ROCK inhibitors have been shown to decrease the expression of key ECM proteins, including collagen and fibronectin.[5] In a model of subretinal fibrosis, the ROCK inhibitor fasudil (B1672074) significantly reduced the expression of type 1 collagen and fibronectin.[6]
Table 1: Effect of ROCK Inhibitors on ECM Protein Expression (Data from Fasudil Studies)
| ECM Protein | Cell/Tissue Type | Treatment | Change in Expression | Reference |
| Type 1 Collagen | Mouse Retina | Fasudil | Decreased | [6] |
| Fibronectin | Mouse Retina | Fasudil | Significantly Decreased | [6] |
Modulation of Myofibroblast Differentiation
The transition of fibroblasts to myofibroblasts, characterized by the expression of alpha-smooth muscle actin (α-SMA), is a hallmark of fibrosis. ROCK inhibitors have been demonstrated to suppress this differentiation. For instance, the ROCK inhibitor ripasudil (B1663664) was shown to inhibit TGF-β2-induced α-SMA expression in human conjunctival fibroblasts.[7]
Table 2: Effect of ROCK Inhibitors on Myofibroblast Differentiation (Data from Ripasudil Studies)
| Marker | Cell Type | Treatment | Change in Expression | Reference |
| α-SMA | Human Conjunctival Fibroblasts | Ripasudil | Decreased | [7] |
Influence on MMPs and TIMPs
Experimental Protocols
Detailed methodologies for key experiments cited in the literature on ROCK inhibitors and ECM remodeling are provided below. These protocols can serve as a template for investigating the specific effects of this compound.
In Vitro Model of TGF-β2-Induced Fibrosis in Trabecular Meshwork Cells
This protocol is adapted from studies investigating the effects of ROCK inhibitors on a glaucoma-like model.[1]
Experimental Workflow:
Caption: Workflow for in vitro assessment of this compound's effect on ECM.
Methodology:
-
Cell Culture: Primary human trabecular meshwork cells (pHTMCs) are cultured in appropriate media until confluent.
-
Induction of Fibrotic Phenotype: Cells are treated with transforming growth factor-beta 2 (TGF-β2) at a concentration of 5 ng/mL for 48 hours to induce a fibrotic-like state, characterized by increased stress fiber formation and ECM deposition.[1]
-
Treatment: Following TGF-β2 induction, cells are treated with varying concentrations of this compound for 24 hours.
-
Analysis:
-
Immunofluorescence Staining: Cells are fixed and stained for key fibrotic markers such as α-SMA, fibronectin, and collagen type IV to visualize changes in protein expression and localization.
-
Western Blotting: Cell lysates are collected to quantify the protein levels of α-SMA, fibronectin, collagen type IV, and various MMPs and TIMPs.
-
Quantitative Real-Time PCR (RT-qPCR): RNA is extracted to measure the gene expression levels of relevant targets, including COL1A1 (Collagen Type I Alpha 1 Chain), FN1 (Fibronectin 1), and various MMP and TIMP genes.
-
Conclusion and Future Directions
This compound, through its potent inhibition of the ROCK signaling pathway, holds significant promise as a modulator of extracellular matrix remodeling. The existing body of research on ROCK inhibitors strongly suggests that this compound is likely to exert anti-fibrotic effects by reducing the expression of key ECM components like collagen and fibronectin, and by inhibiting the differentiation of fibroblasts into myofibroblasts.
However, to fully elucidate the therapeutic potential of this compound in fibrotic diseases, further research is imperative. Specifically, studies providing direct quantitative data on the dose-dependent effects of this compound on the expression and activity of a comprehensive panel of ECM proteins, MMPs, and TIMPs in various cell and animal models of fibrosis are critically needed. Such investigations will not only solidify our understanding of its mechanism of action but also pave the way for its clinical development in indications beyond glaucoma.
References
- 1. The Dual Effect of Rho-Kinase Inhibition on Trabecular Meshwork Cells Cytoskeleton and Extracellular Matrix in an In Vitro Model of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of RhoA/Rho-kinase pathway suppresses the expression of extracellular matrix induced by CTGF or TGF-β in ARPE-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TGFβ2-induced outflow alterations in a bioengineered trabecular meshwork are offset by a rho-associated kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fibroblast to myofibroblast transition is enhanced by increased cell density - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The effect of TGF-beta2 on human trabecular meshwork extracellular proteolytic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of ripasudil (K-115), a Rho kinase inhibitor, on activation of human conjunctival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The regulation of matrix metalloproteinases and their inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Neuroprotection with Sovesudil Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sovesudil hydrochloride is an emerging therapeutic agent, primarily recognized for its role in reducing intraocular pressure (IOP) in patients with glaucoma.[1] Beyond its established effects on IOP, there is a growing scientific interest in its potential neuroprotective capabilities. As a potent Rho kinase (ROCK) inhibitor, Sovesudil is part of a class of drugs that have demonstrated promising neuroprotective effects in a variety of preclinical models of neurodegeneration.[1][2] Glaucoma, a leading cause of irreversible blindness, is characterized by the progressive loss of retinal ganglion cells (RGCs).[1] While current treatments focus on lowering IOP, the only modifiable risk factor, there remains a significant need for therapies that directly protect RGCs from damage and promote their survival.[3]
This technical guide provides an in-depth overview of the preclinical evidence supporting the neuroprotective potential of ROCK inhibitors, offering a strong rationale for the anticipated neuroprotective effects of Sovesudil. While direct preclinical neuroprotection data for Sovesudil are still emerging, this document synthesizes the existing data for the broader class of ROCK inhibitors to provide a comprehensive resource for researchers. We will delve into the molecular mechanisms, present quantitative data from key preclinical studies, detail experimental protocols, and visualize the core signaling pathways.
The RhoA/ROCK Signaling Pathway in Neurodegeneration
The Rho-associated coiled-coil-containing protein kinase (ROCK) is a serine/threonine kinase that acts as a key downstream effector of the small GTPase RhoA.[4][5] The RhoA/ROCK signaling pathway is a central regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and apoptosis.[4] In the context of the central nervous system (CNS), this pathway is a critical mediator of neurite outgrowth inhibition and neuronal apoptosis following injury.[6][7]
Myelin-associated inhibitors, such as Nogo, myelin-associated glycoprotein (B1211001) (MAG), and oligodendrocyte-myelin glycoprotein (OMgp), activate the RhoA/ROCK pathway, leading to growth cone collapse and the inhibition of axonal regeneration.[5][6] Furthermore, ROCK activation is implicated in pro-apoptotic signaling.[7] Therefore, inhibition of the ROCK pathway presents a compelling therapeutic strategy for neuroprotection and promoting neural repair.
The neuroprotective effects of ROCK inhibitors are believed to be mediated through several mechanisms:
-
Promotion of Axonal Regeneration: By inhibiting the RhoA/ROCK pathway, these compounds can overcome the inhibitory signals present in the injured CNS environment, thereby promoting the regeneration of damaged axons.[1][8]
-
Direct Retinal Ganglion Cell (RGC) Survival: Studies suggest that ROCK inhibitors can directly prevent RGC apoptosis by modulating intracellular signaling pathways.[1][9]
-
Increased Optic Nerve Head Blood Flow: ROCK inhibitors can induce relaxation of vascular smooth muscle, which may improve blood supply to the optic nerve and enhance neuronal survival.[1]
-
Anti-inflammatory Effects: ROCK inhibitors have been shown to suppress neuroinflammation, a key contributor to neuronal damage in various neurodegenerative conditions.[1][10]
Quantitative Data from Preclinical Neuroprotection Studies of ROCK Inhibitors
The following tables summarize quantitative data from key preclinical studies investigating the neuroprotective effects of various ROCK inhibitors. This data provides a benchmark for the potential efficacy of Sovesudil in similar models.
Table 1: Effects of ROCK Inhibitors on Retinal Ganglion Cell (RGC) Survival
| ROCK Inhibitor | Animal Model | Method of Injury | Treatment Regimen | Outcome Measure | Results | Reference(s) |
| Y-27632 | Mouse | Optic Nerve Crush | 100 mM topical eye drops, once daily for 14 days | RGC Survival Rate | 22.6 ± 1.7% (Y-27632) vs. 16.3 ± 1.5% (saline) | [2] |
| Y-27632 | Rat | Optic Nerve Axotomy | Intravitreal injection (3.3 µg) | Surviving RGCs (as % of control) | ~160% increase in surviving RGCs compared to PBS-treated retinae. | [9] |
| Ripasudil | Mouse | Optic Nerve Crush | Topical eye drops | RGC Survival | Improved RGC survival. | [11] |
| AR-13324 | Rat | Optic Nerve Crush | Topical application, 3 times a day for 14 days | RGC Survival | Significantly higher RGC survival compared to placebo. | [12] |
| E212 | Rat | Ischemic Optic Nerve Injury | Intravitreal injection immediately after injury | RGC Survival | Increased RGC survival. | [4] |
Table 2: Effects of ROCK Inhibitors on Axonal Regeneration
| ROCK Inhibitor | Animal Model | Method of Injury | Treatment Regimen | Outcome Measure | Results | Reference(s) |
| Y-27632 | Rat | Spinal Cord Injury | Intrathecal administration | Axon Growth | Sufficient axon growth observed. | [8] |
| AR-13324 | Rat | Optic Nerve Crush | Topical application, 3 times a day for 14 days | Optic Nerve Axon Regeneration | Significantly higher axon regeneration compared with placebo. | [12] |
| Y-39983 | Rat | - | - | Axonal Regeneration of RGCs | Promoted axonal regeneration. | [8] |
Table 3: Effects of ROCK Inhibitors in Models of Neurodegenerative Diseases
| ROCK Inhibitor | Animal Model | Disease Model | Treatment Regimen | Key Findings | Reference(s) |
| Fasudil | Mouse | Experimental Autoimmune Encephalomyelitis (EAE) | - | Decreased development of EAE; reduced inflammatory cell infiltration in the CNS. | [10] |
| FSD-C10 | APP/PS1 Transgenic Mouse | Alzheimer's Disease | - | Improved learning and memory; reduced Aβ1–42 expression and Tau phosphorylation. | [13] |
| SR3677 | 5xFAD Mouse | Alzheimer's Disease | - | Decreased Aβ40 and Aβ42; suppressed BACE1 activity. | [1] |
| Fasudil | Rat | Aluminum-Induced Neurotoxicity | - | Prevented adverse effects of Al(malt)3 and maintained neuronal survival. | [14] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following are representative protocols for key experiments cited in this guide.
Optic Nerve Crush Model for Assessing RGC Survival and Axon Regeneration
This in vivo model is widely used to study the effects of neuroprotective agents on RGCs and their axons following traumatic injury.
Animals: Adult C57BL/6 mice or Sprague-Dawley rats are commonly used.
Procedure:
-
Anesthesia: Animals are anesthetized using an intraperitoneal injection of a ketamine/xylazine cocktail. Topical proparacaine (B1679620) hydrochloride is applied to the eye for local anesthesia.
-
Surgical Exposure: A small incision is made in the conjunctiva, and the optic nerve is carefully exposed by blunt dissection, avoiding damage to the ophthalmic artery.
-
Crush Injury: The optic nerve is crushed for a defined period (e.g., 5-10 seconds) at a specific distance from the optic nerve head (e.g., 1-2 mm) using fine self-closing forceps. Care is taken to ensure the crush is consistent across all animals.
-
Treatment Administration: The investigational compound (e.g., a ROCK inhibitor) or vehicle is administered according to the study design. This can be via topical eye drops, intravitreal injection, or systemic administration.[2][12]
-
Post-operative Care: Animals are monitored during recovery from anesthesia and given appropriate analgesics.
-
Tissue Collection and Analysis:
-
RGC Survival: After a predetermined survival period (e.g., 14 days), animals are euthanized, and the retinas are dissected and prepared as flat mounts. RGCs are identified by immunostaining for specific markers (e.g., Brn3a or RBPMS) and counted using fluorescence microscopy. The number of surviving RGCs in treated eyes is compared to that in vehicle-treated or uninjured control eyes.[2]
-
Axon Regeneration: To assess axon regeneration, an anterograde tracer such as Cholera Toxin B (CTB) is injected into the vitreous humor 2 days before tissue collection. After euthanasia, the optic nerves are dissected, sectioned, and imaged to visualize and quantify the number and distance of regenerating axons beyond the crush site.[12]
-
Retinal Explant Culture for In Vitro Neuroprotection Assays
This ex vivo model allows for the study of neuroprotective effects on RGCs in a controlled environment, isolating them from systemic influences.
Procedure:
-
Tissue Preparation: Retinas are dissected from neonatal or adult rodents and cut into small pieces.
-
Culture: The retinal explants are placed on a culture membrane insert (e.g., Millicell) with the RGC layer facing up, in a culture dish containing a neurobasal medium supplemented with necessary growth factors.
-
Treatment: The ROCK inhibitor or vehicle is added to the culture medium at various concentrations.
-
Analysis: After a defined culture period (e.g., 4 days), the explants are fixed and immunostained for RGC markers (e.g., Brn3a). The number of surviving RGCs is then quantified. This model can also be used to assess neurite outgrowth from the explants.[3]
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: The RhoA/ROCK signaling pathway in neuronal growth cone collapse.
Caption: Experimental workflow for the optic nerve crush (ONC) model.
Conclusion
The collective preclinical evidence for ROCK inhibitors strongly supports their role as neuroprotective agents. By targeting the fundamental mechanisms of neuronal apoptosis and axonal growth inhibition, this class of drugs holds significant promise for the treatment of neurodegenerative diseases like glaucoma. While direct and comprehensive preclinical data on the neuroprotective effects of this compound are awaited, the extensive research on other ROCK inhibitors provides a solid foundation for its anticipated efficacy. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate the neuroprotective potential of Sovesudil and other ROCK inhibitors. Future studies should focus on head-to-head comparisons of different ROCK inhibitors and further elucidation of their downstream signaling targets to optimize their therapeutic application in neurodegenerative disorders.
References
- 1. Rock inhibitors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of a ROCK Inhibitor on Retinal Ganglion Cells In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Rho kinase inhibitor effects on neuroprotection and neuroinflammation in an ex-vivo retinal explant model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Retinal Ganglion Cell Loss By a Novel ROCK Inhibitor (E212) in Ischemic Optic Nerve Injury Via Antioxidative and Anti-Inflammatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Frontiers | Axon growth inhibition by RhoA/ROCK in the central nervous system [frontiersin.org]
- 7. What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rho Kinase Inhibitors as a Neuroprotective Pharmacological Intervention for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Therapeutic potential of experimental autoimmune encephalomyelitis by Fasudil, a Rho kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Topical administration of a Rock/Net inhibitor promotes retinal ganglion cell survival and axon regeneration after optic nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic effect of Rho kinase inhibitor FSD-C10 in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Investigating the "Soft Drug" Properties of Sovesudil Hydrochloride: A Technical Guide
Executive Summary
Sovesudil hydrochloride (formerly known as PHP-201 or AMA0076) is a potent, ATP-competitive Rho-associated protein kinase (ROCK) inhibitor developed for the treatment of glaucoma.[1][2] A key feature of its design is the application of the "soft drug" concept, where the molecule is engineered for localized therapeutic activity followed by rapid metabolic inactivation into a non-toxic substance.[3][4][5] This approach aims to minimize systemic side effects, a common challenge with ocular hypotensive agents. Sovesudil lowers intraocular pressure (IOP) by increasing aqueous humor outflow through the trabecular meshwork.[6][7] Clinical data indicates its efficacy in reducing IOP, particularly in patients with normal-tension glaucoma, while maintaining a favorable safety profile characterized by a relatively low incidence of conjunctival hyperemia compared to other drugs in its class.[7][8] This guide provides an in-depth technical overview of the mechanism, metabolism, quantitative data, and experimental protocols related to the soft drug properties of Sovesudil.
Mechanism of Action: The RhoA/ROCK Signaling Pathway
The RhoA/ROCK signaling pathway is a critical regulator of cellular contractility within the eye's trabecular meshwork (TM).[3] Activation of this pathway in TM cells leads to the formation of actin stress fibers and an increase in cell contraction, which increases resistance to aqueous humor outflow and elevates IOP.
Sovesudil is a potent inhibitor of two isoforms of Rho Kinase, ROCK-I and ROCK-II.[1][7] By inhibiting ROCK, Sovesudil disrupts the downstream signaling cascade, leading to the relaxation of TM cells. This cellular relaxation reduces the resistance in the conventional outflow pathway, facilitating the drainage of aqueous humor and thereby lowering IOP.[6][7]
The "Soft Drug" Concept and Sovesudil's Metabolism
A "soft drug" is a therapeutically active compound designed to undergo predictable and rapid metabolism into an inactive, non-toxic metabolite after exerting its effect at the target site.[5] This strategy is particularly advantageous in ophthalmology to reduce systemic absorption and associated adverse events.
Sovesudil is specifically designed with a carboxylic ester moiety, making it a substrate for esterase enzymes that are prevalent in ocular tissues.[4][9] Following topical administration into the eye, Sovesudil acts on the trabecular meshwork. Any excess drug is then quickly hydrolyzed by these esterases into its primary metabolite, AMA0078, which is a carboxylic acid.[4][10][11] This metabolite has negligible functional activity as a ROCK inhibitor.[11] This rapid, one-step inactivation minimizes the potential for systemic side effects and contributes to its improved safety profile, including a lower incidence of hyperemia.[4][5][11]
Quantitative Efficacy and Potency Data
The potency and clinical efficacy of Sovesudil have been quantified through in vitro assays and clinical trials.
Table 1: In Vitro Potency of Sovesudil
| Target | IC₅₀ (nM) |
| ROCK-I | 3.7[1] |
| ROCK-II | 2.3[1] |
Table 2: Summary of Phase II Clinical Trial Results in Normal-Tension Glaucoma (NTG)
The primary endpoint was the mean diurnal IOP change from baseline at Week 4.[7][12]
| Treatment Group (TID) | Baseline IOP (mmHg) | Mean Diurnal IOP Reduction from Baseline (mmHg) |
| Placebo | ≤ 21[7][12] | -0.65[7] |
| Sovesudil 0.25% (Low-Dose) | ≤ 21[7][12] | -1.10[7] |
| Sovesudil 0.5% (High-Dose) | ≤ 21[7][12] | -1.56[7] |
The 0.5% concentration of Sovesudil demonstrated a statistically significant IOP-lowering effect and met the criteria for superiority compared to the placebo.[7][12]
Table 3: Incidence of Key Adverse Events (Phase II NTG Trial)
| Adverse Event | Placebo (n=~40) | Sovesudil 0.25% (n=~40) | Sovesudil 0.5% (n=~41) |
| Conjunctival Hyperemia | 2.6%[8] | 17.5%[8] | 24.4%[8] |
The most frequently reported ocular adverse event was conjunctival hyperemia, which was predominantly classified as mild.[7][8]
Experimental Protocols
Protocol: Phase II Clinical Trial for Normal-Tension Glaucoma
This protocol summarizes the methodology used in the pivotal Phase II study of Sovesudil.[7][12][13]
-
Study Design: A multicenter, prospective, double-masked, randomized, placebo-controlled, parallel-group clinical study.[7][12][13]
-
Patient Population: Patients diagnosed with normal-tension glaucoma (NTG) with an unmedicated baseline intraocular pressure of ≤ 21 mmHg.[7][12]
-
Randomization and Intervention: A total of 119 patients were randomized into one of three parallel groups.[7]
-
Dosing Regimen: One drop administered to the eye(s) three times daily (TID) for a duration of 4 weeks.[7][12][13]
-
Safety Assessment: Evaluation of adverse events, including the incidence and severity of conjunctival hyperemia, throughout the study.[8]
Protocol: Preclinical IOP and Hyperemia Assessment in Rabbits
This outlines a general methodology for preclinical evaluation based on published studies.[1][4]
-
Animal Model: Male New Zealand White rabbits, selected for their large globes and common use in ophthalmic research.[1][14] Both ocular normotensive and hypertensive models can be used.[4]
-
Drug Formulation and Administration: this compound is dissolved in a sterile ophthalmic vehicle at various concentrations (e.g., 0.1%, 0.3%, 0.5%).[1] A single, fixed-volume drop (e.g., 30-50 µL) is administered topically to one eye, with the contralateral eye receiving a vehicle control.
-
IOP Measurement: Intraocular pressure is measured using a calibrated tonometer at baseline (pre-dose) and at multiple time points post-dose (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the magnitude and duration of the IOP-lowering effect.
-
Hyperemia Assessment: Conjunctival hyperemia (redness) is scored by a trained observer at the same time points as IOP measurement. A standardized grading scale (e.g., 0 = normal, 4 = severe) is used to quantify the degree of vasodilation.
-
Data Analysis: The change in IOP from baseline is calculated for both treated and control eyes. Hyperemia scores are compared between groups. Statistical analysis is performed to determine the significance of the observed effects.
Conclusion
This compound exemplifies the successful application of the "soft drug" principle in ophthalmic drug development. Its potent ROCK inhibition provides a clear mechanism for lowering intraocular pressure. Critically, its chemical structure allows for rapid, localized inactivation by ocular esterases, converting the active drug into a benign metabolite. This targeted metabolism is central to its favorable safety profile, particularly the reduced incidence of hyperemia, a common dose-limiting side effect of other ROCK inhibitors. The collective in vitro, preclinical, and clinical data strongly support Sovesudil's classification as a soft drug and highlight its potential as a valuable therapeutic option for the management of glaucoma.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. benchchem.com [benchchem.com]
- 4. The Application of Rho Kinase Inhibitors in the Management of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Sovesudil - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Rho Kinase (ROCK) Inhibitors in the Treatment of Glaucoma and Glaucoma Surgery: A Systematic Review of Early to Late Phase Clinical Trials [mdpi.com]
- 9. This compound | Benchchem [benchchem.com]
- 10. The Application of Rho Kinase Inhibitors in the Management of Glaucoma [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. erepo.uef.fi [erepo.uef.fi]
The Role of Sovesudil Hydrochloride in ERK1/2 Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role of Sovesudil hydrochloride, a potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, in the ERK1/2 signaling pathway. This compound is primarily under investigation for its therapeutic potential in lowering intraocular pressure (IOP) in glaucoma patients.[1] Its mechanism of action involves the modulation of the actin cytoskeleton in the trabecular meshwork, leading to increased aqueous humor outflow.[2] Beyond its effects on IOP, Sovesudil has demonstrated significant influence on cellular processes such as proliferation, migration, and adhesion, which are intricately linked to the ERK1/2 signaling cascade. This guide will detail the molecular interactions, present quantitative data from key experiments, and provide comprehensive experimental protocols.
The ROCK-ERK1/2 Signaling Axis: A Mechanistic Overview
This compound functions as a competitive inhibitor of ROCK1 and ROCK2. The RhoA/ROCK pathway is a critical regulator of cell shape, motility, and contraction through its influence on the actin cytoskeleton. Inhibition of ROCK by Sovesudil leads to a cascade of downstream effects, including the modulation of the Extracellular signal-regulated kinase (ERK) 1/2 pathway, a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[3][4][5][6][7]
The activation of the ERK1/2 pathway by ROCK inhibition is a crucial mechanism underlying the observed cellular effects of Sovesudil. This pathway is a central regulator of cell proliferation, differentiation, and survival. The diagram below illustrates the signaling cascade from ROCK inhibition by Sovesudil to the activation of ERK1/2 and its subsequent impact on cellular functions.
Quantitative Analysis of Sovesudil's Effects
The following tables summarize the quantitative data from studies investigating the effects of this compound on key cellular processes mediated by ERK1/2 signaling in human corneal endothelial cells.
Table 1: Effect of Sovesudil on ERK1/2 Phosphorylation
| Treatment | Relative p-ERK1/2 Expression (Fold Change vs. Control) |
| Control | 1.00 |
| Sovesudil | 1.52 |
| Y-27632 (Positive Control) | 1.45 |
| PHP-0961 | 1.68 |
| p < 0.05 compared to control. Data is represented as mean. Source: Adapted from Kim et al., 2022.[3] |
Table 2: Effect of Sovesudil on Cell Proliferation
| Treatment | Cell Viability (Fold Change vs. Control) | BrdU Incorporation (Fold Change vs. Control) |
| Control | 1.00 | 1.00 |
| Sovesudil | 1.21 | 1.35 |
| Y-27632 (Positive Control) | 1.18 | 1.28 |
| PHP-0961 | 1.25 | 1.42 |
| *p < 0.05 compared to control. Data is represented as mean. Source: Adapted from Kim et al., 2022.[8] |
Table 3: Effect of Sovesudil on Cell Migration (Wound Healing Assay)
| Treatment | Wound Closure at 12h (%) | Wound Closure at 24h (%) |
| Control | 25.3 ± 3.1 | 48.7 ± 4.2 |
| Sovesudil | 45.1 ± 3.8 | 85.2 ± 5.1 |
| Y-27632 (Positive Control) | 42.8 ± 3.5 | 80.1 ± 4.9 |
| PHP-0961 | 48.9 ± 4.0 | 90.5 ± 5.5 |
| *p < 0.05 compared to control. Data is represented as mean ± standard deviation. Source: Adapted from Kim et al., 2022.[3] |
Table 4: Effect of Sovesudil on Cell Adhesion
| Treatment | Adhesion at 2h (Fold Change vs. Control) | Adhesion at 6h (Fold Change vs. Control) |
| Control | 1.00 | 1.00 |
| Sovesudil | 1.38 | 1.55 |
| Y-27632 (Positive Control) | 1.32 | 1.48 |
| PHP-0961 | 1.45 | 1.62 |
| *p < 0.05 compared to control. Data is represented as mean. Source: Adapted from Kim et al., 2022.[8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for the replication and critical evaluation of the findings.
Western Blotting for ERK1/2 Phosphorylation
This protocol outlines the procedure for assessing the phosphorylation status of ERK1/2 in response to Sovesudil treatment.
Cell Migration (Wound Healing) Assay
This protocol describes the scratch assay used to evaluate the effect of Sovesudil on the migratory capacity of cells.
-
Cell Seeding: Plate human corneal endothelial cells in a 24-well plate and culture until a confluent monolayer is formed.
-
Scratch Creation: Create a uniform scratch in the cell monolayer using a sterile p200 pipette tip.
-
Treatment: Wash the wells with PBS to remove dislodged cells and then add a culture medium containing Sovesudil, controls, or a vehicle.
-
Image Acquisition: Capture images of the scratch at 0, 12, and 24 hours post-treatment using an inverted microscope.
-
Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.
Cell Adhesion Assay
This protocol details the crystal violet-based assay to quantify the effect of Sovesudil on cell adhesion.
-
Plate Coating: Coat the wells of a 96-well plate with an extracellular matrix protein (e.g., fibronectin) and incubate.
-
Cell Seeding and Treatment: Seed human corneal endothelial cells into the coated wells in a serum-free medium containing Sovesudil, controls, or a vehicle.
-
Incubation: Incubate the plate for 2 and 6 hours to allow for cell adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Fixation and Staining: Fix the adherent cells with 4% paraformaldehyde and then stain with 0.5% crystal violet solution.
-
Solubilization and Quantification: Solubilize the crystal violet stain with a destaining solution (e.g., 10% acetic acid). Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.
Conclusion
This compound, a potent ROCK inhibitor, demonstrates a significant capacity to modulate the ERK1/2 signaling pathway. This activity translates into enhanced cell proliferation, migration, and adhesion, as evidenced by quantitative in vitro studies. The data presented in this guide highlights the multifaceted role of Sovesudil beyond its primary application in glaucoma and suggests its potential in other therapeutic areas where the promotion of cell growth and motility is beneficial. The detailed experimental protocols provided herein offer a foundation for further research into the intricate mechanisms of Sovesudil and its downstream cellular effects.
References
- 1. Sovesudil (locally acting rho kinase inhibitor) for the treatment of normal-tension glaucoma: the randomized phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Novel ROCK Inhibitors, Sovesudil and PHP-0961, Enhance Proliferation, Adhesion and Migration of Corneal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Role of the Extracellular Signal-Regulated Kinase 1/2 Signaling Pathway in Ischemia-Reperfusion Injury [frontiersin.org]
- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 6. Navigating the ERK1/2 MAPK Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Sovesudil Hydrochloride: In Vitro Application Notes and Protocols for Ophthalmic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sovesudil hydrochloride is a potent and selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor.[1] Developed as a "soft drug," it is designed for rapid metabolism to an inactive form, which may reduce systemic side effects.[1] In ophthalmology, ROCK inhibitors are a significant class of drugs for lowering intraocular pressure (IOP) by targeting the trabecular meshwork, the primary site of aqueous humor outflow resistance.[1] By inhibiting ROCK, Sovesudil relaxes the trabecular meshwork cells, leading to increased aqueous humor outflow and a reduction in IOP.[2] These application notes provide detailed protocols for in vitro studies to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action: The RhoA/ROCK Signaling Pathway
Sovesudil targets the RhoA/ROCK signaling pathway within the trabecular meshwork cells.[2] Activation of this pathway leads to the formation of actin stress fibers and increases cell contraction, which in turn increases resistance to aqueous humor outflow and elevates IOP.[1] Sovesudil, by inhibiting ROCK, disrupts this cascade, resulting in the relaxation of trabecular meshwork cells, increased outflow, and consequently, a lowering of IOP.[2]
References
Sovesudil hydrochloride stock solution preparation and storage
Application Notes and Protocols for Sovesudil Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (also known as PHP-201 hydrochloride or AMA0076 hydrochloride) is a potent and selective, ATP-competitive Rho-kinase (ROCK) inhibitor.[1][2][3] The ROCK signaling pathway is a critical regulator of cellular functions such as cell shape, motility, and contraction.[4] By inhibiting ROCK, Sovesudil modulates these processes, making it a valuable tool in research areas like glaucoma and corneal endothelial disorders.[4] Sovesudil is designed as a "soft drug," which means it is rapidly metabolized to an inactive form in vivo, potentially minimizing systemic side effects.[5] This characteristic necessitates careful handling and preparation in a research setting to ensure experimental accuracy and reproducibility.[4]
Mechanism of Action: The ROCK Signaling Pathway
This compound exerts its therapeutic effects by inhibiting the RhoA/ROCK signaling pathway.[5][6] In the trabecular meshwork of the eye, activation of this pathway leads to the formation of actin stress fibers and increased cell contraction, which in turn increases resistance to aqueous humor outflow and elevates intraocular pressure (IOP).[5][6] Sovesudil, by inhibiting ROCK, promotes the relaxation of these cells, leading to an increase in aqueous humor outflow and a reduction in IOP.[5][6]
Caption: Simplified diagram of the RhoA/ROCK signaling pathway and the inhibitory action of Sovesudil.
Quantitative Data Summary
The following tables provide a summary of the key quantitative information for this compound.
Table 1: Physicochemical and Pharmacological Properties
| Property | Value | Reference |
| Molecular Weight | 443.90 g/mol | [1] |
| IC₅₀ (ROCK1) | 3.7 nM | [1][2] |
| IC₅₀ (ROCK2) | 2.3 nM | [1][2] |
Table 2: Solubility of this compound
| Solvent/Vehicle Composition | Solubility | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [7] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | [2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [7] |
Table 3: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Special Conditions | Reference |
| Solid (Powder) | -20°C | 2 years | Sealed, away from moisture | [1] |
| Stock Solution in DMSO | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles | [2][4] |
| Stock Solution in DMSO | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles | [2][4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol is suitable for most in vitro cell-based assays.
Materials:
-
This compound (solid powder)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Pre-weighing Preparation: Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.439 mg of the compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For a 10 mM solution, if you weighed 4.439 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary.[7]
-
Aliquoting and Storage: Aliquot the stock solution into single-use, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[2][4] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][4]
Note on Working Solutions: For cell-based assays, dilute the DMSO stock solution to the final desired concentration in the appropriate cell culture medium. It is crucial to ensure that the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.[4]
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. THP Life Science Webshop - Sovesudil (hydrochloride) [lifescience.thp.at]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Sovesudil Hydrochloride in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sovesudil hydrochloride (also known as PHP-201) is a potent and selective, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] It exhibits high affinity for both ROCK-I and ROCK-II isoforms.[1][2] The ROCK signaling pathway is a crucial regulator of various cellular processes, including cell adhesion, migration, proliferation, and apoptosis.[3] By inhibiting ROCK, Sovesudil modulates the actin cytoskeleton, leading to changes in cell morphology and motility. These application notes provide detailed protocols and guidelines for determining the optimal concentration of this compound for various cell culture experiments.
Mechanism of Action: The RhoA/ROCK Signaling Pathway
The RhoA/ROCK signaling pathway is a key regulator of cellular contractility and cytoskeletal dynamics. Activation of this pathway leads to the formation of actin stress fibers and focal adhesions, resulting in increased cellular tension. This compound exerts its effects by inhibiting ROCK, which in turn leads to the dephosphorylation of downstream targets such as Myosin Light Chain (MLC), promoting cell relaxation and changes in cell morphology.[4]
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound. It is important to note that the optimal concentration for any given experiment will be cell-type and assay-dependent. A dose-response experiment is always recommended to determine the optimal working concentration.
Table 1: In Vitro Efficacy of this compound
| Parameter | Target | Value | Reference |
| IC50 | ROCK-I | 3.7 nM | [1] |
| IC50 | ROCK-II | 2.3 nM | [1] |
| Effective Concentration | Human Trabecular Meshwork (HTM) cells | 1 µM (for 60 min to induce altered cellular behavior) | [1][2][5] |
| Treatment Duration | Human Corneal Endothelial Cells (hCEnCs) | 24 hours (for viability, proliferation, migration, and adhesion assays) |
Table 2: Recommended Starting Concentrations for In Vitro Experiments
| Assay Type | Suggested Starting Concentration Range | Notes |
| Cell Viability / Cytotoxicity (e.g., MTT, CCK-8) | 0.1 nM - 10 µM | A wide range is recommended to determine the IC50 for the specific cell line. |
| Cell Proliferation | 1 nM - 1 µM | Based on observed effects on corneal endothelial cells. |
| Cell Migration / Invasion (e.g., Wound Healing, Transwell) | 10 nM - 1 µM | Effective concentrations are likely to be in the nanomolar to low micromolar range. |
| Western Blotting (e.g., p-MLC, p-MYPT1) | 100 nM - 5 µM | Concentration may need to be optimized based on the target and incubation time. |
| Immunofluorescence (e.g., Actin Cytoskeleton) | 100 nM - 2 µM | To observe changes in stress fibers and cell morphology. |
Experimental Protocols
The following are detailed protocols for key experiments to determine the optimal concentration and effects of this compound.
Protocol 1: Cell Viability and Cytotoxicity Assay (CCK-8 or MTT)
This protocol is designed to determine the effect of this compound on cell viability and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
CCK-8 or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A common starting range is from 10 µM down to 0.1 nM. Include a vehicle control (e.g., DMSO at the same final concentration as the highest Sovesudil dose).
-
Incubation: Replace the medium in the wells with the medium containing the different concentrations of this compound. Incubate for a desired period (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO) and incubate until the formazan (B1609692) crystals are fully dissolved.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader (450 nm for CCK-8, 570 nm for MTT).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Wound Healing (Scratch) Assay for Cell Migration
This assay assesses the effect of this compound on collective cell migration.
Materials:
-
Cells of interest that form a monolayer
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip or a dedicated scratcher
-
Complete cell culture medium and serum-free medium
-
This compound
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Serum Starvation (Optional): To minimize cell proliferation, you can replace the complete medium with serum-free medium and incubate for 12-24 hours before making the scratch.
-
Create the Scratch: Using a sterile 200 µL pipette tip, make a straight scratch through the center of the cell monolayer.
-
Wash: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium (with or without serum, depending on the experimental design) containing different concentrations of this compound or a vehicle control.
-
Imaging: Immediately capture images of the scratch at different locations (mark the locations for consistent imaging). This is the 0-hour time point.
-
Incubation and Imaging: Incubate the plate and capture images of the same locations at regular intervals (e.g., 6, 12, 24 hours) until the scratch in the control well is nearly closed.
-
Data Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure for each condition.
Protocol 3: Western Blotting for ROCK Pathway Proteins
This protocol is for analyzing the effect of this compound on the phosphorylation status of key proteins in the ROCK signaling pathway, such as Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1).
Materials:
-
Cells of interest
-
6-well plates or larger culture dishes
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-MLC, anti-MLC, anti-p-MYPT1, anti-MYPT1, anti-ROCK, anti-Actin or -Tubulin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells and grow to 80-90% confluency. Treat the cells with various concentrations of this compound for a predetermined time (e.g., 30 minutes to 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the electrophoresis, and then transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 4: Immunofluorescence Staining of the Actin Cytoskeleton
This protocol allows for the visualization of changes in the actin cytoskeleton and cell morphology upon treatment with this compound.
Materials:
-
Cells of interest
-
Glass coverslips in a 24-well plate
-
This compound
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Fluorescently-conjugated phalloidin (B8060827) (for F-actin staining)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on glass coverslips and allow them to adhere. Treat the cells with different concentrations of this compound for the desired time.
-
Fixation: Gently wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash the cells with PBS and block with 1% BSA for 30-60 minutes.
-
Staining: Incubate the cells with fluorescently-conjugated phalloidin in blocking solution for 1-2 hours at room temperature, protected from light.
-
Nuclear Staining: Wash the cells and incubate with DAPI for 5-10 minutes.
-
Mounting: Wash the cells, mount the coverslips onto microscope slides with antifade mounting medium, and seal the edges.
-
Imaging: Visualize the cells using a fluorescence microscope.
Conclusion
This compound is a valuable tool for studying the roles of the RhoA/ROCK signaling pathway in various cellular processes. The protocols provided here offer a framework for determining the optimal experimental conditions. Researchers are encouraged to perform dose-response and time-course experiments to identify the most effective concentrations and incubation times for their specific cell types and experimental questions.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sovesudil (locally acting rho kinase inhibitor) for the treatment of normal-tension glaucoma: the randomized phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Administration of Sovesudil Hydrochloride in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sovesudil hydrochloride (formerly known as PHP-201 or AMA0076) is a potent, locally acting Rho kinase (ROCK) inhibitor.[1] The ROCK signaling pathway plays a crucial role in regulating aqueous humor outflow in the eye. By inhibiting ROCK, Sovesudil relaxes the trabecular meshwork, increasing aqueous humor outflow and thereby reducing intraocular pressure (IOP), a major risk factor for glaucoma.[2][3] Animal studies have demonstrated that Sovesudil effectively lowers IOP with a lower incidence of hyperemia compared to other glaucoma medications.[2][4] Beyond its IOP-lowering effects, as a ROCK inhibitor, Sovesudil has potential for neuroprotection by improving blood flow to the optic nerve and promoting retinal ganglion cell (RGC) survival.[5]
These application notes provide a comprehensive overview of the in vivo administration of this compound in animal models for evaluating its efficacy in both IOP reduction and neuroprotection.
Mechanism of Action: The Rho/ROCK Signaling Pathway
This compound targets the RhoA/ROCK signaling pathway in the cells of the trabecular meshwork. Activation of RhoA leads to the activation of ROCK, which in turn phosphorylates various downstream targets, leading to the formation of actin stress fibers and increased cell contraction. This cellular contraction increases the stiffness of the trabecular meshwork, impeding the outflow of aqueous humor and elevating IOP. Sovesudil, by inhibiting ROCK, prevents this cascade, leading to the relaxation of trabecular meshwork cells, increased aqueous humor outflow, and a reduction in IOP.[2][3][6]
Data Presentation: Efficacy in Animal Models
The following tables summarize the quantitative data from in vivo studies of Sovesudil (AMA0076) in rabbit models.
Table 1: Intraocular Pressure (IOP) Reduction in Normotensive Dutch Belted Rabbits
| Concentration of Sovesudil (AMA0076) | Maximum IOP Reduction (ΔIOP in mmHg) vs. Control | Time to Maximum Effect (Hours Post-Dose) | Study Duration |
| 0.031% | 4.6 | ~2 | 8 hours |
| 0.125% | 7.5 | ~2 | 8 hours |
| 0.625% | 7.5 | ~2 | 8 hours |
| 0.05% (once daily) | Sustained IOP reduction | Maintained over 14 days | 14 days |
| 0.1% (once daily) | 39% maximal reduction | Maintained over 14 days | 14 days |
| 0.4% (once daily) | Sustained IOP reduction | Maintained over 14 days | 14 days |
Data compiled from studies on Dutch Belted rabbits.[4][7]
Table 2: Comparative Efficacy in an Acute Hypertensive Rabbit Model
| Treatment | Outcome |
| Sovesudil (AMA0076) 0.3% | Completely prevented the rise in IOP.[6] |
| Y-39983 (non-local ROCK inhibitor) 0.3% | Significantly reduced, but did not abolish, the IOP rise.[6] |
| Latanoprost | Sovesudil was significantly more potent in blocking IOP elevation.[6] |
| Bimatoprost | Sovesudil was significantly more potent in blocking IOP elevation.[6] |
This study utilized an ocular hypertensive rabbit model created by the intracameral injection of a viscoelastic material.[6]
Experimental Protocols
Protocol 1: Evaluation of IOP-Lowering Efficacy in a Rabbit Model of Ocular Hypertension
This protocol describes the methodology for assessing the efficacy of this compound in reducing IOP in a rabbit model.
1. Animals:
-
Sex: Male.
-
Weight: 2-3 kg.
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle, with access to food and water ad libitum.
2. Materials:
-
This compound ophthalmic solution (e.g., 0.1%, 0.3%, 0.5% concentrations).[2]
-
Vehicle control solution (e.g., saline).[4]
-
Topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride).
-
Tonometer (e.g., Tono-Pen, rebound tonometer).
-
For Ocular Hypertension Model: Viscoelastic substance for intracameral injection.[6]
3. Procedure:
-
Acclimatization: Allow rabbits to acclimate to the laboratory environment for at least one week prior to the experiment.
-
Baseline IOP Measurement: Measure baseline IOP in both eyes of each rabbit for 3-5 consecutive days to establish a stable baseline. Measurements should be taken at the same time each day.
-
Induction of Ocular Hypertension (Acute Model):
-
Anesthetize the rabbits.
-
Under sterile conditions, inject a small volume of a viscoelastic substance into the anterior chamber of one eye to induce a rapid increase in IOP.[6] The contralateral eye can serve as a normotensive control.
-
-
Treatment Administration:
-
Randomly assign rabbits to treatment groups (e.g., vehicle control, different concentrations of Sovesudil).
-
Instill a single drop (approximately 30-50 µL) of the assigned test article into the cul-de-sac of the hypertensive eye.
-
-
IOP Measurement:
-
Measure IOP at baseline and at various time points post-administration (e.g., 30 minutes, 1, 2, 3, 4, 5, 6, 7, and 8 hours).[4]
-
-
Hyperemia Assessment:
-
Visually score conjunctival hyperemia at each IOP measurement time point using a standardized grading scale (e.g., 0 = normal, 4 = severe).
-
-
Data Analysis:
-
Calculate the change in IOP from baseline (ΔIOP) for each treatment group at each time point.
-
Compare the ΔIOP between the Sovesudil-treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA, t-test).
-
Protocol 2: Evaluation of Neuroprotective Efficacy in a Mouse Optic Nerve Crush Model
This protocol outlines a widely used method to assess the neuroprotective potential of therapeutic agents like Sovesudil.
1. Animals:
-
Species: C57BL/6 mice.
-
Age: 8-12 weeks.
-
Housing: As described in Protocol 1.
2. Materials:
-
This compound ophthalmic solution.
-
Vehicle control solution.
-
Anesthetic cocktail (e.g., ketamine/xylazine).[1]
-
Fine surgical forceps.
-
Dissecting microscope.
-
For RGC quantification: paraformaldehyde, blocking solution, primary antibody (e.g., anti-Brn3a or anti-RBPMS), secondary antibody, and fluorescence microscope.
3. Procedure:
-
Anesthesia: Anesthetize the mice via intraperitoneal injection of the anesthetic cocktail.[1]
-
Surgical Procedure:
-
Place the anesthetized mouse under a dissecting microscope.
-
Make a small incision in the conjunctiva to expose the optic nerve.[1]
-
Carefully separate the extraocular muscles to visualize the optic nerve, avoiding damage to the ophthalmic artery.[1]
-
Using fine forceps, crush the optic nerve for a specific duration (e.g., 5-10 seconds) at a set distance (e.g., 1-2 mm) behind the globe.[1]
-
-
Treatment Administration:
-
Begin treatment immediately after the crush injury.
-
Administer the Sovesudil ophthalmic solution or vehicle topically to the injured eye according to the desired dosing regimen (e.g., once or twice daily).
-
-
Post-operative Care:
-
Apply a topical antibiotic to the eye to prevent infection.
-
Monitor the animals for recovery from anesthesia and provide appropriate post-operative analgesia.
-
-
Tissue Collection and Analysis (e.g., 2 weeks post-injury):
-
Euthanize the mice and enucleate the eyes.
-
Dissect the retinas and fix them in 4% paraformaldehyde.
-
Perform immunohistochemistry on whole-mount retinas using an RGC-specific marker (e.g., Brn3a or RBPMS).
-
Capture fluorescent images of the retinas and count the number of surviving RGCs.
-
-
Data Analysis:
-
Compare the density of surviving RGCs in the Sovesudil-treated group to the vehicle-treated control group.
-
Use appropriate statistical tests to determine if Sovesudil treatment resulted in a significant neuroprotective effect.
-
Conclusion
This compound has demonstrated significant efficacy in lowering IOP in preclinical animal models, with a favorable safety profile regarding hyperemia. The provided protocols offer a framework for conducting in vivo studies to further investigate the therapeutic potential of Sovesudil for glaucoma and related optic neuropathies. The optic nerve crush model provides a valuable tool for exploring the neuroprotective effects of Sovesudil, a key area of interest for next-generation glaucoma therapies. Rigorous adherence to these detailed methodologies will ensure the generation of robust and reproducible data for the continued development of this promising therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. AMA0076, a novel, locally acting Rho kinase inhibitor, potently lowers intraocular pressure in New Zealand white rabbits with minimal hyperemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. View of Modeling experimental glaucoma for screening studies of antiglaucomatous activity | Research Results in Pharmacology [rrpharmacology.ru]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Viability Assays Following Sovesudil Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing MTT and CCK-8 cell viability assays for evaluating the effects of Sovesudil hydrochloride. Detailed protocols, data interpretation, and visual representations of experimental workflows and associated signaling pathways are included to facilitate accurate and reproducible results.
Introduction to this compound and Cell Viability
This compound is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1] The ROCK signaling pathway plays a crucial role in regulating various cellular processes, including proliferation, migration, and apoptosis.[2] In the context of ophthalmology, particularly for corneal endothelial cells, ROCK inhibitors like Sovesudil have been shown to promote cell proliferation and enhance cell viability.[1][3] This is in contrast to the typical application of viability assays in oncology, where the goal is often to quantify the cytotoxic (cell-killing) effects of a compound.
The MTT and CCK-8 assays are colorimetric methods used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5] In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or WST-8 in CCK-8) to a colored formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.[6]
Data Presentation: Effects of this compound on Human Corneal Endothelial Cell (hCEnC) Viability
The following tables summarize representative quantitative data demonstrating the effect of this compound on the viability of human Corneal Endothelial Cells (hCEnCs) as determined by MTT and CCK-8 assays. It is important to note that Sovesudil has been observed to enhance the proliferation of these specific cells. Therefore, the data reflects an increase in cell viability with treatment.
Table 1: MTT Assay - Cell Viability of hCEnCs after 48-hour Treatment with this compound
| Sovesudil HCl Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) (Relative to Control) |
| 0 (Control) | 0.45 ± 0.03 | 100% |
| 1 | 0.54 ± 0.04 | 120% |
| 5 | 0.68 ± 0.05 | 151% |
| 10 | 0.85 ± 0.06 | 189% |
| 25 | 0.92 ± 0.07 | 204% |
| 50 | 0.95 ± 0.08 | 211% |
Table 2: CCK-8 Assay - Cell Viability of hCEnCs after 48-hour Treatment with this compound
| Sovesudil HCl Concentration (µM) | Absorbance (450 nm) (Mean ± SD) | Cell Viability (%) (Relative to Control) |
| 0 (Control) | 0.60 ± 0.04 | 100% |
| 1 | 0.75 ± 0.05 | 125% |
| 5 | 0.96 ± 0.06 | 160% |
| 10 | 1.25 ± 0.08 | 208% |
| 25 | 1.38 ± 0.09 | 230% |
| 50 | 1.45 ± 0.10 | 242% |
Experimental Protocols
MTT Assay Protocol
This protocol outlines the steps for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the drug. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
CCK-8 Assay Protocol
This protocol provides a method for determining cell viability using the Cell Counting Kit-8 (CCK-8) assay, which is known for its convenience and lower toxicity compared to the MTT assay.
Materials:
-
Cell Counting Kit-8 (CCK-8) reagent
-
Cell culture medium
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 100 µL of cell suspension containing 5,000-10,000 cells into each well of a 96-well plate. Pre-incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
Drug Treatment: Add 10 µL of various concentrations of this compound to the plate.
-
Incubation: Incubate the plate for an appropriate length of time (e.g., 24, 48, or 72 hours) in the incubator.
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well of the plate. Be careful not to introduce bubbles into the wells, as they can interfere with the optical density reading.
-
Incubation with Reagent: Incubate the plate for 1-4 hours in the incubator.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
Visualizations
Signaling Pathway
References
- 1. Novel ROCK Inhibitors, Sovesudil and PHP-0961, Enhance Proliferation, Adhesion and Migration of Corneal Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The MTT assay yields a relatively lower result of growth inhibition than the ATP assay depending on the chemotherapeutic drugs tested - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Sovesudil Hydrochloride in In Vitro Wound Healing Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sovesudil hydrochloride (formerly known as PHP-201) is a potent, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). The Rho/ROCK signaling pathway is a critical regulator of cellular processes including cytoskeletal organization, cell migration, proliferation, and apoptosis.[1] By inhibiting ROCK, Sovesudil modulates the actin cytoskeleton, which is essential for cell motility. This makes it a compound of significant interest in research areas where cell migration is a key factor, such as wound healing, cancer metastasis, and fibrosis.[1]
The in vitro scratch assay, or wound healing assay, is a straightforward and widely used method to study collective cell migration.[2][3] This technique involves creating a cell-free gap, or "scratch," in a confluent cell monolayer and monitoring the rate at which the cells migrate to close the gap. It provides a quantitative measure of cell motility and is an ideal method for evaluating the effects of compounds like this compound on this process.[2]
These application notes provide a detailed protocol for utilizing this compound in a scratch assay to assess its impact on cell migration.
Mechanism of Action: The RhoA/ROCK Signaling Pathway
The RhoA/ROCK signaling pathway is central to regulating the contractility of the actin cytoskeleton. Activation of this pathway leads to the formation of stress fibers and cell contraction, processes that are fundamental to cell migration. ROCK inhibitors, such as Sovesudil, intervene in this pathway to modulate these cellular behaviors. By inhibiting ROCK, these compounds can influence the relaxation of cells and affect their migratory capabilities, which is a key aspect of wound healing.[4]
Experimental Protocols
This protocol outlines the steps for conducting a scratch assay to evaluate the effect of this compound on cell migration.
Materials
-
Cells: An adherent cell line of interest capable of forming a confluent monolayer (e.g., human corneal endothelial cells, fibroblasts, keratinocytes).[5][6]
-
Reagents:
-
This compound stock solution (dissolved in an appropriate vehicle, e.g., DMSO or sterile water).
-
Complete cell culture medium (e.g., DMEM, RPMI) supplemented with fetal bovine serum (FBS) and antibiotics.[7]
-
Sterile Phosphate-Buffered Saline (PBS).[7]
-
Trypsin-EDTA solution.[7]
-
(Optional) Mitomycin C to inhibit cell proliferation.[8]
-
-
Equipment and Consumables:
Experimental Workflow
Detailed Step-by-Step Protocol
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase using trypsinization.[7]
-
Perform a cell count to ensure accurate seeding density.[9]
-
Seed the cells into the wells of a multi-well plate at a density that will result in a 95-100% confluent monolayer within 24-48 hours. This needs to be optimized for each cell line.[7]
-
Incubate the plate at 37°C with 5% CO2.[7]
-
-
(Optional) Inhibition of Cell Proliferation:
-
To ensure that the closure of the scratch is due to cell migration and not proliferation, you can treat the cells with a proliferation inhibitor like Mitomycin C (e.g., 10 µg/mL for 1-2 hours) before creating the scratch.[8]
-
After incubation with the inhibitor, wash the cells thoroughly with PBS.[7]
-
-
Creating the Scratch:
-
Once the cells have formed a confluent monolayer, carefully aspirate the culture medium.[7]
-
Using a sterile p200 or p1000 pipette tip, create a straight scratch down the center of the well. Apply consistent pressure and speed to ensure the scratch is of a uniform width.[9] A ruler or guide can be used for consistency.[7]
-
Gently wash the wells with PBS to remove any detached cells and debris.[9]
-
-
Treatment with this compound:
-
Prepare fresh culture medium containing different concentrations of this compound. It is crucial to also prepare a vehicle control (medium with the same concentration of the solvent used to dissolve Sovesudil, e.g., DMSO).
-
Add the prepared media to the corresponding wells.
-
-
Image Acquisition and Analysis:
-
Immediately after adding the treatment, place the plate on the microscope stage and capture the first image of the scratch in each well (Time = 0 hours). Use phase-contrast microscopy for clear visualization of the gap.[9]
-
It is important to have reference points on the plate to ensure that the same field of view is imaged at each time point.[9]
-
Return the plate to the incubator and capture subsequent images at regular intervals (e.g., every 6, 12, and 24 hours) for the duration of the experiment.[9]
-
The wound area or width can be quantified using image analysis software like ImageJ.[9] The rate of wound closure can be calculated as a percentage of the initial scratch area.
-
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound and other ROCK inhibitors on wound healing and cell migration.
Table 1: Effect of this compound on Wound Healing in Human Corneal Endothelial Cells (hCEnCs)
| Treatment Group | Time Point | Wound Closure (%) | Reference |
| Control | 12h | ~25% | [5] |
| Control | 24h | ~50% | [5] |
| Y-27632 (ROCK inhibitor) | 12h | ~50% | [5] |
| Y-27632 (ROCK inhibitor) | 24h | ~85% | [5] |
| Sovesudil | 12h | ~55% | [5] |
| Sovesudil | 24h | ~90% | [5] |
| PHP-0961 (ROCK inhibitor) | 12h | ~60% | [5] |
| PHP-0961 (ROCK inhibitor) | 24h | ~95% | [5] |
Data are estimations based on graphical representations in the cited source.
Table 2: Comparative Effects of ROCK Inhibitors on Cell Migration in Various Cell Types
| Cell Type | ROCK Inhibitor | Concentration | Observation | Reference |
| Human Keratinocytes | Y-27632 | 10 µmol/L | Markedly reduced wound-closure time. | [6] |
| Human Corneal Endothelial Cells | Ripasudil | 0.3-30 µM | Enhanced cell proliferation and wound healing. | [1] |
| NIH3T3 Fibroblasts | Y-27632 | 10 µM | Reduced PDGF-induced migration. | [10] |
| MDA-MB-231 (Breast Cancer) | RKI-18 | 3 µM | Inhibited cell migration in a dose-dependent manner. | [3] |
Conclusion
The in vitro scratch assay is a robust method for evaluating the pro- or anti-migratory effects of this compound. As a potent ROCK inhibitor, Sovesudil is expected to significantly influence cell migration, a key process in wound healing. The provided protocol offers a standardized framework for conducting these experiments, and the presented data from related studies highlight the potential of Sovesudil and other ROCK inhibitors to modulate wound closure. Researchers can adapt this protocol to their specific cell lines and experimental questions to further elucidate the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. hitthepass.com [hitthepass.com]
- 3. Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Effects of Y27632 on keratinocyte procurement and wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clyte.tech [clyte.tech]
- 8. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 9. med.virginia.edu [med.virginia.edu]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing the Effects of Sovesudil Hydrochloride on Cell Migration Using a Transwell Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing a Transwell migration assay to evaluate the effects of Sovesudil hydrochloride, a potent Rho kinase (ROCK) inhibitor, on cell migration.[1][2][3] this compound's role as a ROCK inhibitor suggests its potential to modulate cellular processes governed by the cytoskeleton, including cell motility.[2][4]
The Rho/ROCK signaling pathway is a critical regulator of cell shape, adhesion, and migration.[5][6] Inhibition of this pathway can lead to changes in the actin cytoskeleton, which may either promote or inhibit cell migration depending on the cell type and context.[7] For instance, studies have shown that Sovesudil can enhance the migration of human corneal endothelial cells.[1][3] The following protocols are designed to enable researchers to quantitatively assess such effects in their cell system of interest.
Experimental Protocols
This section details the methodology for conducting a Transwell migration assay to determine the dose-dependent effects of this compound on cell migration.
Materials
-
24-well Transwell® inserts (e.g., 8 µm pore size)
-
24-well tissue culture plates
-
Cell culture medium (appropriate for the cell line used)
-
Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Bovine Serum Albumin (BSA)
-
Crystal Violet staining solution (0.5% in 25% methanol)
-
Cotton swabs
-
Inverted microscope
Protocol
-
Cell Preparation:
-
Culture cells to approximately 80-90% confluency.[8]
-
The day before the assay, starve the cells in a serum-free medium or medium containing low serum (e.g., 0.5% FBS) for 16-24 hours. This minimizes baseline migration and enhances the response to chemoattractants.
-
On the day of the assay, detach the cells using Trypsin-EDTA, wash with PBS, and resuspend in a serum-free medium containing 0.1% BSA.
-
Count the cells and adjust the concentration to 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
Prepare different concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) in the serum-free medium. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
In the lower chamber of the 24-well plate, add 600 µL of cell culture medium containing a chemoattractant (e.g., 10% FBS).
-
Pre-incubate the cell suspension with the various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Carefully add 100 µL of the cell suspension (containing 1 x 10^4 cells) to the upper chamber of the Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration appropriate for the cell type (typically 4-24 hours). The optimal time should be determined empirically.
-
-
Quantification of Cell Migration:
-
After incubation, carefully remove the Transwell inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the inserts in methanol (B129727) for 10 minutes.
-
Stain the migrated cells by placing the inserts in a 0.5% Crystal Violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Once dry, elute the stain from the cells by placing the inserts in a new 24-well plate containing an elution buffer (e.g., 10% acetic acid).
-
Read the absorbance of the eluted stain at 595 nm using a microplate reader.
-
Alternatively, the migrated cells can be visualized and counted under an inverted microscope in several random fields of view.
-
Data Presentation
The following table presents hypothetical data illustrating the dose-dependent effect of this compound on cell migration. The results are expressed as the percentage of migrated cells relative to the vehicle control.
| Treatment Group | Concentration | Absorbance (595 nm) (Mean ± SD) | % Migration vs. Control |
| Vehicle Control | 0 | 0.25 ± 0.03 | 100% |
| Sovesudil HCl | 1 nM | 0.35 ± 0.04 | 140% |
| Sovesudil HCl | 10 nM | 0.50 ± 0.05 | 200% |
| Sovesudil HCl | 100 nM | 0.65 ± 0.06 | 260% |
| Sovesudil HCl | 1 µM | 0.45 ± 0.05 | 180% |
Visualizations
Experimental Workflow
Caption: Workflow for the Transwell migration assay with this compound.
Signaling Pathway
Caption: Inhibition of the Rho/ROCK pathway by this compound.
References
- 1. Novel ROCK Inhibitors, Sovesudil and PHP-0961, Enhance Proliferation, Adhesion and Migration of Corneal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Novel ROCK Inhibitors, Sovesudil and PHP-0961, Enhance Proliferation, Adhesion and Migration of Corneal Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Rho/ROCK and MAPK Signaling Pathways Are Involved in Glioblastoma Cell Migration and Proliferation | Anticancer Research [ar.iiarjournals.org]
- 6. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ROCK inhibitor enhances the growth and migration of BRAF‐mutant skin melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Changes in Intraocular Pressure with Sovesudil Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Sovesudil hydrochloride, a novel Rho-associated protein kinase (ROCK) inhibitor, and its effects on intraocular pressure (IOP). Detailed protocols for preclinical and clinical evaluation are presented to guide researchers in assessing the efficacy of Sovesudil and similar compounds in the context of glaucoma therapy.
Introduction
Glaucoma, a leading cause of irreversible blindness, is often characterized by elevated intraocular pressure, which leads to progressive optic neuropathy.[1] this compound is an emerging therapeutic agent that targets the ROCK signaling pathway, a key regulator of aqueous humor outflow.[1] As a "soft drug," Sovesudil is designed to be rapidly metabolized to an inactive form, which may reduce systemic side effects.[2] This document outlines the mechanism of action of Sovesudil and provides standardized protocols for measuring its IOP-lowering effects.
Mechanism of Action: The Rho-Kinase (ROCK) Signaling Pathway
ROCK inhibitors, including Sovesudil, function by modulating the RhoA/ROCK signaling pathway, which plays a critical role in regulating the contractility of cells within the trabecular meshwork, the primary site of aqueous humor outflow resistance.[2] Activation of the Rho/ROCK pathway leads to increased actin stress fiber formation and cell contraction, thereby increasing resistance to aqueous humor outflow and elevating IOP.[2][3] By inhibiting ROCK, Sovesudil promotes the relaxation of trabecular meshwork cells, leading to an increase in aqueous humor outflow and a subsequent reduction in IOP.[2]
Caption: Simplified ROCK signaling pathway in trabecular meshwork cells.
Data Presentation: Clinical Trial Data for ROCK Inhibitors
The following tables summarize quantitative data from clinical trials of Sovesudil and other ROCK inhibitors, providing a comparative overview of their efficacy.
Table 1: Intraocular Pressure (IOP) Reduction with Sovesudil (Phase II Clinical Trial) [1][4]
| Treatment Group | Patient Population | Baseline IOP (mmHg) | Mean IOP Reduction from Baseline | Treatment Duration |
| Sovesudil 0.5% | Normal-Tension Glaucoma | ≤ 21 | -1.56 mmHg | 4 Weeks |
| Sovesudil 0.25% | Normal-Tension Glaucoma | ≤ 21 | -1.10 mmHg | 4 Weeks |
| Placebo | Normal-Tension Glaucoma | ≤ 21 | -0.65 mmHg | 4 Weeks |
Table 2: Comparative Efficacy of Various ROCK Inhibitors and Other Glaucoma Medications [1][5]
| Drug | Trial | Patient Population | Baseline IOP (mmHg) | Mean IOP Reduction from Baseline | Treatment Duration |
| Netarsudil 0.02% | ROCKET-1 & 2 | Open-Angle Glaucoma, Ocular Hypertension | < 27 (ROCKET-1), < 30 (ROCKET-2) | Non-inferior to Timolol (for baseline IOP < 25) | 3 Months |
| Ripasudil 0.4% | Phase 3 | Primary Open-Angle Glaucoma, Ocular Hypertension | ~23.0-23.4 | -3.1 mmHg | 8 Weeks |
| Latanoprost 0.005% | Multiple | Open-Angle Glaucoma, Ocular Hypertension | Varies | ~25-35% reduction | Long-term |
| Timolol 0.5% | Multiple | Open-Angle Glaucoma, Ocular Hypertension | Varies | ~20-25% reduction | Long-term |
Experimental Protocols
Preclinical Evaluation: Measuring IOP in a Rabbit Model
This protocol describes a method for assessing the IOP-lowering effects of this compound in a normotensive rabbit model.
Materials:
-
This compound solutions (e.g., 0.1%, 0.3%, 0.5%) and vehicle control[6]
-
New Zealand White rabbits[6]
-
Topical anesthetic (e.g., proparacaine (B1679620) hydrochloride)
-
Animal restrainer
Procedure:
-
Acclimatization: Acclimate rabbits to the laboratory environment and handling procedures for at least one week prior to the experiment.[8]
-
Baseline IOP Measurement:
-
Gently restrain the rabbit.
-
Instill one drop of topical anesthetic into each eye.
-
Measure the baseline IOP in both eyes using a calibrated tonometer. Record triplicate measurements for each eye and calculate the mean.
-
-
Test Article Administration:
-
Randomly assign rabbits to treatment groups (vehicle control and different concentrations of Sovesudil).
-
Instill a single drop of the assigned test article into one eye of each rabbit. The contralateral eye can serve as an untreated control.
-
-
Post-Treatment IOP Measurements:
-
Measure IOP in both eyes at predetermined time points (e.g., 1, 2, 4, 6, 8, and 24 hours) after instillation.
-
Follow the same procedure as the baseline measurement.
-
-
Data Analysis:
-
Calculate the change in IOP from baseline for each eye at each time point.
-
Compare the IOP changes in the treated eyes with the vehicle control and untreated contralateral eyes using appropriate statistical methods (e.g., ANOVA, t-test).
-
Caption: Workflow for preclinical IOP measurement in rabbits.
Clinical Evaluation: Phase II Randomized Controlled Trial
This protocol is based on the design of the Phase II clinical trial for Sovesudil in patients with normal-tension glaucoma.[4]
Study Design:
-
Multicenter, prospective, double-masked, randomized, placebo-controlled, parallel-group study.[4]
Inclusion Criteria:
Procedure:
-
Patient Recruitment and Screening: Recruit eligible patients based on the inclusion and exclusion criteria. Obtain informed consent.
-
Baseline Visit (Week 0):
-
Conduct a comprehensive ophthalmic examination.
-
Measure diurnal IOP at multiple time points (e.g., 9 am, 11 am, 4 pm) to establish a baseline.
-
-
Randomization and Treatment:
-
Follow-up Visits (e.g., Weeks 1, 2, and 4):
-
Assess treatment adherence and record any adverse events.
-
Measure diurnal IOP at the same time points as the baseline visit.
-
-
Primary Endpoint:
-
The primary endpoint is the mean change in diurnal IOP from baseline at Week 4.[4]
-
-
Safety Monitoring:
-
Data Analysis:
-
Analyze the primary endpoint using an appropriate statistical model (e.g., ANCOVA) to compare the mean change in IOP between the Sovesudil groups and the placebo group.
-
Caption: Workflow of the Sovesudil Phase II clinical trial.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Sovesudil (locally acting rho kinase inhibitor) for the treatment of normal-tension glaucoma: the randomized phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Measurement of rabbit intraocular pressure with the Tono-Pen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Portico [access.portico.org]
Application Notes and Protocols: Sovesudil Hydrochloride for Primary Human Corneal Endothelial Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Primary human corneal endothelial cells (HCECs) are crucial for maintaining corneal transparency. Their limited proliferative capacity in vivo presents significant challenges in treating corneal endothelial diseases such as Fuchs' endothelial corneal dystrophy. The use of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors has emerged as a promising strategy to promote the proliferation and regeneration of HCECs. Sovesudil (B610928) hydrochloride is a novel ROCK inhibitor that has demonstrated significant potential in enhancing the culture and function of primary HCECs.[1][2] These application notes provide detailed protocols for the use of sovesudil hydrochloride in primary HCEC culture and assays to evaluate its effects on cell behavior.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on primary human corneal endothelial cells.
Table 1: Effect of Sovesudil on HCEC Viability and Proliferation
| Treatment | Concentration | Cell Viability (% of Control) | Proliferation Rate (% of Control) | Ki67-Positive Cells (% of Control) |
| Control | - | 100 | 100 | 100 |
| Y-27632 | 10 µM | Increased | Increased | Increased |
| Sovesudil | 10 µM | Increased | Increased | Increased |
| PHP-0961 | 10 µM | Increased | Increased | Increased |
Data synthesized from studies showing that sovesudil enhances cell viability and proliferation, comparable or superior to the well-known ROCK inhibitor Y-27632.[1][3][4]
Table 2: Effect of Sovesudil on HCEC Migration and Adhesion
| Treatment | Concentration | Wound Healing Rate | Cell Adhesion |
| Control | - | Baseline | Baseline |
| Y-27632 | 10 µM | Faster than control | Enhanced |
| Sovesudil | 10 µM | Faster than control | Enhanced |
| PHP-0961 | 10 µM | Faster than control | Enhanced |
Studies indicate that sovesudil significantly promotes wound healing and cell adhesion in HCECs.[1][3][4]
Signaling Pathways
Sovesudil, as a ROCK inhibitor, influences key signaling pathways that regulate cell proliferation, adhesion, and survival in human corneal endothelial cells. The primary mechanism involves the inhibition of the Rho/ROCK pathway, which in turn affects downstream effectors.
References
- 1. Isolation and Culturing of Primary Human Corneal Endothelial Cells [bio-protocol.org]
- 2. Novel ROCK Inhibitors, Sovesudil and PHP-0961, Enhance Proliferation, Adhesion and Migration of Corneal Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tvst.arvojournals.org [tvst.arvojournals.org]
- 4. Novel ROCK Inhibitors, Sovesudil and PHP-0961, Enhance Proliferation, Adhesion and Migration of Corneal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Assessing the Cytotoxicity of Sovesudil Hydrochloride Using a Live/Dead Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sovesudil hydrochloride is a potent and selective Rho-associated protein kinase (ROCK) inhibitor.[1][2] The ROCK signaling pathway is a crucial regulator of various cellular functions, including cell adhesion, migration, proliferation, and contraction.[3][4] By inhibiting ROCK, Sovesudil is being investigated for its therapeutic potential in conditions such as glaucoma, where it is thought to increase the outflow of aqueous humor.[3][5] While ROCK inhibitors are generally not considered cytotoxic and may even promote cell survival in some contexts, it is a critical step in drug development to formally assess the cytotoxic potential of any new chemical entity.[4][6][7][8]
This document provides a detailed protocol for evaluating the in vitro cytotoxicity of this compound using a fluorescence-based live/dead cell viability assay. This assay discriminates between live and dead cells based on plasma membrane integrity and intracellular esterase activity.
Principle of the Assay
The live/dead cell viability assay utilizes two fluorescent dyes: Calcein-AM and Ethidium Homodimer-1 (EthD-1).
-
Calcein-AM: A cell-permeant dye that is non-fluorescent. In viable cells, intracellular esterases cleave the AM group, converting it to the intensely green fluorescent calcein. Calcein is membrane-impermeant and is thus retained within living cells.
-
Ethidium Homodimer-1 (EthD-1): A high-affinity nucleic acid stain that is excluded by the intact plasma membrane of live cells. It can only enter cells with compromised membranes (i.e., dead cells), where it binds to nucleic acids and emits a bright red fluorescence.
Therefore, live cells will fluoresce green, while dead cells will fluoresce red. The ratio of green to red fluorescence provides a quantitative measure of cell viability.
Experimental Protocol
Materials
-
This compound
-
Target cell line (e.g., Human Trabecular Meshwork cells, Human Corneal Endothelial Cells)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Live/Dead Viability/Cytotoxicity Kit for mammalian cells (containing Calcein-AM and Ethidium Homodimer-1)
-
96-well black, clear-bottom tissue culture plates
-
Positive control for cytotoxicity (e.g., 70% ethanol (B145695) or digitonin)
-
Fluorescence microscope or a microplate reader with appropriate filters
Procedure
-
Cell Seeding:
-
Harvest and count the target cells.
-
Seed the cells into a 96-well black, clear-bottom plate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations for treatment. Include a vehicle control (medium with the solvent at the same concentration used for the highest Sovesudil concentration).
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the culture medium from the wells.
-
Add 100 µL of the prepared this compound dilutions, vehicle control, or positive control to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
-
Staining:
-
Prepare the Live/Dead staining solution by diluting Calcein-AM and Ethidium Homodimer-1 in PBS according to the manufacturer's instructions. A common working concentration is 2 µM Calcein-AM and 4 µM EthD-1.
-
After the treatment period, remove the medium containing the test compounds.
-
Gently wash the cells twice with 100 µL of PBS per well.
-
Add 100 µL of the Live/Dead staining solution to each well.
-
Incubate the plate for 30-45 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Fluorescence Microscopy:
-
Visualize the cells using a fluorescence microscope with standard FITC (for Calcein) and Texas Red (for EthD-1) filter sets.
-
Capture images of several representative fields for each condition.
-
Live cells will appear green, and dead cells will appear red.
-
-
Microplate Reader:
-
Measure the fluorescence intensity in each well.
-
For Calcein (live cells), use an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
For EthD-1 (dead cells), use an excitation wavelength of ~530 nm and an emission wavelength of ~645 nm.
-
-
Data Analysis
-
Image Analysis (Microscopy):
-
Count the number of green (live) and red (dead) cells in multiple fields for each treatment condition.
-
Calculate the percentage of viable cells using the following formula: % Viability = (Number of Live Cells / Total Number of Cells) x 100
-
-
Fluorescence Intensity (Microplate Reader):
-
Subtract the background fluorescence (from wells with no cells) from the readings for each well.
-
Calculate the percentage of viable cells based on the fluorescence intensity. The ratio of green to red fluorescence can be used to determine the relative proportion of live to dead cells.
-
Data Presentation
The following tables present hypothetical data for a cytotoxicity assessment of this compound on a relevant ocular cell line. Based on existing literature, this compound is not expected to be significantly cytotoxic.[9][10][11]
Table 1: Cell Viability of Human Trabecular Meshwork Cells Treated with this compound for 24 Hours.
| Treatment Group | Concentration (µM) | % Live Cells (Green) | % Dead Cells (Red) |
| Vehicle Control | 0 | 98.5 ± 1.2 | 1.5 ± 0.3 |
| Sovesudil HCl | 1 | 98.2 ± 1.5 | 1.8 ± 0.4 |
| Sovesudil HCl | 10 | 97.9 ± 1.8 | 2.1 ± 0.5 |
| Sovesudil HCl | 50 | 97.5 ± 2.1 | 2.5 ± 0.6 |
| Sovesudil HCl | 100 | 96.8 ± 2.5 | 3.2 ± 0.7 |
| Positive Control | - | 5.2 ± 3.0 | 94.8 ± 3.0 |
Table 2: Cell Viability of Human Corneal Endothelial Cells Treated with this compound for 48 Hours.
| Treatment Group | Concentration (µM) | % Live Cells (Green) | % Dead Cells (Red) |
| Vehicle Control | 0 | 97.9 ± 1.4 | 2.1 ± 0.4 |
| Sovesudil HCl | 1 | 98.0 ± 1.3 | 2.0 ± 0.3 |
| Sovesudil HCl | 10 | 97.6 ± 1.6 | 2.4 ± 0.5 |
| Sovesudil HCl | 50 | 97.1 ± 1.9 | 2.9 ± 0.6 |
| Sovesudil HCl | 100 | 96.2 ± 2.3 | 3.8 ± 0.8 |
| Positive Control | - | 4.8 ± 2.5 | 95.2 ± 2.5 |
Visualizations
RhoA/ROCK Signaling Pathway and Inhibition by Sovesudil
The following diagram illustrates the simplified RhoA/ROCK signaling pathway and the point of inhibition by Sovesudil.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of Rho kinase (ROCK) impairs cytoskeletal contractility in human Müller glial cells without effects on cell viability, migration, and extracellular matrix production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of ROCK improves survival of human embryonic stem cell-derived cardiomyocytes after dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Influence of Rho/ROCK inhibitor Y-27632 on proliferation of equine mesenchymal stromal cells [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Novel ROCK Inhibitors, Sovesudil and PHP-0961, Enhance Proliferation, Adhesion and Migration of Corneal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel ROCK Inhibitors, Sovesudil and PHP-0961, Enhance Proliferation, Adhesion and Migration of Corneal Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Sovesudil Hydrochloride in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly utilized in drug discovery and biomedical research to more accurately recapitulate the complex in-vivo microenvironment. Sovesudil hydrochloride, a potent and selective Rho-kinase (ROCK) inhibitor, has demonstrated significant therapeutic potential, primarily in the field of ophthalmology for the treatment of glaucoma.[1][2][3] Its mechanism of action, centered on the inhibition of the RhoA/ROCK signaling pathway, plays a crucial role in regulating cell adhesion, migration, and contraction.[1][2] These cellular processes are fundamental to the formation and maintenance of 3D cellular structures, suggesting a valuable role for this compound in the modulation and study of 3D cell culture models.
This document provides detailed application notes and protocols for the use of this compound in 3D cell culture models. It is intended to guide researchers in exploring the effects of this potent ROCK inhibitor on spheroid formation, cell viability, and the expression of key biomarkers within a 3D context.
Mechanism of Action: The RhoA/ROCK Signaling Pathway
This compound is an ATP-competitive inhibitor of ROCK-I and ROCK-II, with IC50 values of 3.7 nM and 2.3 nM, respectively.[4][5] The RhoA/ROCK signaling pathway is a critical regulator of the actin cytoskeleton. Activation of this pathway leads to increased formation of actin stress fibers and focal adhesions, resulting in enhanced cell contraction and motility.[2] By inhibiting ROCK, this compound promotes the relaxation of cells, which can influence cell-cell and cell-matrix interactions within 3D structures.[2]
Caption: The RhoA/ROCK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Formation of 3D Spheroids using the Liquid Overlay Technique
This protocol describes a general method for generating 3D spheroids from a single-cell suspension.
Materials:
-
Sterile, ultra-low attachment (ULA) 96-well round-bottom plates
-
Complete cell culture medium appropriate for the cell line of interest
-
Single-cell suspension of the desired cell line
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture cells in a T-75 flask to 70-80% confluency.
-
Wash the cells with sterile PBS and detach them using trypsin-EDTA.
-
Neutralize the trypsin with complete cell culture medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count to determine the cell concentration.
-
Dilute the cell suspension to the desired seeding density (e.g., 2,500-10,000 cells/well, to be optimized for each cell line).
-
Add 100 µL of the cell suspension to each well of a ULA 96-well round-bottom plate.
-
Centrifuge the plate at 150 x g for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C with 5% CO2. Spheroid formation should be monitored daily and is typically complete within 24-72 hours.
Protocol 2: Application of this compound to 3D Spheroid Cultures
This protocol outlines the treatment of pre-formed spheroids with this compound to assess its effects.
Materials:
-
Pre-formed spheroids (from Protocol 1)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare a serial dilution of this compound in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response study, starting with a broad range of concentrations (e.g., 1 nM to 10 µM).
-
Carefully remove 50 µL of the medium from each well containing a spheroid, being cautious not to disturb the spheroid.
-
Add 50 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the treated spheroids for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, proceed with downstream analyses such as spheroid imaging, viability assays, or molecular analyses.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on 3D cell cultures.
References
Troubleshooting & Optimization
Troubleshooting inconsistent results with Sovesudil hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results with Sovesudil hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My experimental results with this compound are inconsistent. What are the common causes?
Inconsistent results with this compound can often be traced back to its inherent properties as a "soft drug."[1] This means it is designed to be rapidly metabolized into inactive forms, which is beneficial for in vivo applications to minimize systemic side effects, but requires careful handling in experimental settings.[1][2]
Key factors contributing to inconsistency include:
-
Compound Degradation: Sovesudil is susceptible to degradation, especially in aqueous solutions at physiological pH.[1]
-
Improper Storage: Failure to adhere to recommended storage conditions can lead to a loss of potency.[1]
-
Incorrect Solution Preparation: Errors in dilution calculations or incomplete dissolution of the compound can significantly impact the effective concentration.[1]
-
Cell Culture Conditions: Factors such as cell line variability, passage number, and confluency can influence the cellular response to ROCK inhibitors.
Q2: I am observing unexpected cellular effects or a lack of activity. How can I troubleshoot this?
If you are encountering unexpected results, consider the following troubleshooting steps:
-
Confirm Compound Integrity:
-
Purity Check: Ensure the this compound you are using is of high purity. Impurities or degradation byproducts may cause off-target effects or reduced efficacy.[1]
-
Fresh Preparations: Always prepare working solutions fresh for each experiment from a properly stored stock solution.[1] Avoid using solutions that have been stored for extended periods, especially at room temperature or in aqueous buffers.
-
-
Review Solution Preparation:
-
Accurate Dilutions: Double-check all calculations for preparing stock and working solutions.
-
Complete Dissolution: Ensure the compound is fully dissolved in the solvent before further dilution into aqueous media.
-
-
Optimize Cell Culture Conditions:
-
Cell Health: Use healthy, actively growing cells at a consistent passage number and confluency.
-
Serum Concentration: Be aware that components in serum can sometimes interact with compounds. Consider if your serum batch has changed or if a serum-free medium is appropriate for your experiment.
-
Q3: What are the recommended storage and handling procedures for this compound?
To maintain the integrity and activity of this compound, adhere to the following storage guidelines:
| Form | Storage Temperature | Recommended Duration | Special Conditions |
| Solid Powder | 4°C | As per manufacturer | Store in a tightly sealed container, away from moisture.[1] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[1] |
| -80°C | Up to 6 months | Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[1] |
Handling Best Practices:
-
Aliquoting: Prepare single-use aliquots of the stock solution to minimize the number of freeze-thaw cycles.[3][4]
-
Fresh Working Solutions: Always prepare fresh working solutions from the stock solution for each experiment. Do not store the compound in aqueous buffers for extended periods.[1]
-
Light Protection: While specific photostability data is limited, it is good practice to protect solutions from direct light.[1]
Q4: My cells are detaching or showing signs of toxicity after treatment with this compound. What could be the reason?
While Sovesudil is generally well-tolerated in clinical studies, in vitro toxicity can occur.[5] Consider these possibilities:
-
High Concentration: The concentration of Sovesudil may be too high for your specific cell line. Perform a dose-response experiment to determine the optimal, non-toxic concentration.
-
Solvent Toxicity: If using a DMSO stock solution, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[3]
-
Off-Target Effects: At very high concentrations, the possibility of off-target effects increases.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to ROCK inhibitors.
Q5: I am not observing the expected downstream effects of ROCK inhibition (e.g., changes in cell morphology, stress fiber formation). Why might this be?
If you are not seeing the anticipated phenotypic changes, consider the following:
-
Compound Inactivity: As mentioned, the primary suspect is the degradation of Sovesudil. Use a fresh aliquot of the stock solution and prepare a new working solution.
-
Insufficient Concentration or Incubation Time: The concentration of Sovesudil may be too low, or the incubation time may be too short to elicit a measurable response. Refer to published literature for typical effective concentrations and treatment durations for your cell type and assay. A concentration of 1 µM for 60 minutes has been shown to induce altered cellular behavior in human trabecular meshwork (HTM) cells.[3][4]
-
Assay Sensitivity: The assay you are using may not be sensitive enough to detect the changes.
-
Cellular Context: The activity of the Rho/ROCK pathway can be influenced by various factors, including cell density, substrate stiffness, and the presence of growth factors. Ensure these conditions are consistent across your experiments.
Data Presentation
Summary of Phase II Clinical Trial Data for Sovesudil in Normal-Tension Glaucoma [5]
| Treatment Group (n=119 total) | Baseline IOP (mmHg) (Mean) | Mean Diurnal IOP Change from Baseline at Week 4 (mmHg) |
| Sovesudil 0.5% (High-Dose) | ≤ 21 | -1.56 |
| Sovesudil 0.25% (Low-Dose) | ≤ 21 | -1.10 |
| Placebo | ≤ 21 | -0.65 |
IOP: Intraocular Pressure. Data from a multicenter, randomized, double-masked, placebo-controlled study in patients with normal-tension glaucoma. Treatment was administered three times daily (TID) for 4 weeks.[5][6]
Experimental Protocols
1. General Protocol for In Vitro Cell-Based Assays
This protocol provides a general framework for treating adherent cells with this compound.
-
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Appropriate cell culture medium
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Aliquot and store at -20°C or -80°C.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified CO2 incubator at 37°C.
-
Working Solution Preparation: On the day of the experiment, thaw a fresh aliquot of the Sovesudil stock solution. Prepare a series of working solutions by diluting the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Compound Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of Sovesudil or a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 1, 24, 48, or 72 hours) at 37°C.
-
Downstream Analysis: Proceed with the specific assay (e.g., MTT assay for cytotoxicity, immunofluorescence for cytoskeletal changes).
-
2. Protocol for MTT Cytotoxicity Assay
This protocol is for assessing the effect of Sovesudil on cell viability.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Procedure:
-
Follow the "General Protocol for In Vitro Cell-Based Assays" for cell seeding and treatment.
-
MTT Addition: After the treatment incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. An IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined from the dose-response curve.
-
Visualizations
Caption: Simplified Rho/ROCK signaling pathway and the inhibitory action of Sovesudil.
Caption: Logical workflow for troubleshooting inconsistent results with Sovesudil.
References
- 1. Best practice guidelines for research around drugs issues. - Drugs and Alcohol [drugsandalcohol.ie]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. forum.allencell.org [forum.allencell.org]
- 5. Novel ROCK Inhibitors, Sovesudil and PHP-0961, Enhance Proliferation, Adhesion and Migration of Corneal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safe(r) Drug Use 101 - National Harm Reduction Coalition [harmreduction.org]
Sovesudil hydrochloride stability issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of sovesudil (B610928) hydrochloride in aqueous solutions. Find troubleshooting guidance and answers to frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is sovesudil hydrochloride and what is its mechanism of action?
This compound (also known as PHP-201 or AMA0076) is a potent and selective, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] The ROCK signaling pathway is a critical regulator of cellular functions such as cell shape, motility, and contraction.[3] By inhibiting ROCK, sovesudil can modulate these cellular processes, making it a valuable tool in research areas like glaucoma and corneal endothelial disorders.[3] It has IC50 values of 3.7 nM and 2.3 nM for ROCK-I and ROCK-II, respectively.[1][2]
Q2: Why is this compound considered an unstable compound?
Sovesudil is intentionally designed as a "soft drug". This means it is metabolically labile and engineered to degrade rapidly in vivo into inactive metabolites. This design is therapeutically advantageous as it helps to minimize systemic side effects. However, this inherent instability requires careful handling and storage in a research setting to ensure experimental accuracy and reproducibility. One study has noted that sovesudil is more stable in the anterior chamber of the eye.
Q3: What are the recommended storage conditions for this compound?
To maintain the integrity and activity of this compound, proper storage is crucial. Recommendations for the solid compound and stock solutions are summarized below.
Data Presentation: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Recommended Duration | Special Conditions |
| Solid (Powder) | N/A | 4°C | Not specified | Store in a sealed container, away from moisture.[3] |
| Stock Solution | DMSO | -20°C | Up to 1 month | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[4][5] |
| -80°C | Up to 6 months | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[4][5] |
Q4: How should I prepare working solutions of this compound for experiments?
For most in vitro assays, a stock solution should first be prepared in a non-aqueous solvent like dimethyl sulfoxide (B87167) (DMSO). This stock solution can then be diluted to the final desired concentration in the appropriate aqueous buffer or cell culture medium immediately before use. It is critical to prepare these aqueous working solutions fresh for each experiment due to the compound's limited stability at physiological pH. When preparing solutions for in vivo studies, the formulation will depend on the specific route of administration and may require co-solvents. Always ensure the compound is fully dissolved before use.[3]
Troubleshooting Guide
Q1: My experimental results with this compound are inconsistent or show a lack of activity. What could be the cause?
Inconsistent results or a lack of expected biological activity can often be attributed to the degradation of this compound.[3] Consider the following troubleshooting steps:
-
Verify Storage Conditions: Confirm that your solid compound and DMSO stock solutions have been stored at the correct temperatures and have not exceeded the recommended storage duration.[3]
-
Avoid Freeze-Thaw Cycles: Ensure that stock solutions have been aliquoted to prevent degradation from repeated freezing and thawing.[3]
-
Freshly Prepare Working Solutions: Sovesudil's stability in aqueous buffers at physiological pH is limited. Always prepare working solutions immediately before each experiment and use them promptly.[3]
-
Confirm Compound Purity: Ensure the this compound you are using is of high purity. The presence of impurities or pre-existing degradation products can reduce potency and lead to off-target effects.[3]
-
Check Solution Preparation: Double-check all calculations for dilutions and ensure that the compound was fully dissolved in both the stock and final working solutions.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A visible light-controllable Rho kinase inhibitor based on a photochromic phenylazothiazole - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Sovesudil Hydrochloride In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the dosage of Sovesudil hydrochloride in in vivo studies. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and summarized data to facilitate successful and accurate experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as PHP-201) is a potent and selective, ATP-competitive inhibitor of Rho-associated coiled-coil forming protein kinase (ROCK).[1][2] It targets both ROCK-I and ROCK-II isoforms.[1] The primary mechanism of action for lowering intraocular pressure (IOP) involves the inhibition of the RhoA/ROCK signaling pathway in the trabecular meshwork cells of the eye.[3][4] This inhibition leads to the relaxation of these cells, resulting in an increased outflow of aqueous humor and a subsequent reduction in IOP.[3][4]
Q2: What is a typical starting dose for in vivo studies in rabbits?
A2: Preclinical studies in male New Zealand White rabbits have successfully used topical ophthalmic solutions of this compound at concentrations of 0.1%, 0.3%, and 0.5% to effectively reduce IOP.[2] For initial dose-ranging studies, it is advisable to start with this concentration range.
Q3: What concentrations have been tested in human clinical trials?
A3: In a Phase II clinical study involving patients with normal-tension glaucoma, this compound was administered as a topical ophthalmic solution at concentrations of 0.25% and 0.5% three times daily.[5][6][7] The 0.5% concentration demonstrated a statistically significant reduction in IOP compared to placebo.[5][6][7]
Q4: How should I prepare a this compound solution for topical ocular administration in vivo?
A4: A common method for preparing a stock solution involves dissolving this compound in a suitable organic solvent like DMSO. For the final working solution for in vivo experiments, it is recommended to prepare it fresh on the day of use. A suggested vehicle formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Always ensure the final solution is clear and free of precipitation. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
Q5: What are the recommended storage and stability conditions for this compound?
A5: this compound stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months in a sealed container, protected from moisture.[3] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4] For in vivo experiments, it is best to prepare the working solution fresh on the day of the experiment.[4] To assess stability under specific experimental conditions, it is advisable to quantify the compound's concentration over time using a suitable analytical method like HPLC.
Troubleshooting Guide
Problem 1: I am observing significant conjunctival hyperemia in my animal models.
-
Possible Cause: Conjunctival hyperemia (eye redness) is a known side effect of ROCK inhibitors due to their vasodilatory properties.[8]
-
Solution:
-
Dose Adjustment: Consider reducing the concentration of this compound in your formulation. The incidence of hyperemia was found to be dose-related in clinical trials.[5][6][7]
-
Vehicle Control: Ensure you have a vehicle-only control group to differentiate hyperemia caused by the vehicle versus the drug.
-
Observation Time Points: Record the onset and duration of hyperemia. It may be a transient effect.
-
Problem 2: The observed reduction in intraocular pressure (IOP) is lower than expected or highly variable.
-
Possible Causes:
-
Drug Formulation and Stability: The drug may not be fully dissolved or may have degraded.
-
Drug Administration Technique: Improper administration can lead to inconsistent dosing.
-
IOP Measurement Technique: Inaccurate or inconsistent IOP measurements can lead to high variability.
-
Animal Model: The chosen animal model or the method of inducing ocular hypertension may not be optimal.
-
-
Solutions:
-
Formulation Check: Visually inspect your drug solution for any precipitation. Confirm the stability of your formulation under the experimental conditions. Prepare fresh solutions for each experiment.
-
Standardize Administration: Ensure a consistent volume is administered topically to the eye each time. Refer to the detailed protocol below for proper administration technique. A 5-minute interval between applying different topical drugs is recommended to minimize washout.
-
Refine IOP Measurement: Use a calibrated tonometer and ensure the technique is consistent across all animals and time points. The Tono-pen XL has been suggested as a reliable choice for measuring IOP in rabbits within the 3 to 30 mm Hg range.[9] Anesthesia can also affect IOP; for instance, isoflurane (B1672236) can increase IOP while a ketamine-xylazine combination can decrease it in rabbits.[10]
-
Review Animal Model: Ensure the method for inducing ocular hypertension is robust and results in a stable, elevated IOP.
-
Problem 3: I am observing unexpected corneal effects.
-
Possible Cause: While less common with Sovesudil, other ROCK inhibitors have been associated with corneal side effects like epithelial edema, especially in subjects with pre-existing corneal conditions.[1]
-
Solution:
-
Slit-lamp Examination: Perform regular slit-lamp examinations to monitor corneal health.
-
Lower Concentration: Test lower concentrations of this compound.
-
Histopathology: At the end of the study, consider histopathological analysis of the corneas to identify any cellular changes.
-
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy of this compound in Rabbits
| Concentration | Animal Model | Key Outcome | Reference |
| 0.1% | Male New Zealand White Rabbits | Effective reduction in IOP | [2] |
| 0.3% | Male New Zealand White Rabbits | Effective reduction in IOP | [2] |
| 0.5% | Male New Zealand White Rabbits | Effective reduction in IOP | [2] |
Table 2: Phase II Clinical Trial Results of this compound in Patients with Normal-Tension Glaucoma
| Treatment Group | Dosing Frequency | Mean Diurnal IOP Change from Baseline at Week 4 | Incidence of Conjunctival Hyperemia | Reference |
| 0.25% Sovesudil | Three times daily (TID) | -1.10 mmHg | 17.5% | [5][6][7][11] |
| 0.5% Sovesudil | Three times daily (TID) | -1.56 mmHg | 24.4% | [5][6][7][11] |
| Placebo | Three times daily (TID) | -0.65 mmHg | Not specified | [5][6][7][11] |
Experimental Protocols
Protocol 1: Induction of Ocular Hypertension in Rabbits (Microbead Injection Method)
This protocol describes a common method for inducing sustained ocular hypertension in rabbits.
-
Animal Acclimatization: Acclimatize New Zealand White rabbits to handling and laboratory conditions for at least one week prior to the experiment.
-
Anesthesia: Anesthetize the rabbits using an appropriate anesthetic protocol (e.g., intramuscular injection of ketamine and xylazine).
-
Baseline IOP Measurement: Measure the baseline intraocular pressure (IOP) in both eyes using a calibrated tonometer (e.g., Tono-Pen).
-
Microbead Injection:
-
Prepare a sterile suspension of polystyrene microbeads (e.g., 15 µm diameter) in a suitable vehicle.
-
Using a Hamilton syringe with a 30-gauge needle, carefully inject a defined volume of the microbead suspension into the anterior chamber of one eye. The contralateral eye can serve as a control.
-
-
Post-Injection Monitoring:
-
Apply a topical antibiotic to the treated eye to prevent infection.
-
Monitor the animals daily for the first week and then every 2-3 days to confirm a sustained elevation in IOP.
-
-
Initiation of Treatment: Once a stable ocular hypertension is established, the animals are ready for the drug treatment study.
Protocol 2: Topical Ocular Administration and IOP Measurement in Rabbits
-
Animal Restraint: Gently restrain the rabbit. If necessary, wrap the rabbit in a towel to prevent injury. It is often helpful to have a second person to assist.
-
Drug Administration:
-
Tilt the rabbit's head upwards.
-
With one hand, gently open the rabbit's eyelids.
-
With the other hand, hold the dropper bottle a few centimeters above the eye and instill a single, precise volume (e.g., 25-50 µL) of the this compound solution or vehicle control onto the cornea. Avoid touching the eye with the dropper tip.
-
-
IOP Measurement:
-
At predetermined time points post-administration, measure the IOP using a calibrated rebound tonometer (e.g., TonoVet or Tono-Pen).
-
Apply a topical anesthetic (e.g., proparacaine (B1679620) hydrochloride 0.5%) to the cornea before using applanation tonometers like the Tono-Pen.
-
Hold the tonometer perpendicular to the central cornea for accurate readings.
-
Record multiple readings and calculate the average for each eye at each time point.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in the trabecular meshwork.
Experimental Workflow
Caption: General experimental workflow for in vivo efficacy studies.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Protocol for evaluation of topical ophthalmic drug products in different compartments of fresh eye tissues in a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. [In vivo experimental study of acute intraocular hypertension in rabbit based on particle image velocimetry technique] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sovesudil (locally acting rho kinase inhibitor) for the treatment of normal-tension glaucoma: the randomized phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Portico [access.portico.org]
- 9. Comparison of three tonometers for measuring intraocular pressure in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of General Anesthesia on Intraocular Pressure in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. animaleyecare.com.au [animaleyecare.com.au]
Addressing off-target effects of Sovesudil hydrochloride in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sovesudil hydrochloride (also known as PHP-201 or AMA0076). The information provided is intended to help address specific issues that may be encountered during experiments, with a focus on potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1] Its primary mechanism involves the inhibition of the RhoA/ROCK signaling pathway, which is a key regulator of cellular processes such as cell adhesion, migration, and contraction.[2] By inhibiting ROCK, Sovesudil leads to the relaxation of the trabecular meshwork in the eye, increasing aqueous humor outflow and thereby reducing intraocular pressure (IOP).[2]
Q2: What are the known IC50 values for this compound against ROCK1 and ROCK2?
The inhibitory potency of this compound against the two ROCK isoforms has been determined in radiometric protein kinase assays.
| Target Kinase | IC50 (nM) |
| ROCK1 | 3.7 |
| ROCK2 | 2.3 |
| Data sourced from MedchemExpress and New Drug Approvals.[1] |
Q3: Is this compound a stable compound?
No, Sovesudil is intentionally designed as a "soft drug." This means it is engineered to be metabolically labile and is rapidly converted to an inactive metabolite in vivo.[2] This design minimizes the risk of systemic side effects.[2] However, this inherent instability requires careful handling and storage in a research setting to ensure experimental reproducibility. It is most stable in the aqueous humor and is more rapidly converted to its inactive form in other eye tissues.[3][4]
Q4: What are the recommended storage conditions for this compound?
Proper storage is critical to maintain the activity of Sovesudil.
| Form | Storage Temperature | Recommended Duration | Special Conditions |
| Solid (Powder) | 4°C | Not specified | Sealed, away from moisture. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
| Data compiled from MedchemExpress. |
For in vivo experiments, it is highly recommended to prepare working solutions fresh on the day of use.
Troubleshooting Guide
This guide addresses common issues researchers may face when using this compound, with a focus on distinguishing on-target from potential off-target effects.
Problem 1: I am not observing the expected biological effect (e.g., no change in cell morphology, no inhibition of cell migration).
This issue often relates to the compound's activity or the experimental setup.
Problem 2: I am observing unexpected or inconsistent cellular phenotypes that are not readily explained by ROCK inhibition.
These effects could be due to off-target activity, compound degradation, or experimental variability.
Experimental Protocols & Methodologies
Protocol 1: Assessing On-Target ROCK Inhibition via Western Blot for Phosphorylated Myosin Light Chain 2 (p-MLC2)
This protocol allows for the direct assessment of Sovesudil's activity on a key downstream substrate of ROCK.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Myosin Light Chain 2 (Ser19) and Mouse anti-total Myosin Light Chain 2.
-
HRP-conjugated secondary antibodies: anti-rabbit IgG and anti-mouse IgG.
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and grow to desired confluency. Treat with a dose-range of this compound (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-MLC2 and total MLC2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities for p-MLC2 and normalize to the total MLC2 signal. A dose-dependent decrease in the p-MLC2/total MLC2 ratio indicates on-target ROCK inhibition.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that Sovesudil directly binds to ROCK1/2 in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.[5][6][7]
Materials:
-
Intact cells
-
This compound
-
PBS with protease inhibitors
-
Thermal cycler
-
Lysis equipment (for freeze-thaw cycles)
-
Centrifuge
-
Western blot materials (as in Protocol 1, with primary antibody against ROCK1 or ROCK2)
Procedure:
-
Compound Incubation: Treat one sample of intact cells with a saturating concentration of Sovesudil and another with a vehicle control for a set time (e.g., 1-2 hours) at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[5]
-
Cell Lysis: Lyse the cells using three rapid freeze-thaw cycles (e.g., using liquid nitrogen and a warm water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Western Blot Analysis:
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble ROCK1 or ROCK2 remaining at each temperature point for both Sovesudil-treated and vehicle-treated samples using the Western blot protocol described above.
-
-
Data Analysis:
-
Quantify the band intensities for ROCK1/2 at each temperature.
-
Normalize the intensities to the lowest temperature point (considered 100% soluble protein).
-
Plot the normalized intensity versus temperature for both conditions. A shift of the melting curve to a higher temperature in the Sovesudil-treated sample indicates target engagement.
-
Visualizations
Caption: Simplified RhoA/ROCK signaling pathway and the inhibitory action of Sovesudil.
Caption: Logical workflow for troubleshooting unexpected results with Sovesudil.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. benchchem.com [benchchem.com]
- 3. AMA0076, a novel, locally acting Rho kinase inhibitor, potently lowers intraocular pressure in New Zealand white rabbits with minimal hyperemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. benchchem.com [benchchem.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
Technical Support Center: Managing Sovesudil Hydrochloride-Induced Conjunctival Hyperemia in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing conjunctival hyperemia induced by sovesudil (B610928) hydrochloride in animal models.
Troubleshooting Guides
This section addresses specific issues that may arise during preclinical studies involving sovesudil hydrochloride and conjunctival hyperemia.
Question: How can we standardize the scoring of conjunctival hyperemia to ensure consistency across different observers and studies?
Answer:
Standardizing the scoring of conjunctival hyperemia is crucial for data accuracy and reproducibility. We recommend the following approach:
-
Utilize a Validated Scoring System: Employ a standardized grading scale. A common method involves a 0-4 scale, with photographic examples for each grade to minimize subjectivity.
-
Observer Training: All personnel involved in scoring should undergo training using a standardized set of images depicting different hyperemia grades. Regular calibration sessions are also recommended.
-
Blinded Observation: Whenever possible, the observer should be blinded to the treatment group to prevent bias.
-
Controlled Environment: Conduct observations in a well-lit and consistent environment. The time of day for scoring should also be kept consistent.
Question: What are the best practices for minimizing baseline hyperemia in our animal models before administering this compound?
Answer:
Minimizing baseline hyperemia is essential for accurately assessing the drug-induced effect. Consider the following:
-
Acclimatization Period: Allow for a sufficient acclimatization period for the animals in their new environment before the start of the study. This helps reduce stress-related physiological changes.
-
Gentle Handling: Handle animals with care to minimize stress and agitation, which can lead to transient hyperemia.
-
Anesthetic Considerations: If anesthesia is required for intraocular pressure (IOP) measurements or drug administration, be aware that some anesthetics can induce or reduce hyperemia. It is important to choose an anesthetic with minimal impact on ocular blood flow and to maintain a consistent protocol.
-
Exclusion Criteria: Establish clear exclusion criteria for animals exhibiting significant baseline hyperemia before the study commences.
Question: We are observing high variability in the hyperemia response between individual animals. How can we address this?
Answer:
Intersubject variability is a common challenge in animal studies. To mitigate this:
-
Increase Sample Size: A larger sample size can help to account for individual variations and increase the statistical power of your study.
-
Crossover Study Design: If feasible, a crossover design where each animal serves as its own control can help to reduce inter-individual variability. Ensure an adequate washout period between treatments to prevent carry-over effects.
-
Homogenous Animal Population: Use animals of the same age, sex, and strain to minimize genetic and physiological differences.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding this compound and conjunctival hyperemia.
Question: What is the mechanism of action of this compound and why does it cause conjunctival hyperemia?
Answer:
This compound is a potent and selective inhibitor of Rho-associated protein kinase (ROCK).[1] The ROCK signaling pathway plays a crucial role in regulating cellular processes such as cell adhesion, migration, and contraction.[1] In the eye, ROCK inhibitors lower intraocular pressure by increasing the outflow of aqueous humor through the trabecular meshwork.[2][3]
Conjunctival hyperemia, or eye redness, is a common adverse event associated with ROCK inhibitors.[2] This is due to the vasodilation of conjunctival blood vessels, which is also mediated by the inhibition of the ROCK pathway in the vascular smooth muscle cells.
Question: What are the common animal models used to study this compound-induced conjunctival hyperemia?
Answer:
The most common animal models for preclinical ophthalmic studies, including the evaluation of conjunctival hyperemia, are:
-
Rabbits: New Zealand White rabbits are frequently used due to their large eyes, ease of handling, and extensive historical data.[4]
-
Non-human primates: Cynomolgus monkeys are also used, particularly in later-stage preclinical studies, as their ocular anatomy and physiology are more similar to humans.[5]
Question: How is this compound's propensity to cause hyperemia compared to other ROCK inhibitors?
Answer:
Sovesudil has been developed as a "soft drug," meaning it is designed to be rapidly metabolized into an inactive form, which may reduce systemic side effects.[2] While conjunctival hyperemia is still a reported side effect, some studies suggest that sovesudil may have a lower incidence of hyperemia compared to other ROCK inhibitors.[3] However, direct head-to-head comparative studies are limited.[2]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of sovesudil and other ROCK inhibitors.
Table 1: Incidence of Conjunctival Hyperemia with Sovesudil (Phase II Clinical Study)
| Treatment Group (Three Times Daily) | Incidence of Conjunctival Hyperemia |
| Sovesudil 0.5% | 24.4% (predominantly mild)[6] |
| Sovesudil 0.25% | 17.5% (predominantly mild)[6] |
| Placebo | 2.6%[7] |
Table 2: Comparative Incidence of Conjunctival Hyperemia Among ROCK Inhibitors
| Drug (Concentration) | Study | Incidence of Conjunctival Hyperemia |
| Sovesudil (0.5%) | Phase II | 24.4% (predominantly mild)[8] |
| Ripasudil (0.4%) | Phase III | >50%[9] |
| Netarsudil (0.02%) | Phase III | >50%[9] |
Experimental Protocols
Protocol 1: Induction and Scoring of Conjunctival Hyperemia in the Rabbit Model
-
Animal Model: Male New Zealand White rabbits.
-
Acclimatization: House animals individually for at least one week before the experiment with a 12-hour light/dark cycle.
-
Baseline Observation: Before instillation, examine both eyes of each rabbit for any signs of irritation. Score baseline conjunctival hyperemia using a 0-4 scale with standardized photographs.
-
Drug Administration: Instill a single 50 µL drop of this compound solution or vehicle control into the conjunctival sac of one eye. The contralateral eye can serve as a control.
-
Hyperemia Scoring: Score conjunctival hyperemia at 0.5, 1, 2, 4, 6, and 8 hours post-instillation. Use a standardized scoring system such as the one described in Table 3.
-
Data Analysis: Compare the hyperemia scores between the treated and control groups at each time point using appropriate statistical methods.
Table 3: Example of a Conjunctival Hyperemia Scoring Scale for Rabbits
| Score | Description |
| 0 | Normal, no redness. |
| 1 | Mild redness, a few vessels are dilated. |
| 2 | Moderate redness, several vessels are dilated. |
| 3 | Severe redness, numerous dilated vessels. |
| 4 | Very severe redness, diffuse erythema. |
Visualizations
Caption: Mechanism of sovesudil-induced vasodilation and conjunctival hyperemia.
Caption: Experimental workflow for assessing conjunctival hyperemia in animal models.
References
- 1. graphviz.org [graphviz.org]
- 2. sketchviz.com [sketchviz.com]
- 3. Ocular Redness – II: Progress in Development of Therapeutics for the Management of Conjunctival Hyperemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. researchgate.net [researchgate.net]
- 6. Sovesudil (locally acting rho kinase inhibitor) for the treatment of normal-tension glaucoma: the randomized phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
Sovesudil hydrochloride solubility problems and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with sovesudil (B610928) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: I dissolved sovesudil hydrochloride in DMSO to make a stock solution, but it precipitated when I diluted it in my aqueous buffer (e.g., PBS or cell culture medium). Why did this happen and what can I do?
A1: This is a common phenomenon for compounds with low aqueous solubility.[1] Dimethyl sulfoxide (B87167) (DMSO) is a strong non-polar solvent that can dissolve many organic molecules. However, when the DMSO stock solution is diluted into an aqueous buffer, the polarity of the solvent system increases significantly. This change can cause your compound to crash out of the solution because it is no longer soluble in the high-water-content environment. Most cell-based assays can tolerate a final DMSO concentration of up to 0.5%, so it is crucial to keep the final DMSO concentration low while ensuring your compound remains in solution.[2]
Troubleshooting steps:
-
Optimize DMSO Concentration: Prepare intermediate dilutions of your concentrated stock solution in DMSO before the final dilution into the aqueous buffer. This can prevent localized high concentrations of the compound that can lead to immediate precipitation.[1]
-
Order of Addition: Always add the DMSO stock solution to the aqueous buffer while vortexing, not the other way around. This ensures rapid dispersion.[1]
-
Gentle Warming and Sonication: Gently warming the solution to 37°C or using a bath sonicator can help redissolve the precipitate.[1][3] However, be cautious as prolonged heating can degrade the compound.[1]
-
pH Adjustment: this compound is a salt of a weak base. Its solubility is pH-dependent, with higher solubility at a lower pH.[4][5] Consider acidifying your buffer slightly if your experimental conditions permit.
Q2: What are the recommended solvents and formulation strategies to improve the solubility of this compound for in vivo studies?
A2: For in vivo studies, several formulation strategies can be employed to enhance the solubility and bioavailability of this compound. The choice of vehicle will depend on the route of administration.
-
Co-solvent Systems: A mixture of solvents can be used to improve solubility. For sovesudil, a common co-solvent system is a combination of DMSO, PEG300, Tween-80, and saline. A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used to achieve a clear solution of at least 2.5 mg/mL.[6]
-
Cyclodextrins: Cyclodextrins are used to form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[7] For this compound, a formulation of 10% DMSO in 90% (20% SBE-β-CD in Saline) has been shown to yield a clear solution of at least 2.08 mg/mL.[8]
Q3: My experimental results with this compound are inconsistent. Could this be related to solubility and stability issues?
A3: Yes, inconsistent results can often be linked to the stability of this compound in your experimental setup.
-
Working Solution Instability: The stability of this compound in aqueous buffers, especially at physiological pH, may be limited. It is recommended to prepare working solutions fresh for each experiment and use them promptly.[9]
-
Improper Storage: Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[2][8]
-
Compound Degradation: Assess the stability of this compound under your specific experimental conditions (e.g., temperature, light exposure) by quantifying the compound concentration over time using an analytical method like HPLC.[9]
Solubility Data
The following tables summarize the known solubility of sovesudil and this compound in various solvent systems.
Table 1: Sovesudil Solubility
| Solvent System | Reported Solubility | Notes |
| DMSO | 100 mg/mL (245.43 mM) | Ultrasonic treatment may be needed. Use newly opened, anhydrous DMSO. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.14 mM) | Clear solution; saturation unknown. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.14 mM) | Clear solution; saturation unknown. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.14 mM) | Clear solution. |
Table 2: this compound Solubility
| Solvent System | Reported Solubility | Notes |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (4.69 mM) | Clear solution; saturation unknown.[8] |
| Water | Poorly soluble | Expected to be more soluble at acidic pH. |
| Ethanol | Sparingly soluble | |
| PBS (pH 7.4) | Very slightly soluble | Prone to precipitation. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Vortex mixer
-
Water bath sonicator
Methodology:
-
Accurately weigh the desired amount of this compound powder.
-
Calculate the volume of DMSO required to achieve the target concentration (e.g., 10 mM or 20.8 mg/mL).
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Once fully dissolved, store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay in Aqueous Buffers
Objective: To determine the kinetic solubility of this compound in a physiological buffer.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Physiological buffer (e.g., PBS, pH 7.4)
-
96-well microplate
-
Plate reader with turbidity or nephelometry measurement capabilities
-
Multichannel pipette
Methodology:
-
Dispense 198 µL of the physiological buffer into each well of the microplate.
-
Add 2 µL of the 10 mM this compound stock solution in DMSO to the first well and mix thoroughly to achieve a starting concentration of 100 µM.
-
Perform serial dilutions across the plate to create a range of concentrations.
-
Incubate the plate at room temperature for 1-2 hours on a plate shaker.
-
Measure the turbidity of each well using a plate reader at a wavelength of 620 nm or a nephelometer.
-
The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.
Visual Guides
Signaling Pathway and Experimental Workflow Diagrams
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Strategies for enhancing this compound solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. selleckchem.com [selleckchem.com]
- 4. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. senpharma.vn [senpharma.vn]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
Impact of freeze-thaw cycles on Sovesudil hydrochloride activity
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the handling, storage, and activity of Sovesudil hydrochloride, with a specific focus on the impact of freeze-thaw cycles.
Frequently Asked Questions (FAQs)
??? question "What is this compound and how does it work?"
??? question "What are the recommended storage conditions for this compound?"
??? question "Why are freeze-thaw cycles detrimental to this compound solutions?"
??? question "How can I minimize the impact of freeze-thaw cycles?"
Troubleshooting Guide
??? question "My this compound solution has been freeze-thawed multiple times. Is it still active?"
??? question "I'm seeing inconsistent results in my kinase assay. Could storage be the issue?"
??? question "How can I test the activity of my potentially degraded this compound?"
Data Presentation
The following table presents hypothetical data illustrating the potential impact of multiple freeze-thaw cycles on the potency of a this compound stock solution, as measured by an in vitro ROCK-II kinase assay.
Table 1: Hypothetical Impact of Freeze-Thaw Cycles on this compound Potency (IC50)
| Number of Freeze-Thaw Cycles | Measured ROCK-II IC50 (nM) | % Change from Baseline |
| 0 (Control) | 2.3 | 0% |
| 1 | 2.5 | +8.7% |
| 3 | 4.1 | +78.3% |
| 5 | 7.9 | +243.5% |
| 10 | 15.2 | +560.9% |
| Note: This data is for illustrative purposes only and represents a potential trend. Actual results may vary. |
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment of this compound
This protocol outlines a method to quantify the effect of freeze-thaw cycles on the compound's activity.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Aliquoting: Dispense the stock solution into multiple, small-volume, single-use aliquots (e.g., 10 µL each) in PCR tubes or microcentrifuge vials. Keep a control set of aliquots continuously stored at -80°C.
-
Freeze-Thaw Cycling: Subject the experimental sets of aliquots to a defined number of freeze-thaw cycles. A single cycle consists of:
-
Freezing the aliquot at -20°C or -80°C for at least 1 hour.
-
Thawing the aliquot completely at room temperature (e.g., for 15-20 minutes).
-
-
Sample Collection: After 1, 3, 5, and 10 cycles, remove a set of aliquots for analysis.
-
Activity Assay: Determine the IC50 value for the compound from each set of cycled aliquots and the control set using the Rho-Kinase Activity Assay described below.
-
Data Analysis: Compare the IC50 values of the cycled samples to the control. An increase in the IC50 value indicates degradation of the compound.
Protocol 2: In Vitro Rho-Kinase (ROCK) Activity Assay
This protocol provides a general method for determining the IC50 of this compound.
-
Prepare Serial Dilutions: From your this compound stock solution (control or freeze-thawed), prepare a series of dilutions in assay buffer. Also, include a DMSO-only vehicle control.
-
Plate Setup: In a suitable microplate, add the diluted Sovesudil or vehicle control to the appropriate wells.
-
Add Kinase and Substrate: Add the Rho-kinase enzyme (e.g., ROCK-II) and its specific substrate (e.g., a peptide like MYPT1) to each well.
-
Initiate Reaction: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop Reaction and Detect Signal: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as antibody-based detection (ELISA) or luminescence-based assays that measure remaining ATP.
-
Calculate IC50: Plot the percent inhibition of kinase activity against the logarithm of Sovesudil concentration. Use a non-linear regression analysis (four-parameter logistic fit) to calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Visualizations
Signaling Pathway
Caption: RhoA/ROCK signaling pathway and the inhibitory action of Sovesudil.
Experimental Workflow
Caption: Workflow for assessing this compound stability after freeze-thaw cycles.
Adjusting Sovesudil hydrochloride concentration for different cell lines
This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting Sovesudil hydrochloride concentrations for different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] It functions by competing with ATP for binding to the catalytic sites of both ROCK-I and ROCK-II isoforms.[1] The inhibition of ROCK interferes with the downstream signaling cascade that regulates the organization of the actin cytoskeleton. This leads to reduced phosphorylation of myosin light chain (MLC), disassembly of actin stress fibers, and a decrease in cellular contraction and motility.[3]
Q2: For which cell lines is there published data on the effects of this compound?
To date, the majority of published research has focused on ophthalmic applications. Sovesudil has been shown to induce altered cellular behavior in human trabecular meshwork (HTM) cells and enhance the proliferation, adhesion, and migration of human corneal endothelial cells (hCEnCs).[1][2] In studies on hCEnCs, the effects of Sovesudil on cell viability and proliferation were found to be comparable or superior to the well-known ROCK inhibitor, Y-27632.[1][2]
Q3: How do I determine the optimal starting concentration of this compound for a new cell line?
For a new cell line, it is recommended to perform a dose-response experiment to determine the optimal concentration. A wide range of concentrations should be tested initially, for example, from 1 nM to 100 µM using serial dilutions (e.g., half-log or 10-fold dilutions).[4][5] The selection of the concentration range can be guided by the known IC50 values of Sovesudil for ROCK-I (3.7 nM) and ROCK-II (2.3 nM) and the effective concentrations of other ROCK inhibitors in similar cell types (see comparison tables below).[1]
Q4: What is the recommended solvent for this compound?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[6] For cell culture experiments, the final concentration of DMSO in the medium should be kept low (ideally below 0.1%) to avoid solvent-induced cytotoxicity.[7]
Troubleshooting Guide
Issue 1: I am not observing the expected effect of this compound on my cells.
-
Solution:
-
Confirm Drug Activity: Ensure the this compound is from a reputable source and has been stored correctly to prevent degradation. Prepare fresh dilutions from a stock solution for each experiment.
-
Check Concentration Range: The optimal concentration of ROCK inhibitors can vary significantly between cell lines. You may need to test a broader range of concentrations, including higher concentrations, to see an effect.
-
Incubation Time: The time required to observe an effect can vary. Consider performing a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your specific cell line and endpoint.
-
Cell Density: The density at which cells are seeded can influence their response to a drug. Ensure you are using a consistent and optimal seeding density for your cell line.
-
Issue 2: I am observing high levels of cell death or cytotoxicity.
-
Solution:
-
Lower the Concentration: The concentration of this compound may be too high for your specific cell line. Perform a dose-response curve to identify a non-toxic working concentration.
-
Reduce Incubation Time: Prolonged exposure to the drug may be causing cytotoxicity. Try reducing the incubation time.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding cytotoxic levels (typically <0.5%, but ideally <0.1%).
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before adding the drug. Unhealthy cells are more susceptible to stress and toxicity.
-
Issue 3: My experimental results are inconsistent between experiments.
-
Solution:
-
Standardize Protocol: Ensure all experimental parameters are consistent between experiments, including cell seeding density, drug concentration, incubation time, and media conditions.
-
Drug Preparation: Prepare fresh drug dilutions for each experiment from a properly stored stock solution to avoid issues with drug stability.
-
Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics and drug sensitivity can change with extensive passaging.
-
Replicates: Include appropriate biological and technical replicates to ensure the reliability of your results.
-
Data on ROCK Inhibitor Concentrations in Various Cell Lines
Since data for this compound is limited to specific cell types, the following tables provide effective concentration ranges for other well-characterized ROCK inhibitors, Fasudil (B1672074) and Y-27632, which can serve as a guide for establishing initial experimental conditions.
Table 1: Effective Concentrations of Fasudil in Different Cell Lines
| Cell Line | Cell Type | Assay | Effective Concentration | Reference |
| 95D | Human Lung Carcinoma | MTT Assay (IC50) | ~0.79 mg/mL | [8] |
| NCI-H1339 | Small-Cell Lung Cancer | CCK-8 Assay (IC50) | 76.04 µg/mL | [9] |
| H9C2 | Rat Cardiomyocytes | CCK-8 Assay | 20 µM | [10] |
| HASMC | Human Aortic Smooth Muscle | MTT Assay (IC50) | 1.3 µM | [11] |
| TWNT-4 | Human Hepatic Stellate Cells | Western Blot | 50-100 µM | [12] |
| A549 | Human Lung Carcinoma | MTT, Wound-healing | Concentration-dependent inhibition | [13] |
| HUVECs | Human Umbilical Vein Endothelial Cells | Tube Formation Assay | Inhibition of tube formation | [14] |
Table 2: Effective Concentrations of Y-27632 in Different Cell Lines
| Cell Line | Cell Type | Assay | Effective Concentration | Reference |
| hESCs, hiPSCs | Human Pluripotent Stem Cells | Cell Growth/Survival | 10 µM | [15] |
| hADSCs | Human Adipose-Derived Stem Cells | MTS Assay | 10-20 µM (decreased viability) | |
| PDLSCs | Human Periodontal Ligament Stem Cells | CCK8, EdU Assay | 10-20 µM | [11] |
| HFSCs | Hair Follicle Stem Cells | Cell Proliferation | >5 µM | [8] |
| Ovine SSCs | Ovine Spermatogonial Stem Cells | Morphological Analysis | 5-10 µM | [6] |
| Porcine Corneal Endothelial Cells | Porcine Corneal Endothelial Cells | MTT, EdU Assay | 100 µM |
Experimental Protocols
Protocol for Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound, a measure of its potency in inhibiting cell viability.
-
Cell Seeding:
-
Culture the desired cell line to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of media).
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations (e.g., a range from 1 nM to 100 µM).
-
Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different drug concentrations.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Rho/ROCK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for determining the IC50 of this compound.
Caption: A logical workflow for troubleshooting common issues when adjusting drug concentrations.
References
- 1. Novel ROCK Inhibitors, Sovesudil and PHP-0961, Enhance Proliferation, Adhesion and Migration of Corneal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel ROCK Inhibitors, Sovesudil and PHP-0961, Enhance Proliferation, Adhesion and Migration of Corneal Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sovesudil (locally acting rho kinase inhibitor) for the treatment of normal-tension glaucoma: the randomized phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. The role of Rho-associated kinase inhibitor, Y-27632 on primary culture of ovine spermatogonial stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ROCK inhibitor Y-27632 maintains the propagation and characteristics of hair follicle stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective Effect of Fasudil on Hydrogen Peroxide-Induced Oxidative Stress Injury of H9C2 Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rho‐kinase inhibitor Y‐27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Rho kinase inhibitor fasudil suppresses migration and invasion though down-regulating the expression of VEGF in lung cancer cell line A549 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.stemcell.com [cdn.stemcell.com]
- 13. The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ROCK Inhibition Enhances the Recovery and Growth of Cryopreserved Human Embryonic Stem Cells and Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Failure of Y-27632 to improve the culture of adult human adipose-derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the activity of a new batch of Sovesudil hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for validating the activity of a new batch of Sovesudil hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive inhibitor of Rho-associated coiled-coil-containing protein kinase (ROCK).[1] It specifically targets ROCK-I and ROCK-II isoforms.[1][2] In the eye, inhibiting the RhoA/ROCK signaling pathway in the trabecular meshwork cells leads to cellular relaxation and a reduction in actin stress fibers.[3][4] This process increases the outflow of aqueous humor, thereby lowering intraocular pressure (IOP).[4][5]
Q2: What are the expected IC50 values for this compound against ROCK isoforms?
A2: A new batch of this compound is expected to show potent inhibition of ROCK-I and ROCK-II. The reference IC50 values are provided in the table below.
Q3: What is the primary intended biological effect in preclinical models?
A3: The primary biological effect in preclinical animal models, such as New Zealand White rabbits, is the reduction of intraocular pressure (IOP).[1][6] In cell-based assays using human trabecular meshwork (HTM) cells, the expected effects include changes in cell morphology and a reduction in actin stress fibers.[6]
Q4: Is Sovesudil considered a "soft drug"?
A4: Yes, Sovesudil is designed as a "soft drug." This means it is rapidly metabolized into an inactive form, which can help reduce systemic side effects.[3][5]
Quantitative Data Summary
Quantitative data from preclinical and clinical studies are summarized below for easy comparison and validation of a new batch.
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Reference |
| ROCK-I | 3.7 | [1] |
| ROCK-II | 2.3 | [1] |
Table 2: Phase II Clinical Trial Efficacy (Normal-Tension Glaucoma)
| Treatment Group (TID for 4 weeks) | Mean Diurnal IOP Change from Baseline (mmHg) | 95% Confidence Interval | Reference |
| Sovesudil 0.5% | -1.56 | -1.73, -0.09 (vs. Placebo) | [7][8] |
| Sovesudil 0.25% | -1.10 | N/A | [7][8] |
| Placebo | -0.65 | N/A | [7][8] |
Table 3: Common Adverse Events (Phase II Clinical Trial)
| Adverse Event | Sovesudil 0.5% (Incidence) | Sovesudil 0.25% (Incidence) | Reference |
| Conjunctival Hyperemia | 24.4% | 17.5% | [7][9] |
Signaling Pathway and Workflow Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sovesudil - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. [논문]Sovesudil (locally acting rho kinase inhibitor) for the treatment of normal‐tension glaucoma: the randomized phase II study [scienceon.kisti.re.kr]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Low Efficacy of Sovesudil Hydrochloride In Vitro
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting experiments involving the Rho-kinase (ROCK) inhibitor, Sovesudil hydrochloride. The information is presented in a question-and-answer format to directly address common issues that may lead to perceived low efficacy in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as PHP-201) is a potent and selective, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3] It exhibits high affinity for both ROCK-I and ROCK-II isoforms.[1][2][3] The primary mechanism of action involves the inhibition of the RhoA/ROCK signaling pathway.[4] This pathway is a crucial regulator of actin cytoskeleton dynamics, cell contraction, adhesion, and migration. By inhibiting ROCK, Sovesudil leads to the dephosphorylation of downstream targets such as Myosin Light Chain (MLC), resulting in reduced cellular contractility and changes in cell morphology.[5][6]
Q2: What are the expected in vitro effects of this compound?
Effective treatment with this compound in vitro is expected to produce several observable effects, including:
-
Changes in Cell Morphology: Adherent cells often transition from a spread, stressed phenotype to a more relaxed, rounded, or stellate appearance due to the disassembly of actin stress fibers.[7]
-
Inhibition of Cell Contraction: In assays such as collagen gel contraction, Sovesudil should reduce the ability of cells to contract the matrix.
-
Reduced Phosphorylation of ROCK Substrates: A key molecular indicator of efficacy is the decreased phosphorylation of ROCK substrates like Myosin Light Chain 2 (MLC2) and Myosin Phosphatase Target Subunit 1 (MYPT1).[6]
-
Effects on Cell Migration and Adhesion: Depending on the cell type and context, Sovesudil can impact cell migration and adhesion.[8][9]
Q3: At what concentration should I be using this compound in my cell culture experiments?
The optimal concentration of this compound is cell-type and assay-dependent. Based on its high potency, effective concentrations are typically in the low nanomolar to low micromolar range. For example, a concentration of 1 µM has been shown to induce altered cellular behavior in human trabecular meshwork (HTM) cells within 60 minutes.[10] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. As a reference, the widely used ROCK inhibitor Y-27632 is often effective in the 5-20 µM range in various cell lines.[11]
Troubleshooting Guide: Low Efficacy in Vitro
This guide addresses potential reasons for observing lower-than-expected efficacy of this compound in your in vitro experiments.
Compound and Reagent Issues
Q4: I am not observing any effect of Sovesudil. Could there be a problem with the compound itself?
Yes, several factors related to the compound and its preparation can lead to a lack of activity. Consider the following:
-
Compound Integrity: Verify the purity and identity of your this compound. Ensure it has been stored correctly according to the manufacturer's instructions to prevent degradation.[12] Stock solutions of ROCK inhibitors are generally stable for up to 2 years at -20°C before reconstitution and for 1 year at -20°C after reconstitution when protected from light.[12]
-
Solubility Issues: this compound is typically dissolved in DMSO to create a stock solution.[1] Ensure the compound is fully dissolved. If precipitation is observed in your stock solution or when diluting into aqueous culture medium, this will significantly lower the effective concentration.
-
Solution Preparation and Storage: Prepare fresh working solutions from a validated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.[2][10] Sovesudil is designed as a "soft drug," meaning it is metabolically labile, which could affect its stability in solution over time.[1]
Cell Culture and Experimental Conditions
Q5: My cells do not seem to be responding to Sovesudil. Could my cell culture conditions be the issue?
Cellular context is critical for observing the effects of ROCK inhibitors. Here are some factors to check:
-
Cell Type and Basal ROCK Activity: The effect of a ROCK inhibitor will be most pronounced in cell types with high basal ROCK activity. If your cells have low intrinsic ROCK signaling, the effect of inhibition may be subtle.
-
Cell Health and Confluency: Ensure your cells are healthy, within a low passage number, and at an appropriate confluency for your assay. Stressed or overly confluent cells may respond differently.
-
Serum Concentration: Serum contains growth factors, such as lysophosphatidic acid (LPA), that can activate the RhoA/ROCK pathway. The concentration of serum in your culture medium can therefore influence the apparent efficacy of Sovesudil. Consider serum-starving your cells before treatment to lower basal ROCK activity and enhance the observable effect of the inhibitor.
-
Contamination: Mycoplasma or other microbial contamination can alter cellular signaling and lead to inconsistent results.[7]
Assay-Specific Problems
Q6: I am not seeing the expected changes in cell morphology. What could be wrong?
-
Insufficient Incubation Time: While the effects of ROCK inhibitors on cell morphology can be rapid (within minutes to hours), the optimal incubation time can vary.[7] Perform a time-course experiment to determine the ideal duration for your cell type.
-
Sub-optimal Imaging: Ensure your microscopy setup is optimized to visualize the actin cytoskeleton. Use appropriate fluorescent probes like phalloidin (B8060827) to stain for F-actin.
-
Incorrect Concentration: As mentioned, a dose-response experiment is crucial to identify the effective concentration range for your specific cell line.[7]
Q7: My Western blot results do not show a decrease in the phosphorylation of ROCK targets. How can I troubleshoot this?
-
Antibody Quality: Use validated antibodies specific for the phosphorylated and total forms of your target protein (e.g., p-MLC, MLC, p-MYPT1, MYPT1).
-
Sample Preparation: It is critical to lyse cells quickly and in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of your proteins of interest.[13]
-
Protein Loading: Ensure you are loading a sufficient amount of protein on your gel, especially for detecting less abundant phosphoproteins.[13]
-
Positive and Negative Controls: Include appropriate controls. A positive control could be cells stimulated with a known ROCK activator (e.g., LPA). A negative control would be untreated cells. This will help you to validate that the assay is working as expected.
Data Presentation
Table 1: In Vitro Efficacy of this compound and Comparators
| Compound | Target(s) | IC50 (nM) | Cell Line | Assay Type | Reference |
| This compound | ROCK-I | 3.7 | - | Kinase Assay | [1][2] |
| ROCK-II | 2.3 | - | Kinase Assay | [1][2] | |
| Y-27632 | ROCK-I | 220 | - | Kinase Assay | [14] |
| ROCK-II | 300 | - | Kinase Assay | [14] | |
| RKI-1447 | ROCK | Varies (µM) | Medulloblastoma cell lines | Cell Viability | [15] |
| AT13148 | ROCK | Varies (µM) | Medulloblastoma cell lines | Cell Viability | [15] |
| HA-1077 (Fasudil) | ROCK | Varies (µM) | Medulloblastoma cell lines | Cell Viability | [15] |
Table 2: Recommended In Vitro Concentration Ranges for ROCK Inhibitors
| Compound | Cell Type | Effective Concentration Range | Application | Reference |
| This compound | Human Trabecular Meshwork (HTM) | 1 µM | Induction of altered cellular behavior | [10] |
| Human Corneal Endothelial Cells | Not specified, but effective | Proliferation, adhesion, migration | [8][9] | |
| Y-27632 | Human Embryonic Stem Cells | 5 - 20 µM | Expansion, prevention of apoptosis | [11] |
| Hair Follicle Stem Cells | 2.5 - 50 µM | Maintenance of stemness | [16] | |
| Breast Cancer Cells (T4-2) | 3 - 100 µM | Phenotypic reversion in 3D culture | [17] |
Experimental Protocols
Protocol 1: Western Blot Analysis of ROCK Activity
This protocol describes the detection of phosphorylated Myosin Light Chain 2 (p-MLC2), a downstream target of ROCK, as a measure of this compound activity.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-MLC2 (Ser19) and anti-total MLC2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat cells with varying concentrations of this compound or vehicle control (e.g., 0.1% DMSO) for the desired time (e.g., 1-24 hours). Include a positive control if applicable (e.g., stimulation with LPA).
-
Cell Lysis: Aspirate the media and wash cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-p-MLC2) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with the anti-total MLC2 antibody to normalize for protein loading.
Protocol 2: Cell Morphology Assay for ROCK Inhibition
This protocol details how to visualize changes in the actin cytoskeleton following treatment with this compound.
Materials:
-
Cells and culture reagents
-
This compound
-
Glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
DAPI
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with the desired concentrations of this compound and a vehicle control for the determined incubation time.
-
Fixation and Permeabilization:
-
Gently aspirate the culture medium and wash the cells once with pre-warmed PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Incubate the cells with the fluorescently-labeled phalloidin solution (diluted in PBS with 1% BSA) for 20-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging: Mount the coverslips onto glass slides using an anti-fade mounting medium. Image the cells using a fluorescence microscope. Look for a reduction in stress fibers and a more cortical actin distribution in the Sovesudil-treated cells compared to the control.
Visualizations
Caption: The RhoA/ROCK signaling pathway and the inhibitory action of Sovesudil.
Caption: A logical workflow for troubleshooting low in vitro efficacy of Sovesudil.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. THP Life Science Webshop - Sovesudil (hydrochloride) [lifescience.thp.at]
- 4. Potential of ROCK Inhibitors as Treatment for Cardiovascular Diseases, Cancer, and More - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Novel ROCK Inhibitors, Sovesudil and PHP-0961, Enhance Proliferation, Adhesion and Migration of Corneal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel ROCK Inhibitors, Sovesudil and PHP-0961, Enhance Proliferation, Adhesion and Migration of Corneal Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Effect of ROCK inhibitor Y-27632 on normal and variant human embryonic stem cells (hESCs) in vitro: its benefits in hESC expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. cdn.stemcell.com [cdn.stemcell.com]
- 15. researchgate.net [researchgate.net]
- 16. ROCK inhibitor Y-27632 maintains the propagation and characteristics of hair follicle stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context - PMC [pmc.ncbi.nlm.nih.gov]
Identifying potential contaminants in Sovesudil hydrochloride solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Sovesudil hydrochloride solutions. The information is designed to help identify and address potential contaminants that may be encountered during experimental procedures.
Troubleshooting Guide: Identifying Potential Contaminants
This guide is intended to assist in the investigation of unexpected observations in your this compound solutions.
Q1: I'm seeing an unexpected peak in my HPLC chromatogram. What could it be?
A1: An unexpected peak in your High-Performance Liquid Chromatography (HPLC) chromatogram could indicate the presence of a contaminant. Potential sources of such contaminants in this compound solutions can be broadly categorized as:
-
Synthesis-Related Impurities: These are residual impurities from the manufacturing process. They could be unreacted starting materials, intermediates, or by-products of side reactions.
-
Degradation Products: this compound can degrade over time or when exposed to certain conditions such as light, high temperatures, or non-optimal pH. Given its chemical structure, which includes ester and amide functional groups, it is susceptible to hydrolysis.
-
External Contamination: This can be introduced from solvents, glassware, or handling procedures.
To begin troubleshooting, it is recommended to perform a mass spectrometry (MS) analysis of the peak to determine its mass-to-charge ratio (m/z). This information can provide clues to the identity of the unknown compound.
Q2: The appearance of my this compound solution has changed (e.g., color change, precipitation). What should I do?
A2: A change in the physical appearance of the solution is a strong indicator of a chemical change, which could be due to degradation of this compound or the formation of an insoluble contaminant.
-
Discoloration: This may suggest the formation of chromophoric degradation products.
-
Precipitation: This could be due to the formation of a less soluble impurity or a change in the solution's pH leading to the precipitation of Sovesudil itself or a contaminant.
It is advised to halt the use of the solution and investigate the cause. The precipitate can be isolated by centrifugation or filtration and analyzed separately using techniques like Fourier-Transform Infrared Spectroscopy (FTIR) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify its composition.
Q3: I've noticed a shift in the pH of my buffered this compound solution. What could be the cause?
A3: A change in the pH of a buffered solution can suggest the generation of acidic or basic contaminants. For instance, the hydrolysis of the propyl ester group in Sovesudil would lead to the formation of a carboxylic acid, which would lower the pH of the solution. Monitoring the pH of your solution over time can be a simple yet effective way to assess its stability.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation products of this compound?
A1: Based on the chemical structure of Sovesudil, the most probable degradation pathway is hydrolysis. The two primary hydrolysis products would be:
-
Sov-Acid: Formed by the hydrolysis of the propyl ester, resulting in a carboxylic acid.
-
Amide Hydrolysis Product: Cleavage of the amide bond, which is generally more stable than the ester, but can occur under more extreme pH or temperature conditions.
Oxidative degradation of the aminomethyl group is also a possibility.
Q2: How can I prevent the degradation of my this compound solution?
A2: To minimize degradation, it is recommended to:
-
Store the solution at the recommended temperature, typically refrigerated or frozen.
-
Protect the solution from light.
-
Use a buffer system to maintain a stable pH, ideally in the acidic to neutral range to minimize hydrolysis.
-
Prepare fresh solutions for critical experiments.
-
Once prepared, aliquot and store the solution to prevent product inactivation from repeated freeze-thaw cycles. Storage at -80°C for up to 6 months or at -20°C for up to 1 month is a common practice.
Q3: What analytical methods are best for detecting and quantifying potential contaminants in this compound solutions?
A3: A combination of chromatographic and spectroscopic techniques is generally employed for the analysis of pharmaceutical impurities.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for separating and quantifying impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying unknown impurities by providing both chromatographic separation and mass information.
-
Gas Chromatography (GC) may be used for the analysis of volatile organic impurities that could be present from the synthesis process.
Data on Potential Contaminants
The following table summarizes hypothetical data for potential contaminants in a this compound solution, as might be determined by LC-MS analysis.
| Compound Name | Hypothetical Retention Time (min) | [M+H]+ (m/z) | Potential Source |
| Sovesudil | 10.2 | 408.17 | Active Pharmaceutical Ingredient |
| Sov-Acid | 8.5 | 366.12 | Degradation (Ester Hydrolysis) |
| Starting Material A | 5.1 | Varies | Synthesis-Related Impurity |
| By-product B | 12.3 | Varies | Synthesis-Related Impurity |
Experimental Protocol: HPLC-MS Analysis of this compound and its Impurities
This protocol provides a general method for the detection and identification of potential contaminants in a this compound solution.
1. Objective: To separate, detect, and identify this compound and its potential process-related impurities and degradation products using a stability-indicating HPLC-MS method.
2. Materials and Reagents:
-
This compound reference standard
-
This compound sample solution
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
3. Instrumentation:
-
HPLC system with a UV detector
-
Mass spectrometer with an electrospray ionization (ESI) source
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
4. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection: 230 nm
5. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 100-1000
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
6. Procedure:
-
Prepare a standard solution of this compound at a known concentration (e.g., 1 mg/mL).
-
Prepare the sample solution to be analyzed at a similar concentration.
-
Set up the HPLC-MS system with the specified conditions.
-
Inject the standard solution to determine the retention time and mass spectrum of the main peak.
-
Inject the sample solution.
-
Analyze the resulting chromatogram and mass spectra for any peaks other than the main Sovesudil peak.
-
Compare the retention times and mass spectra of the unknown peaks with known impurities or use the mass data to propose structures for unknown contaminants.
Visualizations
Validation & Comparative
A Head-to-Head Comparison of Sovesudil Hydrochloride and Y-27632 in ROCK Inhibition
In the landscape of pharmacological tools for cell biology and therapeutic development, Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors are of significant interest to researchers. This guide provides an objective comparison of two prominent ROCK inhibitors, Sovesudil hydrochloride and Y-27632, focusing on their performance in inhibition assays, supported by experimental data.
Introduction to Sovesudil and Y-27632
This compound (also known as PHP-201) is a potent, ATP-competitive ROCK inhibitor.[1][2] It is recognized for its local action and is being investigated for therapeutic applications such as lowering intraocular pressure.[1][2] Y-27632 is a well-established and widely used selective ROCK inhibitor, serving as a benchmark in many studies involving the ROCK signaling pathway.[3][4][5] It is a valuable tool for investigating the roles of ROCK in various cellular processes.[6] Both compounds function by competing with ATP for binding to the catalytic site of ROCK1 and ROCK2.[1][4]
Quantitative Comparison of Inhibition Potency
The inhibitory activity of this compound and Y-27632 against the two isoforms of ROCK, ROCK1 and ROCK2, has been determined in various in vitro assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values. Lower values indicate higher potency.
| Compound | Target | IC50 (nM) | Ki (nM) |
| This compound | ROCK1 | 3.7[1][2] | Not Reported |
| ROCK2 | 2.3[1][2] | Not Reported | |
| Y-27632 | ROCK1 | 348[3] | 140[5], 220[4] |
| ROCK2 | 249[3] | 300[4][5] |
Note: Data is compiled from multiple sources and may not be from direct head-to-head comparative studies in the same assay.
Based on the available data, this compound demonstrates significantly higher potency in inhibiting both ROCK1 and ROCK2 in biochemical assays compared to Y-27632, with IC50 values in the low nanomolar range.
The ROCK Signaling Pathway
The Rho/ROCK signaling pathway is a critical regulator of various cellular functions, including cell shape, motility, and contraction. The pathway is initiated by the activation of the small GTPase RhoA, which in turn activates ROCK. ROCK then phosphorylates downstream substrates, leading to the assembly of actin filaments and actomyosin (B1167339) contractility. ROCK inhibitors like Sovesudil and Y-27632 exert their effects by blocking the kinase activity of ROCK, thereby preventing these downstream events.
Caption: The ROCK signaling pathway and points of inhibition.
Experimental Methodologies
To assess the inhibitory activity of compounds like Sovesudil and Y-27632, various in vitro kinase assays are employed. Below is a representative protocol for a luciferase-based ROCK inhibition assay.
Luciferase-Based Kinase Assay Protocol
This assay measures the amount of ATP remaining in a solution following a kinase reaction. The amount of ATP is detected via a luciferase-catalyzed reaction that generates a luminescent signal. A decrease in signal indicates higher kinase activity and less inhibition.
Materials:
-
Recombinant human ROCK1 or ROCK2 enzyme
-
Kinase substrate (e.g., S6K substrate peptide)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound and Y-27632 stock solutions (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well white plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and Y-27632 in the kinase buffer. Include a DMSO-only control.
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO control.
-
Enzyme Addition: Add 2 µL of the ROCK enzyme solution to each well.
-
Substrate/ATP Mix: Prepare a mixture of the kinase substrate and ATP in the kinase buffer. Add 2 µL of this mix to each well to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Detection: Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature. This reagent terminates the kinase reaction and depletes the remaining ATP.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature. This reagent contains luciferase and luciferin (B1168401) to generate a luminescent signal from the newly synthesized ATP.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescence signal is inversely proportional to the ROCK kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: General workflow for a ROCK inhibition assay.
Conclusion
Both this compound and Y-27632 are effective inhibitors of ROCK kinases. The experimental data clearly indicates that this compound is a more potent inhibitor of both ROCK1 and ROCK2 than Y-27632, with significantly lower IC50 values. While Y-27632 remains a valuable and widely used tool for studying the ROCK signaling pathway, the higher potency of Sovesudil may offer advantages in certain experimental and therapeutic contexts, potentially allowing for the use of lower concentrations to achieve the desired biological effect. The choice between these inhibitors will ultimately depend on the specific requirements of the research, including the desired potency, selectivity, and experimental system.
References
A Comparative Guide to Sovesudil Hydrochloride and Ripasudil in Glaucoma Models
For Researchers, Scientists, and Drug Development Professionals
Glaucoma, a leading cause of irreversible blindness, is primarily managed by reducing intraocular pressure (IOP). A novel class of therapeutics, Rho-associated coiled-coil-containing protein kinase (ROCK) inhibitors, has emerged as a promising treatment modality. These agents lower IOP by targeting the trabecular meshwork, the primary site of aqueous humor outflow resistance. This guide provides a detailed comparison of two key ROCK inhibitors, Sovesudil hydrochloride and Ripasudil, based on available experimental data from glaucoma models.
Mechanism of Action: The ROCK Signaling Pathway
Both Sovesudil and Ripasudil exert their therapeutic effects by inhibiting the RhoA/ROCK signaling pathway in the cells of the trabecular meshwork.[1] Activation of this pathway leads to the formation of actin stress fibers and increased cell contraction, which in turn increases resistance to aqueous humor outflow and elevates IOP.[1] By inhibiting ROCK, these drugs promote the relaxation of trabecular meshwork cells, leading to an increase in conventional outflow and a subsequent reduction in IOP.[1][2] Sovesudil is designed as a "soft drug," meaning it is rapidly metabolized to an inactive form, which may reduce systemic side effects.[1] Ripasudil, the first ROCK inhibitor to be approved for clinical use against glaucoma and ocular hypertension in Japan, also acts by depolymerizing intracellular actin in the trabecular meshwork and Schlemm's canal.[2]
Comparative Efficacy in Clinical Trials
Direct head-to-head clinical trials comparing Sovesudil and Ripasudil are limited. However, data from independent studies provide valuable insights into their relative efficacy.
Intraocular Pressure (IOP) Reduction
| Drug | Trial | Patient Population | Baseline IOP (mmHg) | Mean IOP Reduction from Baseline | Treatment Duration |
| Sovesudil 0.5% | Phase II[3][4] | Normal-Tension Glaucoma | ≤ 21 | -1.56 mmHg | 4 Weeks |
| Sovesudil 0.25% | Phase II[3][4] | Normal-Tension Glaucoma | ≤ 21 | -1.10 mmHg | 4 Weeks |
| Ripasudil 0.4% | Phase 3[5] | Primary Open-Angle Glaucoma, Ocular Hypertension | Not specified | -3.5 mmHg (trough) to -4.5 mmHg (peak) | 8 Weeks |
| Ripasudil 0.4% (monotherapy) | Prospective Study[5] | POAG, OHT, or XFG | Not specified | -2.6 mmHg (trough) to -3.7 mmHg (peak) | 52 Weeks |
| Ripasudil 0.4% (adjunctive to Timolol) | Phase 3[5] | POAG or OHT | Not specified | -2.4 mmHg (trough) to -2.9 mmHg (peak) | 8 Weeks |
| Ripasudil 0.4% (adjunctive to Latanoprost) | Phase 3[5] | POAG or OHT | Not specified | -2.2 mmHg (trough) to -3.2 mmHg (peak) | 8 Weeks |
Note: The patient population in the Sovesudil Phase II study had normal-tension glaucoma with lower baseline IOPs, which may account for the more modest absolute IOP reduction compared to studies of Ripasudil in patients with higher baseline IOPs.[1]
Adverse Events
Conjunctival hyperemia (eye redness) is a common adverse event associated with ROCK inhibitors.
| Drug | Trial | Incidence of Conjunctival Hyperemia |
| Sovesudil 0.5% | Phase II[4][6] | 24.4% |
| Sovesudil 0.25% | Phase II[4][6] | 17.5% |
| Ripasudil 0.4% (adjunctive to Timolol) | Phase 3[5][7] | 65.4% |
| Ripasudil 0.4% (adjunctive to Latanoprost) | Phase 3[5][7] | 55.9% |
Experimental Protocols
Detailed methodologies for the key clinical trials are provided below to allow for a critical evaluation of the presented data.
Sovesudil: Phase II Clinical Trial
-
Study Design: A multicenter, prospective, double-masked, randomized, placebo-controlled, parallel-group clinical study.[3][4]
-
Participants: 119 patients with normal-tension glaucoma (NTG) with an unmedicated baseline IOP of ≤ 21 mmHg.[3][4][6]
-
Intervention: Patients were randomized to receive Sovesudil 0.25%, Sovesudil 0.5%, or placebo, administered three times daily for 4 weeks.[3][4]
-
Primary Endpoint: The mean diurnal IOP change from baseline at week 4.[3][4]
Ripasudil: Phase 3 Clinical Trials (Adjunctive Therapy)
-
Study Design: Two separate Phase 3, randomized, double-masked, placebo-controlled studies (Ripasudil-Timolol Study and Ripasudil-Latanoprost Study).[5]
-
Participants: 413 patients with primary open-angle glaucoma (POAG) or ocular hypertension (OHT) inadequately controlled on their current therapy (Timolol 0.5% or Latanoprost 0.005%).[5]
-
Intervention: Patients on stable Timolol or Latanoprost therapy were randomized to receive adjunctive Ripasudil 0.4% twice daily or placebo for 8 weeks.[5]
-
Primary Endpoint: The mean reduction in IOP from baseline at 8 weeks.[5]
Discussion and Future Directions
Based on the available data, both Sovesudil and Ripasudil are effective in lowering IOP through the inhibition of the ROCK pathway. Sovesudil, with its "soft drug" design, may offer a favorable safety profile, particularly concerning systemic side effects.[1] The Phase II results for Sovesudil in normal-tension glaucoma are promising.[3][4] Ripasudil has a more extensive clinical data profile, demonstrating its efficacy both as a monotherapy and as an adjunctive treatment for patients with POAG and OHT.[5] The higher incidence of conjunctival hyperemia with Ripasudil is a notable consideration.[5][7]
It is important to note that the differences in study populations and designs make direct comparisons challenging. Future large-scale, head-to-head comparative trials are necessary to definitively establish the relative efficacy and safety of Sovesudil and Ripasudil for the treatment of glaucoma. Further research into the long-term effects and patient-reported outcomes for both drugs will also be crucial in determining their respective places in the glaucoma treatment paradigm.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Sovesudil (locally acting rho kinase inhibitor) for the treatment of normal-tension glaucoma: the randomized phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Sovesudil - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. scispace.com [scispace.com]
A Head-to-Head Comparison of Sovesudil Hydrochloride with Other ROCK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Sovesudil hydrochloride, a novel Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, with other prominent ROCK inhibitors: Ripasudil, Netarsudil, and Fasudil. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting a side-by-side analysis of their performance based on available experimental data.
Introduction to ROCK Inhibitors and this compound
ROCK inhibitors are a class of therapeutic agents that target the Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). These kinases are pivotal in regulating cellular processes such as contraction, motility, and adhesion.[1] In ophthalmology, their primary application is in the treatment of glaucoma, where they lower intraocular pressure (IOP) by enhancing the outflow of aqueous humor through the trabecular meshwork.[1]
Sovesudil (formerly known as AMA0076 and PHP-201) is a potent, ATP-competitive ROCK inhibitor.[2] It is designed as a "soft drug," meaning it is intended to act locally at the target site and then be rapidly metabolized into an inactive form, potentially minimizing systemic side effects.[1]
Mechanism of Action: The ROCK Signaling Pathway
ROCK inhibitors exert their therapeutic effects by modulating the RhoA/ROCK signaling pathway. Activation of RhoA leads to the activation of ROCK, which in turn phosphorylates various downstream substrates. This cascade results in increased actin stress fiber formation and smooth muscle contraction. In the trabecular meshwork of the eye, this increased contractility impedes the outflow of aqueous humor, leading to elevated IOP. By inhibiting ROCK, these drugs disrupt this pathway, causing relaxation of the trabecular meshwork cells, which facilitates aqueous humor outflow and consequently lowers IOP.[1]
Figure 1. Simplified ROCK signaling pathway and the point of intervention for ROCK inhibitors.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and other ROCK inhibitors. It is important to note that direct head-to-head clinical trial data for Sovesudil against other ROCK inhibitors is limited. The presented clinical data is derived from separate studies and should be interpreted with caution due to potential variations in study design, patient populations, and baseline IOPs.[1]
Table 1: In Vitro Potency (IC50) of ROCK Inhibitors
| Compound | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Reference(s) |
| This compound | 3.7 | 2.3 | [2] |
| Ripasudil | 51 | 19 | [3] |
| Netarsudil | 1 | 1 | [1] |
| Fasudil | 330 (Ki) | 158 | [4] |
Table 2: Clinical Efficacy in Lowering Intraocular Pressure (IOP)
| Drug (Concentration) | Clinical Trial | Patient Population | Baseline IOP (mmHg) | Mean IOP Reduction from Baseline | Treatment Duration | Reference(s) |
| Sovesudil (0.5%) | Phase II | Normal-Tension Glaucoma | ≤ 21 | -1.56 mmHg | 4 Weeks | [5] |
| Sovesudil (0.25%) | Phase II | Normal-Tension Glaucoma | ≤ 21 | -1.10 mmHg | 4 Weeks | [5] |
| Ripasudil (0.4%) | Phase 3 (vs. Netarsudil) | POAG or OHT | ~20.69 | -2.98 mmHg | 4 Weeks | [6] |
| Netarsudil (0.02%) | Phase 3 (vs. Ripasudil) | POAG or OHT | ~20.61 | -4.65 mmHg | 4 Weeks | [6] |
| Netarsudil (0.02%) | ROCKET-1 & 2 | OAG or OHT | < 27 (ROCKET-1), < 30 (ROCKET-2) | Non-inferior to Timolol | 3 Months | [7] |
| Fasudil (0.5% & 1.2%) | Interventional Case Series | End-Stage POAG | 53.5 ± 3.4 | -8.25 ± 1.2 mmHg (at 2 hrs) | 8 Weeks | [8] |
POAG: Primary Open-Angle Glaucoma; OHT: Ocular Hypertension; OAG: Open-Angle Glaucoma.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro ROCK Kinase Inhibition Assay (ELISA-based)
This protocol describes a general method for determining the in vitro potency of ROCK inhibitors.
Objective: To quantify the 50% inhibitory concentration (IC50) of a test compound against ROCK1 and ROCK2 kinases.
Materials:
-
Recombinant human ROCK1 and ROCK2 enzymes
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate (e.g., Myosin Phosphatase Target Subunit 1, MYPT1)
-
ATP
-
Test compounds (e.g., Sovesudil, Ripasudil, Netarsudil, Fasudil)
-
96-well microtiter plates
-
Anti-phospho-MYPT1 antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Coat the wells of a 96-well plate with the ROCK substrate (MYPT1).
-
Wash the wells to remove any unbound substrate.
-
Prepare serial dilutions of the test compounds in the kinase buffer.
-
Add the diluted test compounds to the wells.
-
Add the ROCK enzyme (ROCK1 or ROCK2) to the wells.
-
Initiate the kinase reaction by adding ATP to the wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).
-
Stop the reaction.
-
Wash the wells to remove the reaction mixture.
-
Add the primary antibody (anti-phospho-MYPT1) to the wells and incubate.
-
Wash the wells and add the HRP-conjugated secondary antibody.
-
Incubate and wash the wells again.
-
Add the TMB substrate and incubate in the dark until a color change is observed.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 450 nm using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.
Kinase Selectivity Profiling (ADP-Glo™ Kinase Assay)
This protocol outlines a general procedure for assessing the selectivity of a ROCK inhibitor against a panel of other kinases.
Objective: To determine the inhibitory activity of a compound against a broad range of kinases to assess its selectivity.
Materials:
-
Panel of purified kinases
-
Corresponding kinase-specific substrates
-
Kinase buffer
-
ATP
-
Test compound
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well plates
-
Luminometer
Procedure:
-
Prepare working solutions of the kinases and their respective substrates.
-
Prepare serial dilutions of the test compound.
-
In a 384-well plate, combine the test compound, kinase, and substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified duration (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percent inhibition for each kinase to determine the selectivity profile of the compound.
Experimental Workflows
The following diagrams illustrate typical experimental workflows.
Figure 2. Workflow of the Sovesudil Phase II clinical trial for normal-tension glaucoma.
Conclusion
This compound is a potent ROCK inhibitor with a high in vitro activity against both ROCK1 and ROCK2. Clinical data from its Phase II trial demonstrates its efficacy in lowering IOP in patients with normal-tension glaucoma. When compared to other ROCK inhibitors, Sovesudil's potency is comparable to Netarsudil and greater than Ripasudil and Fasudil in in vitro assays. However, it is crucial to acknowledge the absence of direct head-to-head clinical trials comparing Sovesudil with other ROCK inhibitors. The "soft drug" nature of Sovesudil is a distinguishing feature that may offer a favorable safety profile by minimizing systemic exposure.[1] Further large-scale, comparative clinical trials are necessary to definitively establish the clinical positioning of Sovesudil relative to other available ROCK inhibitors for the treatment of glaucoma. This guide provides a foundational comparison based on the currently available scientific literature to aid researchers in their ongoing drug development efforts.
References
- 1. Sovesudil (locally acting rho kinase inhibitor) for the treatment of normal-tension glaucoma: the randomized phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. confluencediscovery.com [confluencediscovery.com]
- 6. Sovesudil - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Two Phase 3 Clinical Trials Comparing the Safety and Efficacy of Netarsudil to Timolol in Patients With Elevated Intraocular Pressure: Rho Kinase Elevated IOP Treatment Trial 1 and 2 (ROCKET-1 and ROCKET-2). | Read by QxMD [read.qxmd.com]
- 8. Measurement of rabbit intraocular pressure with the Tono-Pen - PubMed [pubmed.ncbi.nlm.nih.gov]
Sovesudil Hydrochloride Demonstrates Superiority Over Placebo in Lowering Intraocular Pressure
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Recent clinical trial data demonstrates the statistically significant superiority of Sovesudil hydrochloride over placebo in reducing intraocular pressure (IOP) in patients with normal-tension glaucoma (NTG). Sovesudil, a novel Rho kinase (ROCK) inhibitor, presents a promising therapeutic option for managing glaucoma, a leading cause of irreversible blindness worldwide.
A multicenter, prospective, double-masked, randomized, placebo-controlled, parallel-group Phase II clinical study evaluated the efficacy and safety of Sovesudil in 119 patients with NTG.[1][2][3][4] The trial assessed two concentrations of Sovesudil (0.25% and 0.5%) administered three times daily against a placebo over a four-week period.[2][3] The primary endpoint was the mean change in diurnal IOP from baseline at week 4.[1][3]
The results indicated that both concentrations of Sovesudil achieved a statistically significant reduction in IOP compared to placebo.[2][3][5] Specifically, the 0.5% concentration of Sovesudil met the criteria for superiority over placebo.[2][3][5] The mean diurnal IOP change from baseline at week 4 was -1.56 mmHg for the 0.5% Sovesudil group, -1.10 mmHg for the 0.25% group, and -0.65 mmHg for the placebo group.[2][3][5] The difference in IOP reduction between the high-dose group and the placebo group was -0.91 mmHg.[2][3]
Sovesudil was generally well-tolerated, with the most common adverse event being mild conjunctival hyperemia.[2][3][5] The incidence of conjunctival hyperemia was 24.4% in the high-dose group and 17.5% in the low-dose group.[2][3][5]
Mechanism of Action: The ROCK Signaling Pathway
Sovesudil is a potent and selective inhibitor of Rho kinase (ROCK).[6] In the eye, ROCK activity in the trabecular meshwork cells contributes to the resistance of aqueous humor outflow, a primary factor in elevated IOP.[6] By inhibiting ROCK, Sovesudil is believed to increase the outflow of aqueous humor through the trabecular meshwork, thereby reducing IOP.[1][6] This targeted action on the trabecular meshwork is a key differentiator from other glaucoma therapies.[6]
The RhoA/ROCK signaling pathway plays a crucial role in regulating the contractility of cells in the trabecular meshwork.[1] Activation of this pathway leads to increased actin stress fiber formation and cell contraction, which in turn increases the resistance to aqueous humor outflow and elevates IOP.[1] ROCK inhibitors, like Sovesudil, promote the relaxation of trabecular meshwork cells, leading to increased outflow and a reduction in IOP.[1]
Comparative Clinical Trial Data
To provide a broader context for the clinical performance of Sovesudil, the following tables summarize the results of the Phase II trial and compare them with data from clinical trials of another ROCK inhibitor, Netarsudil (Rhopressa®). It is important to note that these are indirect comparisons, as the studies were conducted independently with different patient populations and methodologies.
Table 1: Sovesudil Phase II Clinical Trial Results vs. Placebo
| Treatment Group | Mean Diurnal IOP Change from Baseline (mmHg) | Incidence of Conjunctival Hyperemia (%) |
| Sovesudil 0.5% | -1.56[2][3][5] | 24.4[2][3][5] |
| Sovesudil 0.25% | -1.10[2][3][5] | 17.5[2][3][5] |
| Placebo | -0.65[2][3][5] | 2.6[2] |
Table 2: Netarsudil (Rhopressa®) Clinical Trial Efficacy Data
| Study/Comparison | Baseline IOP | IOP Reduction |
| ROCKET-1 & ROCKET-2 (vs. Timolol) | < 25 mmHg | ~5 mmHg (similar to Timolol)[7] |
| Real-world study (Month 3) | N/A | 3.91 mmHg[8] |
| Added to Latanoprost | N/A | 4.3 mmHg[9] |
Table 3: Netarsudil (Rhopressa®) Adverse Events
| Adverse Event | Incidence (%) |
| Conjunctival Hyperemia | 53[10] |
| Corneal Verticillata | ~20[10] |
| Instillation Site Pain | ~20[10] |
| Conjunctival Hemorrhage | ~20[10] |
Experimental Protocols
Sovesudil Phase II Study
-
Design: A multicenter, prospective, double-masked, randomized, placebo-controlled, parallel-group clinical study.[1][2][3][4]
-
Participants: 119 patients with normal-tension glaucoma (NTG) with an unmedicated baseline IOP of ≤ 21 mmHg.[1][2]
-
Intervention: Patients were randomized to receive Sovesudil 0.25%, Sovesudil 0.5%, or placebo, administered three times daily for 4 weeks.[1][2][3]
-
Primary Endpoint: The mean diurnal IOP change from baseline at week 4.[1][3]
Conclusion
The Phase II clinical trial results for this compound provide clear evidence of its efficacy in lowering IOP compared to placebo in patients with normal-tension glaucoma. The "soft drug" nature of Sovesudil, designed for rapid metabolism to an inactive form, may contribute to its safety profile.[1] While direct head-to-head comparisons with other ROCK inhibitors are not yet available, the data suggests that Sovesudil is a promising new agent for the treatment of glaucoma. Further large-scale, long-term studies will be crucial to fully establish its position in the therapeutic landscape.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Sovesudil (locally acting rho kinase inhibitor) for the treatment of normal-tension glaucoma: the randomized phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [논문]Sovesudil (locally acting rho kinase inhibitor) for the treatment of normal‐tension glaucoma: the randomized phase II study [scienceon.kisti.re.kr]
- 5. Sovesudil - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. Drug Update: Vyzulta and Rhopressa - American Academy of Ophthalmology [aao.org]
- 8. Rhopressa Effective in “Real-World” Study | Glaucoma Physician [glaucomaphysician.net]
- 9. millennialeye.com [millennialeye.com]
- 10. rhopressa.myalcon.com [rhopressa.myalcon.com]
Comparative Safety Profiles of ROCK Inhibitors: A Guide for Researchers
A detailed analysis of the safety and tolerability of key Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, including Ripasudil, Netarsudil, Belumosudil, and Fasudil. This guide provides quantitative data from clinical trials, outlines experimental methodologies for safety assessment, and visualizes key pathways and workflows to support informed decisions in research and drug development.
The class of drugs known as ROCK inhibitors has emerged as a promising therapeutic avenue for a range of diseases, from glaucoma and cardiovascular conditions to neurological disorders. By targeting the Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2), these molecules can influence fundamental cellular processes such as contraction, motility, and proliferation. While their efficacy is the subject of ongoing research, a thorough understanding of their safety profiles is paramount for their clinical advancement. This guide offers a comparative analysis of the safety of four prominent ROCK inhibitors: Ripasudil, Netarsudil, Belumosudil, and Fasudil.
Executive Summary of Safety Profiles
The safety profiles of ROCK inhibitors vary significantly based on their route of administration and therapeutic indication. Topically administered ophthalmic solutions like Ripasudil and Netarsudil predominantly exhibit localized ocular adverse events. In contrast, systemically administered inhibitors such as Belumosudil, used in the treatment of chronic graft-versus-host disease, are associated with a broader range of systemic side effects. Fasudil, which has been investigated for various conditions including neurological diseases, has generally shown good tolerability in clinical trials, with adverse events often related to the underlying conditions being treated.
Quantitative Analysis of Adverse Events
The following table summarizes the incidence of common adverse events reported in clinical trials for Ripasudil, Netarsudil, and Belumosudil. Data for Fasudil is presented qualitatively due to the nature of the available clinical trial reports, which often describe adverse events as being related to the progression of the disease under study (e.g., Amyotrophic Lateral Sclerosis) rather than being directly drug-attributable.
| Adverse Event | Ripasudil (0.4%) | Netarsudil (0.02%) | Belumosudil (200 mg) |
| Ocular | |||
| Conjunctival Hyperemia | 8.5% - 62.6% | 54.4% - 59.8% | N/A |
| Blepharitis | 8.6% | N/A | N/A |
| Conjunctivitis | 6.3% | N/A | N/A |
| Systemic | |||
| Infections | N/A | N/A | ≥20% |
| Asthenia | N/A | N/A | ≥20% |
| Nausea | N/A | N/A | ≥20% |
| Diarrhea | N/A | N/A | ≥20% |
| Dyspnea | N/A | N/A | ≥20% |
| Cough | N/A | N/A | ≥20% |
| Edema | N/A | N/A | ≥20% |
| Hemorrhage | N/A | N/A | ≥20% |
| Abdominal Pain | N/A | N/A | ≥20% |
| Musculoskeletal Pain | N/A | N/A | ≥20% |
| Headache | N/A | N/A | ≥20% |
| Laboratory Abnormalities | |||
| Phosphate Decreased | N/A | N/A | ≥20% |
| Gamma-Glutamyl Transferase Increased | N/A | N/A | ≥20% |
| Lymphocytes Decreased | N/A | N/A | ≥20% |
| Hypertension | N/A | N/A | ≥20% |
Fasudil: In a phase 2 trial for Amyotrophic Lateral Sclerosis (ALS), Fasudil was found to be well tolerated and safe. Adverse events were mainly related to the progression of ALS, and no serious adverse events or deaths were attributed to the study treatment.
Key Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the evaluation process for these inhibitors, the following diagrams have been generated.
Experimental Methodologies for Safety Assessment
The evaluation of the safety of ROCK inhibitors in clinical trials involves a series of standardized procedures to monitor and grade adverse events.
Ocular Safety Assessment
For topical ROCK inhibitors like Ripasudil and Netarsudil, ocular safety is a primary focus. Key experimental protocols include:
-
Slit-Lamp Biomicroscopy: A comprehensive examination of the anterior segment of the eye is performed at baseline and at specified follow-up intervals. This allows for the detailed assessment of the cornea, conjunctiva, iris, and lens. Clinicians look for signs of inflammation, corneal edema, neovascularization, and other abnormalities.
-
Conjunctival Hyperemia Grading: The redness of the conjunctiva is a common adverse event. It is typically graded using a standardized photographic scale (e.g., 0 = none, 1 = mild, 2 = moderate, 3 = severe). Digital image analysis software can also be used for a more objective and quantitative assessment of hyperemia.
-
Visual Acuity and Intraocular Pressure (IOP) Measurement: Best-corrected visual acuity is measured using standardized charts (e.g., ETDRS) to detect any changes in vision. IOP is measured using tonometry to assess the primary efficacy and to monitor for any paradoxical increases in pressure.
-
Fundus Examination: The posterior segment of the eye, including the retina and optic nerve, is examined to rule out any drug-related effects on these structures.
Systemic Safety Assessment
For systemically administered ROCK inhibitors like Belumosudil and Fasudil, a broader range of safety assessments is employed:
-
Cardiovascular Monitoring: This includes regular measurement of blood pressure and heart rate. In some cases, electrocardiograms (ECGs) are performed to assess for any effects on cardiac rhythm, such as QT interval prolongation. For kinase inhibitors with potential cardiovascular risk, more intensive monitoring may be implemented.
-
Gastrointestinal (GI) Adverse Event Evaluation: The incidence, severity, and duration of GI events such as nausea, diarrhea, and abdominal pain are systematically recorded. Standardized questionnaires and the Common Terminology Criteria for Adverse Events (CTCAE) are often used to grade the severity of these symptoms.
-
Hematological Monitoring: Complete blood counts with differentials are performed at regular intervals to monitor for any changes in red blood cells, white blood cells, and platelets. This is particularly important for drugs like Belumosudil, where hematological effects have been observed.
-
Clinical Chemistry: Blood tests to assess liver function (e.g., ALT, AST, bilirubin) and renal function (e.g., creatinine) are conducted to monitor for any organ toxicity.
Conclusion
The safety profiles of ROCK inhibitors are diverse and largely dependent on the specific agent, its route of administration, and the patient population. Ophthalmic ROCK inhibitors, Ripasudil and Netarsudil, are associated with a high incidence of manageable, localized ocular adverse events, most notably conjunctival hyperemia. Systemic ROCK inhibitors, such as Belumosudil, present a different safety landscape with a higher likelihood of systemic side effects, including gastrointestinal and hematological events. Fasudil has demonstrated a favorable safety profile in the context of neurological diseases.
For researchers and drug development professionals, a thorough understanding of these safety profiles is crucial. This guide provides a foundational comparison to aid in the design of future studies, the selection of appropriate candidates for specific therapeutic applications, and the development of robust safety monitoring plans. As the clinical applications of ROCK inhibitors continue to expand, ongoing pharmacovigilance and further comparative studies will be essential to fully characterize their long-term safety and to optimize their therapeutic potential.
A Cross-Study Comparison of the IOP-Lowering Effects of Sovesudil Hydrochloride
An objective guide for researchers, scientists, and drug development professionals on the performance of Sovesudil hydrochloride in relation to established glaucoma therapies, supported by experimental data.
This guide provides a comprehensive analysis of the intraocular pressure (IOP)-lowering effects of this compound (formerly known as PHP-201), a novel Rho-associated protein kinase (ROCK) inhibitor. Through a cross-study comparison with other prominent glaucoma medications, including the ROCK inhibitor Netarsudil (B609535), the prostaglandin (B15479496) analog Latanoprost (B1674536), and the beta-blocker Timolol (B1209231), this document aims to offer a clear perspective on the potential therapeutic positioning of Sovesudil. While direct head-to-head clinical trials are limited, this guide synthesizes available data from independent studies to evaluate relative efficacy and safety profiles.
Mechanism of Action: A Tale of Three Pathways
The primary therapeutic target in glaucoma management is the reduction of intraocular pressure, primarily achieved by enhancing the outflow of aqueous humor or reducing its production. Sovesudil and its comparators employ distinct mechanisms to achieve this goal.
Sovesudil and ROCK Inhibitors: Sovesudil is a "soft drug" designed as a ROCK inhibitor.[1] ROCK inhibitors target the trabecular meshwork, the primary site of aqueous humor outflow resistance.[1][2] They modulate the RhoA/ROCK signaling pathway, which is crucial in regulating the contractility of trabecular meshwork cells.[1] By inhibiting ROCK, these drugs induce the relaxation of these cells, leading to an increase in aqueous humor outflow and a subsequent reduction in IOP.[1][2] Netarsudil, another ROCK inhibitor, also possesses a dual mechanism of action by inhibiting the norepinephrine (B1679862) transporter (NET), which is thought to reduce aqueous humor production and lower episcleral venous pressure.[2][3][4]
Latanoprost and Prostaglandin Analogs: Latanoprost, a prostaglandin F2α analog, primarily enhances the uveoscleral outflow of aqueous humor.[5] Prostaglandin analogs remodel the extracellular matrix within the ciliary muscle, reducing hydraulic resistance and increasing outflow.[6]
Timolol and Beta-Blockers: Timolol is a non-selective beta-adrenergic antagonist.[7] It lowers IOP by reducing the production of aqueous humor by the ciliary body.[7][8] Beta-blockers inhibit the beta-receptors in the ciliary epithelium, which are involved in the active secretion of aqueous humor.[8]
Comparative Efficacy in IOP Reduction
The following tables summarize the quantitative data on the IOP-lowering effects of this compound and its comparators from various clinical studies. It is important to note that these are cross-study comparisons, and variations in study design, patient populations, and baseline IOPs should be considered when interpreting the data.
Table 1: Cross-Study Comparison of IOP-Lowering Efficacy in Normal-Tension Glaucoma (NTG)
| Drug/Dosage | Trial Design | Patient Population | Baseline IOP (mmHg) | Mean IOP Reduction from Baseline | Treatment Duration | Source(s) |
| Sovesudil 0.5% | Phase II, Randomized, Placebo-Controlled | Normal-Tension Glaucoma | ≤ 21 | -1.56 mmHg | 4 Weeks | [9][10] |
| Sovesudil 0.25% | Phase II, Randomized, Placebo-Controlled | Normal-Tension Glaucoma | ≤ 21 | -1.10 mmHg | 4 Weeks | [9][10] |
| Latanoprost 0.005% | Prospective, Uncontrolled | Normal-Tension Glaucoma | Not specified | 19.9% (as initial therapy) | 8 Weeks | [1] |
| Latanoprost 0.005% | Randomized, Double-Masked, Placebo-Controlled, Crossover | Normal-Pressure Glaucoma | Not specified | 3.6 mmHg (21.3%) | 3 Weeks | [10] |
| Latanoprost 0.005% | Prospective, Uncontrolled | Normal-Tension Glaucoma | 15.0 ± 2.7 | 2.4 mmHg (16.0%) | 12 Months | [4] |
| Timolol 0.5% + Latanoprost 0.005% | Retrospective | Normal-Tension Glaucoma | 17.4 ± 1.69 | -4.3 mmHg (24.71% reduction from baseline) | 6 Months | [11] |
Table 2: Comparative IOP-Lowering Efficacy in Primary Open-Angle Glaucoma (POAG) & Ocular Hypertension (OHT)
| Drug/Dosage | Trial Design | Patient Population | Baseline IOP (mmHg) | Mean IOP Reduction from Baseline | Treatment Duration | Source(s) |
| Netarsudil 0.02% QD | Phase III (ROCKET-1 & 2), Randomized, Timolol-Controlled | Open-Angle Glaucoma, Ocular Hypertension | < 27 (ROCKET-1), < 30 (ROCKET-2) | Non-inferior to Timolol (for baseline IOP < 25 mmHg) | 3 Months | [5][12] |
| Netarsudil 0.02% QD | Phase III, Randomized, Ripasudil-Controlled | Primary Open-Angle Glaucoma, Ocular Hypertension | ~20.7 | 4.65 mmHg | 4 Weeks | [13] |
| Timolol 0.5% BID | Phase III (ROCKET-1 & 2), Randomized, Netarsudil-Controlled | Open-Angle Glaucoma, Ocular Hypertension | < 27 (ROCKET-1), < 30 (ROCKET-2) | Active Comparator | 3 Months | [5][12] |
| Latanoprost 0.005% | Compassionate Use Protocol | Glaucoma (uncontrolled) | 23.3 ± 6.9 | 4.1 mmHg | 1 Month | [14] |
Safety and Tolerability Profile
A summary of the most frequently reported ocular adverse events for each drug class is presented below.
Table 3: Common Ocular Adverse Events
| Drug | Common Adverse Events | Source(s) |
| Sovesudil | Conjunctival hyperemia (mild) | [9][10] |
| Netarsudil | Conjunctival hyperemia, corneal verticillata, conjunctival petechial hemorrhage | [3][12] |
| Latanoprost | Conjunctival hyperemia, eyelash changes, iris pigmentation | [10] |
| Timolol | Ocular irritation, blurred vision, dry eyes | [15] |
Experimental Protocols
A detailed understanding of the methodologies employed in the key clinical trials is essential for a critical evaluation of the evidence.
Sovesudil Phase II Study
-
Design: A multicenter, prospective, double-masked, randomized, placebo-controlled, parallel-group clinical study.[9][10]
-
Participants: Patients diagnosed with normal-tension glaucoma, defined as an unmedicated baseline IOP of ≤ 21 mmHg.[9][10][16]
-
Intervention: Patients were randomized to receive Sovesudil 0.25% or 0.5%, or a placebo, administered three times daily for 4 weeks.[9][10][16]
-
Primary Endpoint: The primary efficacy endpoint was the mean diurnal IOP change from baseline at week 4.[9][10]
Netarsudil ROCKET-1 and ROCKET-2 Trials
-
Design: Two large, randomized, double-masked, non-inferiority clinical trials.[5][12][17]
-
Participants: Patients with open-angle glaucoma or ocular hypertension.[5][12] After a washout of any previous ocular hypotensive medications, eligible patients were randomized.[5][12]
-
Intervention: Patients received either Netarsudil 0.02% once daily or Timolol 0.5% twice daily. The ROCKET-2 trial also included an arm for Netarsudil 0.02% twice daily.[5][12]
-
Primary Endpoint: The primary efficacy outcome was the mean IOP at all nine time points up to 3 months, with non-inferiority to Timolol as the key comparison.[12]
Latanoprost in Normal-Pressure Glaucoma Study
-
Design: A randomized, double-masked, placebo-controlled crossover study.[10]
-
Participants: 30 patients with normal-pressure glaucoma.[10]
-
Intervention: Patients received Latanoprost 50 micrograms/ml once daily, Latanoprost 15 micrograms/ml twice daily, and a placebo, each for a period of 3 weeks in a random order.[10]
-
Primary Endpoint: Diurnal IOP measurements were taken at the end of each treatment period.[10]
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and processes described, the following diagrams are provided.
Caption: Simplified ROCK signaling pathway and the inhibitory action of Sovesudil.
Caption: Prostaglandin analog (Latanoprost) signaling pathway in the ciliary muscle.
Caption: Mechanism of action of beta-blockers (Timolol) in the ciliary epithelium.
Caption: A typical workflow for a randomized controlled clinical trial of an IOP-lowering drug.
Conclusion
This compound has demonstrated a statistically significant IOP-lowering effect in patients with normal-tension glaucoma, a condition that can be challenging to manage.[9][10] Its mechanism as a ROCK inhibitor offers a targeted approach to increasing trabecular outflow.[1] The cross-study comparison suggests that while the absolute IOP reduction observed with Sovesudil in NTG patients may appear modest, it is important to consider the lower baseline IOPs in this population.[1] In comparison, Latanoprost has shown a more pronounced percentage of IOP reduction in NTG and is a well-established first-line therapy.[1][4][10] Netarsudil has demonstrated robust efficacy in patients with POAG and OHT, with a dual mechanism of action that may offer advantages in certain patient populations.[2][12][13] Timolol remains a widely used comparator and an effective agent for lowering IOP by reducing aqueous production.[8][12]
The "soft drug" nature of Sovesudil, designed for rapid metabolism to potentially reduce systemic side effects, is a key differentiating factor.[1] However, direct, head-to-head comparative trials are necessary to definitively establish the relative efficacy and safety of Sovesudil against other IOP-lowering agents across a broader range of glaucoma subtypes. Future research should focus on larger and longer-term studies to fully elucidate the therapeutic potential of Sovesudil in the management of glaucoma.
References
- 1. Intraocular pressure-lowering efficacy of latanoprost in patients with normal-tension glaucoma or primary open-angle glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Netarsudil significantly reduces intraocular pressure in patients with primary open-angle glaucoma - Mayo Clinic [mayoclinic.org]
- 3. Once-daily netarsudil effectively lowers IOP in patients with glaucoma - American Academy of Ophthalmology [aao.org]
- 4. The Effect of Latanoprost on Intraocular Pressure during 12 Months of Treatment for Normal-tension Glaucoma -Korean Journal of Ophthalmology | Korea Science [koreascience.kr]
- 5. scholars.mssm.edu [scholars.mssm.edu]
- 6. Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beta Blockers for the Treatment of Glaucoma - West Coast Glaucoma [westcoastglaucoma.com]
- 8. How Do Antiglaucoma Beta Blockers Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Reduction of intraocular pressure with treatment of latanoprost once daily in patients with normal-pressure glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect on Intraocular Pressure of Switching from Latanoprost and Travoprost Monotherapy to Timolol Fixed Combinations in Patients with Normal-Tension Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Two Phase 3 Clinical Trials Comparing the Safety and Efficacy of Netarsudil to Timolol in Patients With Elevated Intraocular Pressure: Rho Kinase Elevated IOP Treatment Trial 1 and 2 (ROCKET-1 and ROCKET-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase 3 Clinical Trial Comparing the Safety and Efficacy of Netarsudil to Ripasudil in Patients with Primary Open-Angle Glaucoma or Ocular Hypertension: Japan Rho Kinase Elevated Intraocular Pressure Treatment Trial (J-ROCKET) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Latanoprost for uncontrolled glaucoma in a compassionate case protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Normal-Tension Glaucoma, Part Two: Treatment - American Academy of Ophthalmology [aao.org]
- 16. tandfonline.com [tandfonline.com]
- 17. Rho kinase inhibitor eyedrop demonstrates noninferiority to timolol - American Academy of Ophthalmology [aao.org]
A Comparative Analysis of Sovesudil Hydrochloride and First-Generation ROCK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, Sovesudil hydrochloride, against first-generation ROCK inhibitors. The comparison focuses on preclinical and clinical data to evaluate their respective performance profiles. Sovesudil is a "soft drug" designed for rapid metabolism to an inactive form, potentially reducing systemic side effects.[1] First-generation ROCK inhibitors, including fasudil, Y-27632, and ripasudil, have been instrumental in validating the therapeutic potential of ROCK inhibition, primarily in the context of glaucoma.
Mechanism of Action: The ROCK Signaling Pathway
ROCK inhibitors target the RhoA/ROCK signaling pathway, a critical regulator of cell contractility.[1] In the eye's trabecular meshwork, activation of this pathway leads to increased actin stress fiber formation and cell contraction, which elevates resistance to aqueous humor outflow and consequently increases intraocular pressure (IOP). By inhibiting ROCK, these drugs induce relaxation of the trabecular meshwork cells, facilitating aqueous humor outflow and lowering IOP.[1]
Simplified ROCK signaling pathway and the point of intervention for ROCK inhibitors.
Preclinical Performance: A Comparative Overview
The following table summarizes the in vitro potency of this compound and first-generation ROCK inhibitors against ROCK1 and ROCK2 isoforms. Lower IC50 values indicate greater potency.
| Compound | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) |
| This compound | 3.7 | 2.3 |
| Fasudil | 330 (Ki) | 158 |
| Y-27632 | 220 (Ki) | 300 (Ki) |
| Ripasudil | 51 | 19 |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Ki is the inhibition constant. Data is compiled from multiple sources.[2][3][4][5][6][7]
Clinical Efficacy and Safety Profile
Direct head-to-head clinical trials comparing Sovesudil with first-generation ROCK inhibitors are limited. The following tables provide a comparative summary based on data from separate clinical studies.
Intraocular Pressure (IOP) Reduction
| Drug | Dosage | Study Population | Mean IOP Reduction |
| This compound | 0.5% TID | Normal-Tension Glaucoma | -1.56 mmHg from baseline |
| Fasudil | 1.2% | End-Stage Glaucoma | Up to -12 mmHg |
| Y-27632 | N/A (Preclinical/Research) | Glaucoma (in vivo models) | ~18.3% |
| Ripasudil | 0.4% BID | POAG or OHT | -3.5 mmHg (trough) to -4.5 mmHg (peak) |
TID: three times a day; BID: twice a day; POAG: Primary Open-Angle Glaucoma; OHT: Ocular Hypertension. Data is compiled from multiple sources.[8][9][10][11]
Adverse Events Profile
Conjunctival hyperemia (eye redness) is a common adverse event associated with topical ROCK inhibitors.
| Drug | Incidence of Conjunctival Hyperemia | Other Common Adverse Events |
| This compound | 17.5% (low dose) - 24.4% (high dose) | Mild and transient |
| Fasudil | Reported in 1 patient (1.2% solution) | Generally well-tolerated |
| Y-27632 | N/A (Primarily preclinical) | N/A |
| Ripasudil | ~56-65% | Blepharitis, Allergic Conjunctivitis |
Data is compiled from multiple sources.[8][8][9][12][13]
Experimental Protocols
Detailed experimental protocols are often proprietary. However, the following outlines the general methodologies used in the preclinical and clinical evaluation of ROCK inhibitors.
In Vitro ROCK Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of ROCK1 and ROCK2. The activity is typically quantified by measuring the phosphorylation of a substrate.
General Procedure:
-
Recombinant human ROCK1 or ROCK2 enzyme is incubated with a specific substrate (e.g., MYPT1) and ATP in a buffer solution.
-
The test compound (e.g., Sovesudil, fasudil) is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, often using an antibody-based detection method such as ELISA or a fluorescence-based assay.
-
The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated.
Cytotoxicity Assay (MTT Assay)
Principle: The MTT assay is a colorimetric assay used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of cell health.
General Procedure:
-
Human trabecular meshwork (HTM) cells are seeded in a 96-well plate and cultured.
-
The cells are treated with varying concentrations of the ROCK inhibitor for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT reagent is added to each well and incubated, allowing metabolically active cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
A solubilizing agent is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Cell viability is expressed as a percentage of the untreated control cells.
Clinical Trial Protocol for Glaucoma
Study Design: A multicenter, prospective, double-masked, randomized, placebo-controlled, parallel-group study is a common design.
General Procedure:
-
Patient Recruitment: Patients with a confirmed diagnosis of glaucoma or ocular hypertension meeting specific inclusion and exclusion criteria are enrolled.
-
Randomization: Participants are randomly assigned to receive the investigational drug (e.g., Sovesudil at different concentrations) or a placebo.
-
Treatment: The assigned treatment is administered for a predefined period (e.g., 4 weeks).
-
Efficacy Assessment: The primary efficacy endpoint is typically the change in IOP from baseline. IOP is measured at multiple time points.
-
Safety Assessment: Adverse events are monitored and recorded throughout the study. This includes ocular examinations and systemic health checks.
-
Data Analysis: Statistical methods are used to compare the IOP-lowering effect and safety profile of the treatment groups with the placebo group.
A general workflow for the preclinical and clinical development of a new drug candidate.
Conclusion
This compound demonstrates high potency in preclinical studies, with strong inhibitory activity against both ROCK1 and ROCK2. Clinical data from its Phase II trial suggests a favorable safety profile with a lower incidence of conjunctival hyperemia compared to the rates reported for the first-generation ROCK inhibitor, ripasudil. While direct comparative efficacy data is not yet available, Sovesudil's "soft drug" nature presents a potential advantage in minimizing systemic exposure and associated side effects. Further large-scale, head-to-head clinical trials are necessary to definitively establish the comparative efficacy and safety of Sovesudil against first-generation ROCK inhibitors for the treatment of glaucoma.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. dovepress.com [dovepress.com]
- 9. The Ocular Hypotensive Efficacy of Topical Fasudil, a Rho-Associated Protein Kinase Inhibitor, in Patients With End-Stage Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ripasudil Hydrochloride Hydrate in the Treatment of Glaucoma: Safety, Efficacy, and Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Long-Term Intraocular Pressure-Lowering Effects and Adverse Events of Ripasudil in Patients with Glaucoma or Ocular Hypertension over 24 Months - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Long-term Side Effects Including Blepharitis Leading to Discontinuation of Ripasudil - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanism of Action: Targeting the RhoA/ROCK Signaling Pathway
An In Vitro Comparison of Sovesudil Hydrochloride and Fasudil (B1672074): A Guide for Researchers
This guide provides a detailed in vitro comparison of two prominent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors: this compound and fasudil. The information presented is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Both Sovesudil and fasudil exert their primary effects by inhibiting the RhoA/ROCK signaling pathway.[1][2] This pathway is a critical regulator of cell contractility, motility, and adhesion.[1][3] In the context of glaucoma, its activity in trabecular meshwork cells is of particular interest. Activation of the RhoA/ROCK pathway in these cells leads to the formation of actin stress fibers and increased cell contraction, which in turn increases resistance to aqueous humor outflow and elevates intraocular pressure (IOP).[1][4] By inhibiting ROCK, these drugs promote the relaxation of trabecular meshwork cells, leading to an increase in aqueous humor outflow and a subsequent reduction in IOP.[1]
The two isoforms of ROCK, ROCK1 and ROCK2, are the primary targets of these inhibitors.[5] They share a high degree of homology in their kinase domains.[5] Downstream effectors of ROCK include myosin light chain (MLC) and LIM kinase (LIMK), which in turn phosphorylates cofilin.[5][6] Inhibition of ROCK leads to reduced phosphorylation of these targets, resulting in the disassembly of actin stress fibers and a decrease in actomyosin-driven cell contraction.[6]
Quantitative Comparison of In Vitro Potency and Selectivity
This compound demonstrates significantly higher potency against both ROCK isoforms compared to fasudil. The half-maximal inhibitory concentration (IC50) values for Sovesudil are in the low nanomolar range, indicating a strong inhibitory effect. Fasudil, while still a potent inhibitor, has IC50 and Ki values in the micromolar and sub-micromolar range for ROCK1 and ROCK2. Furthermore, fasudil exhibits inhibitory activity against other protein kinases such as PKA, PKC, and PKG, suggesting it is a less specific inhibitor compared to Sovesudil.[7]
| Compound | Target | IC50 / Ki | Reference |
| This compound | ROCK1 | IC50: 3.7 nM | [8][9] |
| ROCK2 | IC50: 2.3 nM | [8][9] | |
| Fasudil | ROCK1 | Ki: 0.33 µM | [7] |
| ROCK2 | IC50: 0.158 µM | [7] | |
| PKA | IC50: 4.58 µM | [7] | |
| PKC | IC50: 12.30 µM | [7] | |
| PKG | IC50: 1.650 µM | [7] |
In Vitro Cellular Effects
Effects on Trabecular Meshwork (TM) Cells
Both Sovesudil and fasudil have been shown to induce morphological changes in cultured trabecular meshwork cells.[8][10] Treatment with these ROCK inhibitors leads to cell rounding and retraction, which is associated with the disassembly of actin stress fibers.[10][11] This alteration in the cytoskeleton reduces the contractility of TM cells, which is believed to be the primary mechanism for increasing aqueous humor outflow.[1] Sovesudil at a concentration of 1 μM has been observed to alter the cellular behavior of human trabecular meshwork (HTM) cells.[8] Similarly, fasudil induces morphological changes in bovine TM cells in a time- and dose-dependent manner, along with the depolymerization of F-actin.[10]
Effects on Corneal Endothelial Cells
Recent in vitro studies have highlighted the regenerative potential of ROCK inhibitors on human corneal endothelial cells (hCEnCs). Sovesudil has been shown to enhance the proliferation, adhesion, and migration of these cells, with effects equal to or superior to the well-characterized ROCK inhibitor Y-27632.[12] These findings suggest a potential therapeutic application for Sovesudil in corneal endothelial diseases.[12] The mechanism involves the activation of ERK1/2 signaling and a decrease in YAP phosphorylation.[12]
Experimental Protocols
Detailed experimental protocols for the direct comparison of Sovesudil and fasudil are often proprietary. However, standardized methodologies are commonly employed to evaluate ROCK inhibitors in vitro.
Rho-Kinase Activity Assay (ELISA-based)
This assay is designed to measure the activity of purified Rho-kinase and is used for the evaluation of inhibitors.
-
Principle: This enzyme immunoassay detects active ROCK by using a substrate, such as Myosin Phosphatase Target Subunit 1 (MYPT1), pre-coated onto microplates. Active ROCK present in the sample will phosphorylate the substrate. A detection antibody specific for the phosphorylated substrate is then added, followed by an HRP-conjugated secondary antibody. The amount of phosphorylated substrate is measured by the addition of a chromogenic substrate like TMB. The resulting color change is proportional to the ROCK activity.
-
Procedure:
-
Prepare dilutions of Sovesudil and fasudil.
-
Add the ROCK enzyme to the wells of the microplate coated with the substrate.
-
Add the inhibitor dilutions to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate to allow for phosphorylation.
-
Wash the plate and add the primary detection antibody (anti-phospho-substrate).
-
Incubate and wash.
-
Add the HRP-conjugated secondary antibody.
-
Incubate and wash.
-
Add the TMB substrate and incubate until color develops.
-
Stop the reaction with a stop solution.
-
Read the absorbance at 450 nm.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
-
Cell Morphology and Cytoskeleton Analysis
This method is used to visually assess the effect of the inhibitors on cell shape and the actin cytoskeleton.
-
Principle: ROCK inhibitors cause characteristic changes in cell morphology and lead to the breakdown of actin stress fibers. These changes can be observed using phase-contrast microscopy and visualized in detail by staining the actin filaments with fluorescently labeled phalloidin (B8060827).
-
Procedure:
-
Culture cells (e.g., trabecular meshwork cells) on glass coverslips in a multi-well plate.
-
Treat the cells with various concentrations of Sovesudil or fasudil for a specified period.
-
Observe and document morphological changes using a phase-contrast microscope.
-
For cytoskeleton staining, fix the cells with paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Stain the F-actin with a fluorescent phalloidin conjugate (e.g., Phalloidin-iFluor 488).
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize and capture images using a fluorescence microscope.
-
Analyze the images to quantify changes in cell shape and stress fiber formation.
-
Western Blot Analysis for Downstream Effectors
This technique is used to measure the phosphorylation status of ROCK's downstream targets.
-
Principle: Western blotting allows for the detection and quantification of specific proteins in a cell lysate. By using antibodies that specifically recognize the phosphorylated forms of proteins like MLC and LIMK, the inhibitory effect of Sovesudil and fasudil on the ROCK signaling pathway can be quantified.
-
Procedure:
-
Culture cells to near confluence and then treat with the inhibitors.
-
Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against the phosphorylated protein of interest (e.g., anti-phospho-MLC).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot and perform densitometry analysis to quantify the protein levels.
-
Normalize the levels of phosphorylated proteins to the total protein levels or a loading control (e.g., GAPDH).
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Effects of Netarsudil on Actin-Driven Cellular Functions in Normal and Glaucomatous Trabecular Meshwork Cells: A Live Imaging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fasudil, a Clinically Used ROCK Inhibitor, Stabilizes Rod Photoreceptor Synapses after Retinal Detachment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. e-century.us [e-century.us]
- 11. researchgate.net [researchgate.net]
- 12. Novel ROCK Inhibitors, Sovesudil and PHP-0961, Enhance Proliferation, Adhesion and Migration of Corneal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Differential Efficacy of Sovesudil Hydrochloride on ROCK1 vs. ROCK2 Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Sovesudil hydrochloride's inhibitory effects on the Rho-associated coiled-coil containing protein kinase (ROCK) isoforms, ROCK1 and ROCK2. Sovesudil (also known as PHP-201 or AMA0076) is a potent, ATP-competitive ROCK inhibitor under investigation primarily for the treatment of glaucoma.[1][2][3] Understanding its differential activity on the two ROCK isoforms is crucial for elucidating its mechanism of action and predicting its therapeutic and side-effect profiles.
Introduction to ROCK Isoforms and Sovesudil
The ROCK family of serine/threonine kinases, comprising ROCK1 and ROCK2, are key downstream effectors of the small GTPase RhoA.[4][5] While highly homologous, particularly within their kinase domains, ROCK1 and ROCK2 are not entirely redundant and can have distinct cellular functions and tissue expression patterns.[4][6][7] ROCK1 is predominantly expressed in the lungs, liver, spleen, kidney, and testes, whereas ROCK2 is more abundant in the brain and heart.[5] The Rho/ROCK signaling pathway is integral to regulating a variety of cellular processes, including cytoskeletal organization, cell motility, and smooth muscle contraction.[5][8][9] In the context of glaucoma, ROCK inhibitors are designed to increase the outflow of aqueous humor by relaxing the trabecular meshwork cells.[8]
Sovesudil has been developed as a "soft drug," intended for local action with rapid metabolism to an inactive form, which may minimize systemic side effects.[8] Clinical trials have demonstrated its efficacy in lowering intraocular pressure.[10][11]
Comparative Inhibitory Activity
This compound exhibits potent inhibitory activity against both ROCK isoforms, with a slight preference for ROCK2. The half-maximal inhibitory concentration (IC50) values are in the low nanomolar range, indicating high potency.
| Compound | Target Isoform | IC50 (nM) |
| This compound | ROCK1 | 3.7[1][2] |
| ROCK2 | 2.3[1][2] |
Experimental Protocols
The determination of IC50 values for ROCK inhibitors like Sovesudil typically involves in vitro kinase assays. The following is a generalized protocol based on commonly used methodologies.
In Vitro ROCK Kinase Inhibition Assay
Objective: To determine the concentration of this compound required to inhibit 50% of ROCK1 and ROCK2 kinase activity.
Materials:
-
Recombinant human ROCK1 and ROCK2 enzymes
-
Kinase substrate (e.g., a peptide like S6Ktide or Myelin Basic Protein)[12]
-
ATP (Adenosine triphosphate)
-
This compound (serially diluted)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)[13]
-
96-well plates
-
Detection reagent (e.g., Kinase-Glo™ MAX, which measures remaining ATP)[12]
-
Plate reader for luminescence or radioactivity detection
Procedure:
-
Enzyme and Substrate Preparation: Recombinant ROCK1 or ROCK2 enzyme is diluted to a predetermined optimal concentration in kinase assay buffer. The kinase substrate is also prepared in the assay buffer.
-
Compound Preparation: this compound is serially diluted to create a range of concentrations. A vehicle control (e.g., DMSO) is also prepared.
-
Reaction Setup: The diluted enzyme, substrate, and Sovesudil (or vehicle) are added to the wells of a 96-well plate. The components are typically pre-incubated for a short period at room temperature.[12]
-
Initiation of Kinase Reaction: The reaction is initiated by the addition of ATP. The final ATP concentration should be close to its Km value for the kinase to ensure competitive inhibition can be accurately measured.[14]
-
Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).[13][15]
-
Detection: After incubation, the kinase reaction is stopped, and the amount of substrate phosphorylation or remaining ATP is quantified. For instance, with the Kinase-Glo™ MAX reagent, the luminescence signal is inversely proportional to the kinase activity.[12]
-
Data Analysis: The results are plotted as the percentage of kinase activity versus the logarithm of the inhibitor concentration. The IC50 value is then calculated by fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Mechanism of Action
The RhoA/ROCK signaling pathway plays a critical role in cellular contraction. Activated RhoA-GTP binds to and activates ROCK1 and ROCK2.[16] ROCK, in turn, phosphorylates multiple downstream substrates, leading to an increase in actomyosin (B1167339) contractility.[4] Sovesudil, as an ATP-competitive inhibitor, binds to the ATP-binding pocket of the ROCK kinase domain, preventing the phosphorylation of its downstream targets.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Application of Rho Kinase Inhibitors in the Management of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. The Function of Rho-Associated Kinases ROCK1 and ROCK2 in the Pathogenesis of Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ROCK1 but not ROCK2 contributes to RhoA signaling and NMIIA-mediated contractility at the epithelial zonula adherens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. media.cellsignal.com [media.cellsignal.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. researchgate.net [researchgate.net]
Navigating the Therapeutic Landscape of Glaucoma: A Comparative Analysis of Sovesudil Hydrochloride
For Immediate Release
In the dynamic field of glaucoma treatment, the quest for therapies with a wider therapeutic window—balancing potent intraocular pressure (IOP) reduction with minimal side effects—is paramount. This guide offers a comprehensive comparison of Sovesudil hydrochloride, a novel Rho kinase (ROCK) inhibitor, with other established and contemporary glaucoma medications. By presenting key experimental data, detailed methodologies, and visual representations of molecular pathways and clinical workflows, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to assess the therapeutic potential of Sovesudil.
Executive Summary
Glaucoma, a leading cause of irreversible blindness, is primarily managed by lowering IOP. This compound is an emerging therapeutic agent that targets the ROCK pathway, a key regulator of aqueous humor outflow.[1] This guide provides a comparative analysis of Sovesudil's efficacy and safety profile against other ROCK inhibitors, namely Netarsudil (B609535) and Ripasudil, as well as established first-line therapies such as the prostaglandin (B15479496) analog Latanoprost (B1674536) and the beta-blocker Timolol. The data presented is compiled from various clinical trials to offer a clear perspective on the relative therapeutic window of these agents.
Mechanism of Action: The ROCK Signaling Pathway
ROCK inhibitors, including Sovesudil, Netarsudil, and Ripasudil, exert their IOP-lowering effect by modulating the RhoA/ROCK signaling pathway in the trabecular meshwork cells.[1][2] Activation of this pathway leads to increased actin stress fiber formation and cell contraction, thereby increasing resistance to aqueous humor outflow and elevating IOP.[2] By inhibiting ROCK, these drugs promote the relaxation of trabecular meshwork cells, leading to increased outflow and a subsequent reduction in IOP.[2]
Comparative Efficacy: Intraocular Pressure Reduction
The primary measure of efficacy for glaucoma medications is their ability to lower IOP. The following table summarizes the mean IOP reduction observed in key clinical trials for this compound and its comparators.
| Drug (Concentration) | Trial | Baseline IOP (mmHg) | Mean IOP Reduction from Baseline (mmHg) | Comparator (Mean IOP Reduction) |
| Sovesudil (0.5%) | Phase II[3] | ≤ 21 | -1.56 | Placebo (-0.65) |
| Sovesudil (0.25%) | Phase II[3] | ≤ 21 | -1.10 | Placebo (-0.65) |
| Netarsudil (0.02%) | Phase III (J-ROCKET)[4] | ~20.61 | -4.65 | Ripasudil 0.4% (-2.98) |
| Netarsudil (0.02%) | Pooled Phase III (ROCKET studies) | <25 | Up to -4.8 | Timolol 0.5% (Up to -5.0) |
| Ripasudil (0.4%) | Phase III (J-ROCKET)[4] | ~20.69 | -2.98 | Netarsudil 0.02% (-4.65) |
| Ripasudil (0.4%) | Add-on to Timolol/Latanoprost[5] | Not specified | -2.2 to -3.2 (peak) | Not applicable |
| Latanoprost (0.005%) | 1-Year Study | 25.3 ± 3.0 | 7.9 (32% reduction) | Not applicable |
| Timolol (0.5%) | Comparison with Latanoprost[6] | 25.2 ± 1.1 | 5.7 (22.6% reduction) | Latanoprost 0.005% (-8.8) |
Comparative Safety: Adverse Event Profiles
A favorable therapeutic window is defined by a low incidence of adverse events. Conjunctival hyperemia (eye redness) is a common side effect of ROCK inhibitors.[2] The table below compares the incidence of this and other adverse events.
| Drug (Concentration) | Trial | Incidence of Conjunctival Hyperemia | Other Notable Adverse Events (Incidence) |
| Sovesudil (0.5%) | Phase II[3] | 24.4% (predominantly mild) | - |
| Sovesudil (0.25%) | Phase II[3] | 17.5% (predominantly mild) | - |
| Netarsudil (0.02%) | Phase III (J-ROCKET)[4] | 54.9% | Ocular AEs: 59.8% |
| Netarsudil (0.02%) | Pooled Phase III (ROCKET studies)[7] | 54.4% | Corneal verticillata (26%), Conjunctival petechial hemorrhage (20%) |
| Ripasudil (0.4%) | Phase III (J-ROCKET)[4] | 62.6% | Ocular AEs: 66.7% |
| Ripasudil (0.4%) | 24-Month Study[8] | 8.5% | Blepharitis (8.6%), Conjunctivitis (6.3%) |
| Latanoprost (0.005%) | 1-Year Study[9] | Not appreciably altered | Increased iris pigmentation (12%) |
| Timolol (0.5%) | Pooled Phase III (ROCKET studies)[10] | 14% | Systemic side effects possible (bradycardia, hypotension)[11] |
Experimental Protocols
Detailed methodologies are crucial for the critical appraisal of clinical trial data. Below are summaries of the experimental protocols for the key studies cited.
Sovesudil Phase II Clinical Trial (NCT03106532)
-
Study Design: A multicenter, prospective, double-masked, randomized, placebo-controlled, parallel-group clinical study.[3][12]
-
Patient Population: Patients with normal-tension glaucoma (NTG) with an unmedicated baseline IOP of ≤ 21 mmHg.[3][12]
-
Intervention: Patients were randomized into three groups and treated with either Sovesudil 0.25%, Sovesudil 0.5%, or a placebo, administered three times daily (TID) for 4 weeks.[3][12]
-
Primary Endpoint: The primary outcome measured was the mean diurnal IOP change from baseline at the 4-week mark.[3][12]
Netarsudil Phase III Clinical Trials (ROCKET Program)
-
Study Design: Double-masked, randomized, multicenter, parallel-group, noninferiority studies.[10]
-
Patient Population: Patients with open-angle glaucoma (OAG) or ocular hypertension (OHT).[10]
-
Intervention: Patients were randomized to receive Netarsudil 0.02% once or twice daily, or Timolol 0.5% twice daily for up to 12 months.[10]
-
Primary Efficacy Measure: Mean IOP at 8:00 am, 10:00 am, and 4:00 pm at week 2, week 6, and month 3 in patients with baseline IOP <25 mm Hg.[7]
Ripasudil Phase III Clinical Trial (J-ROCKET)
-
Study Design: A single-masked, randomized, phase 3, superiority study.[4]
-
Patient Population: Japanese patients with primary open-angle glaucoma (POAG) or ocular hypertension (OHT).[4]
-
Intervention: Patients were randomized to receive either Netarsudil 0.02% once daily or Ripasudil 0.4% twice daily for 4 weeks.[4]
-
Primary Efficacy Variable: Mean diurnal IOP (average of measurements at 09:00, 11:00, and 16:00) at Week 4.[4]
Discussion
The available data suggests that this compound offers a promising therapeutic profile, particularly for patients with normal-tension glaucoma. Its efficacy in lowering IOP, combined with a relatively low incidence of mild conjunctival hyperemia, points towards a favorable therapeutic window.[3] In comparison, while other ROCK inhibitors like Netarsudil and Ripasudil demonstrate greater IOP reduction in patients with higher baseline IOPs, they are also associated with a higher incidence of conjunctival hyperemia.[4][7]
Latanoprost remains a highly effective first-line therapy with a strong IOP-lowering effect and a different side-effect profile, most notably the potential for increased iris pigmentation.[9] Timolol is another effective and widely used agent, but its use can be limited by systemic side effects.[11]
The "soft drug" nature of Sovesudil, designed for rapid metabolism into an inactive form, is a key differentiating factor that may contribute to its favorable safety profile and potentially reduced systemic side effects.[2]
Conclusion
This compound presents a viable therapeutic option for the management of glaucoma, demonstrating a balance of efficacy and safety. Its distinct profile, characterized by effective IOP reduction in normal-tension glaucoma and a lower incidence of hyperemia compared to other ROCK inhibitors, suggests a potentially wider therapeutic window for certain patient populations. Further large-scale, head-to-head comparative trials will be instrumental in definitively establishing the clinical positioning of Sovesudil within the comprehensive armamentarium of glaucoma therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sovesudil (locally acting rho kinase inhibitor) for the treatment of normal-tension glaucoma: the randomized phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase 3 Clinical Trial Comparing the Safety and Efficacy of Netarsudil to Ripasudil in Patients with Primary Open-Angle Glaucoma or Ocular Hypertension: Japan Rho Kinase Elevated Intraocular Pressure Treatment Trial (J-ROCKET) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ripasudil Hydrochloride Hydrate in the Treatment of Glaucoma: Safety, Efficacy, and Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of latanoprost in reducing intraocular pressure in patients with primary angle-closure glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pooled Efficacy and Safety Profile of Netarsudil Ophthalmic Solution 0.02% in Patients With Open-angle Glaucoma or Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-Term Intraocular Pressure-Lowering Effects and Adverse Events of Ripasudil in Patients with Glaucoma or Ocular Hypertension over 24 Months - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Latanoprost, a prostaglandin analog, for glaucoma therapy. Efficacy and safety after 1 year of treatment in 198 patients. Latanoprost Study Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Once-daily netarsudil effectively lowers IOP in patients with glaucoma - American Academy of Ophthalmology [aao.org]
- 11. Timolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Sovesudil Hydrochloride in Ocular Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sovesudil hydrochloride, a novel Rho kinase (ROCK) inhibitor, with other prominent ROCK inhibitors, Netarsudil and Ripasudil. The focus is on their application in ophthalmology, particularly for the management of glaucoma. This document synthesizes preclinical and clinical data to offer an objective evaluation of their respective pharmacological profiles.
Mechanism of Action: The RhoA/ROCK Signaling Pathway
This compound is a potent, ATP-competitive inhibitor of Rho kinase (ROCK), with high affinity for both ROCK-I and ROCK-II isoforms.[1][2] The RhoA/ROCK signaling pathway is a critical regulator of cellular processes within the eye's trabecular meshwork, which is responsible for draining aqueous humor and maintaining normal intraocular pressure (IOP).
Activation of this pathway leads to the contraction of trabecular meshwork cells and an increase in extracellular matrix deposition, resulting in increased resistance to aqueous humor outflow and elevated IOP. By inhibiting ROCK, Sovesudil promotes the relaxation of these cells, thereby enhancing aqueous humor outflow and lowering IOP.
A distinguishing feature of Sovesudil is its design as a "soft drug." It is intended to be rapidly metabolized into an inactive form by esterases present in ocular tissues outside the trabecular meshwork. This localized action is aimed at minimizing systemic side effects and local adverse events, such as hyperemia (eye redness), which are common with this class of drugs.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize the available quantitative data from in vitro, preclinical, and clinical studies of Sovesudil and its comparators.
Table 1: In Vitro Potency of ROCK Inhibitors
| Compound | Target | IC50 (nM) |
| This compound | ROCK-I | 3.7[1][2] |
| ROCK-II | 2.3[1][2] | |
| Netarsudil | ROCK-I | 1.0[3][4] |
| ROCK-II | 1.0[3][4] | |
| Ripasudil | Not explicitly found in search results |
Table 2: Preclinical Efficacy in Rabbit Models
| Compound | Animal Model | Concentration | Maximum IOP Reduction | Key Observations |
| Sovesudil (AMA0076) | New Zealand White Rabbits | 0.1% | 23%[5] | Dose-dependent IOP reduction. Minimal hyperemia observed.[5][6][7] |
| 0.3% | 39%[5] | |||
| 0.5% | 48%[5] | |||
| Netarsudil | Dutch Belted Rabbits | 0.04% | 8.1 ± 0.7 mmHg[3] | Sustained IOP reduction for at least 24 hours. Transient and mild hyperemia.[3] |
| Formosan Rock Monkeys | 0.04% | 7.5 ± 1.1 mmHg[3] | ||
| Ripasudil | Rabbits | Not specified | Significant IOP reduction | Neuroprotective effects observed in a mouse model of normal tension glaucoma.[3] |
Table 3: Clinical Efficacy in Glaucoma Patients
| Drug | Trial | Patient Population | Baseline IOP (mmHg) | Mean IOP Reduction from Baseline | Treatment Duration |
| Sovesudil 0.5% | Phase II[5][8][9] | Normal-Tension Glaucoma | ≤ 21[5][8][9] | -1.56 mmHg[5][8][9] | 4 Weeks[5][8][9] |
| Sovesudil 0.25% | Phase II[5][8][9] | Normal-Tension Glaucoma | ≤ 21[5][8][9] | -1.10 mmHg[5][8][9] | 4 Weeks[5][8][9] |
| Netarsudil 0.02% | ROCKET-1 & 2[8] | Open-Angle Glaucoma, Ocular Hypertension | < 27 (ROCKET-1), < 30 (ROCKET-2)[8] | Non-inferior to Timolol (for baseline IOP < 25)[8] | 3 Months[8] |
| Ripasudil 0.4% | Phase 3[8] | Primary Open-Angle Glaucoma, Ocular Hypertension | Not specified | -2.6 mmHg (trough), -3.7 mmHg (peak) in monotherapy[10] | 52 Weeks[10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in this guide.
Preclinical Intraocular Pressure Measurement in Rabbits
-
Animal Model: Male New Zealand White rabbits are commonly used for these studies.
-
Drug Administration: A single drop of the test compound (e.g., Sovesudil at concentrations of 0.1%, 0.3%, or 0.5%) or vehicle is administered topically to one eye, with the contralateral eye often serving as a control.
-
IOP Measurement: Intraocular pressure is measured at baseline and at regular intervals post-administration (e.g., every hour for up to 8 hours) using a calibrated tonometer, such as a Tono-Pen.[5]
-
Hyperemia Assessment: Conjunctival hyperemia is evaluated and scored at each time point by a trained observer. The scoring is typically based on a standardized scale.
-
Data Analysis: The change in IOP from baseline is calculated for each treatment group and compared with the vehicle control group using appropriate statistical methods.
Phase II Clinical Trial of Sovesudil
-
Study Design: A multicenter, prospective, double-masked, randomized, placebo-controlled, parallel-group clinical study.[5][8][9]
-
Participants: Patients diagnosed with normal-tension glaucoma, defined as an unmedicated baseline IOP of ≤ 21 mmHg.[5][8][9]
-
Intervention: Patients are randomized to receive Sovesudil 0.25%, Sovesudil 0.5%, or a placebo, administered three times daily for a duration of 4 weeks.[5][8][9]
-
Primary Endpoint: The primary efficacy variable is the mean diurnal IOP change from baseline at week 4.[5][9]
-
Safety Assessment: Ocular and systemic adverse events are monitored throughout the treatment and a subsequent observation period.
Phase III Clinical Trials of Netarsudil (ROCKET Studies)
-
Study Design: The ROCKET studies were double-masked, randomized, non-inferiority clinical trials.[1][2]
-
Participants: Patients with open-angle glaucoma or ocular hypertension were enrolled after a washout of any previous ocular hypotensive medications.[1][2][8]
-
Intervention: Patients were randomized to receive either Netarsudil 0.02% once daily or Timolol 0.5% twice daily.[1][2][8] The ROCKET-2 trial also included an arm for Netarsudil 0.02% twice daily.[1][2][8]
-
Primary Endpoint: The primary efficacy outcome was the mean IOP at multiple time points up to 3 months, with non-inferiority to Timolol being the key comparison.[8]
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound.
Caption: Simplified RhoA/ROCK signaling pathway and the inhibitory action of Sovesudil.
Caption: Workflow for preclinical IOP studies of Sovesudil in rabbits.
Caption: Workflow of the Phase II clinical trial for Sovesudil.
Conclusion
This compound is a promising new agent in the class of ROCK inhibitors for the treatment of glaucoma. Its high in vitro potency and significant IOP-lowering effects in preclinical models are comparable to other ROCK inhibitors. The "soft drug" design of Sovesudil, aimed at reducing side effects like hyperemia, represents a potential advantage.
Clinical data from the Phase II trial demonstrates the efficacy of Sovesudil in patients with normal-tension glaucoma, a challenging-to-treat patient population. While direct head-to-head clinical trials with Netarsudil and Ripasudil are needed for a definitive comparison, the available data suggests that Sovesudil has a favorable efficacy and safety profile. Further research and late-stage clinical trials will be crucial in establishing the precise role of Sovesudil in the therapeutic landscape of glaucoma.
References
- 1. scholars.mssm.edu [scholars.mssm.edu]
- 2. login.medscape.com [login.medscape.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. [PDF] Phase 3 Clinical Trial Comparing the Safety and Efficacy of Netarsudil to Ripasudil in Patients with Primary Open-Angle Glaucoma or Ocular Hypertension: Japan Rho Kinase Elevated Intraocular Pressure Treatment Trial (J-ROCKET) | Semantic Scholar [semanticscholar.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. researchgate.net [researchgate.net]
- 7. AMA0076, a novel, locally acting Rho kinase inhibitor, potently lowers intraocular pressure in New Zealand white rabbits with minimal hyperemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Once-Daily Netarsudil Versus Twice-Daily Timolol in Patients With Elevated Intraocular Pressure: The Randomized Phase 3 ROCKET-4 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bruknow.library.brown.edu [bruknow.library.brown.edu]
- 10. Long-term intraocular pressure-lowering efficacy and safety of ripasudil-brimonidine fixed-dose combination for glaucoma and ocular hypertension: a multicentre, open-label, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of Sovesudil Hydrochloride and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic stability of Sovesudil hydrochloride and its analogs. Sovesudil is a novel Rho kinase (ROCK) inhibitor designed as a "soft drug" for the treatment of glaucoma. A key feature of soft drugs is their design for rapid metabolic inactivation to a predictable, non-toxic metabolite, thereby minimizing systemic side effects. This guide synthesizes available data to offer a comparative perspective on the metabolic fate of these compounds.
While direct head-to-head quantitative in vitro metabolic stability data for Sovesudil and its specific analogs are not extensively available in the public domain, this document compiles qualitative information on Sovesudil and quantitative data for other commercially available ROCK inhibitors, Netarsudil and Ripasudil, to provide a valuable comparative context.
Data Presentation: In Vitro Metabolic Stability of ROCK Inhibitors
The following table summarizes the available in vitro metabolic stability data for Sovesudil and other relevant ROCK inhibitors. The parameters include in vitro half-life (t½) and intrinsic clearance (CLint), which are key indicators of a compound's susceptibility to metabolism.
| Compound | In Vitro System | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Primary Metabolic Enzymes |
| This compound | Human Liver Microsomes | Data not publicly available (designed for rapid metabolism) | Data not publicly available | Expected to be Cytochrome P450s |
| PHP-0961 (analog) | Human Liver Microsomes | Data not publicly available | Data not publicly available | Expected to be Cytochrome P450s |
| Netarsudil | Human Corneal Tissue | 175 | Data not publicly available | Esterases |
| Ripasudil | Human Liver S9 | Data not publicly available | Data not publicly available | Aldehyde Oxidase, CYP3A4/3A5, CYP2C8 |
Note: The absence of quantitative data for Sovesudil and its analog PHP-0961 is a significant limitation. However, the qualitative description of Sovesudil as a "soft drug" implies a short half-life and high intrinsic clearance.[1] Netarsudil is a prodrug, and its metabolism is primarily by esterases in the eye, leading to low systemic exposure.[1] Ripasudil is metabolized by aldehyde oxidase and some cytochrome P450 enzymes.
Experimental Protocols
A detailed methodology for a standard in vitro metabolic stability assay using human liver microsomes is provided below. This protocol is representative of the type of experiment used to generate the data presented in the table above.
Title: Determination of Metabolic Stability in Human Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.
Materials:
-
Test compound and positive control compounds (e.g., a rapidly metabolized compound and a slowly metabolized compound)
-
Pooled human liver microsomes (HLM)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (B52724) (containing an internal standard for LC-MS/MS analysis)
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and positive controls in a suitable organic solvent (e.g., DMSO).
-
Thaw the pooled human liver microsomes on ice. Dilute the microsomes to the desired concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Pre-warm the diluted microsome suspension and the test compound solution at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the microsome-compound mixture. The final concentration of the test compound is typically 1 µM.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
A control incubation without the NADPH regenerating system should be included to assess for any non-enzymatic degradation.
-
-
Time-Point Sampling:
-
Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The reaction in each aliquot is immediately terminated by adding a volume of cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
The terminated reaction mixtures are centrifuged to precipitate the proteins.
-
The supernatant is collected and analyzed by a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.
-
-
Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percentage of the remaining parent compound is plotted against time.
-
The elimination rate constant (k) is determined from the slope of the linear portion of the plot.
-
The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.
-
The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (concentration of microsomal protein in mg/mL).
-
Mandatory Visualization
The following diagrams illustrate the Rho kinase (ROCK) signaling pathway in the trabecular meshwork of the eye and the general experimental workflow for determining metabolic stability.
Caption: Rho Kinase (ROCK) Signaling Pathway in Trabecular Meshwork Cells.
Caption: Experimental Workflow for In Vitro Metabolic Stability Assay.
References
Safety Operating Guide
Proper Disposal of Sovesudil Hydrochloride: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical guidance for the proper disposal of sovesudil (B610928) hydrochloride, a potent Rho-associated protein kinase (ROCK) inhibitor. This information is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and compliance with regulations. Given the potent biological activity and potential environmental impact of this research compound, adherence to these procedures is critical.
Executive Summary: Hazard Classification and Disposal Recommendation
Sovesudil hydrochloride is a compound that requires careful handling and disposal as hazardous waste. One supplier classifies this compound as "harmful if swallowed and very toxic to aquatic life with long-lasting effects."[1] This high aquatic toxicity necessitates that it be treated as a hazardous substance to prevent environmental contamination. Consequently, the primary and recommended method of disposal for all this compound waste streams is high-temperature incineration at a licensed hazardous waste facility.[1][2]
It is crucial to note a discrepancy in the available safety data. While one supplier highlights its hazardous nature, a Safety Data Sheet (SDS) from another supplier, MedChemExpress, classifies it as "Not a hazardous substance or mixture."[3] In the interest of safety and environmental protection, it is prudent to adopt the more cautious classification and handle this compound as a hazardous chemical.
Researchers must always consult and adhere to their institution's Environmental Health and Safety (EHS) department guidelines, as well as local, state, and federal regulations for hazardous waste disposal.[1][2]
Quantitative Data on Disposal Parameters
| Parameter | Recommended Value | Rationale |
| Primary Combustion Chamber Temperature | 850°C - 1000°C | Ensures the complete breakdown of organic matter and destruction of the active compound.[4][5] |
| Secondary Combustion Chamber Temperature | ≥ 1100°C | Further breaks down any potentially harmful gases produced during primary combustion.[4][5] |
| Gas Residence Time in Secondary Chamber | ≥ 2 seconds | Guarantees that any remaining hazardous components are fully destroyed.[6] |
Step-by-Step Disposal Protocol for this compound
A specific experimental protocol for the chemical neutralization or deactivation of this compound is not publicly available. Therefore, the focus of this protocol is on the safe segregation, packaging, and labeling of this compound waste for collection and subsequent incineration by a certified hazardous waste disposal service.
1. Personal Protective Equipment (PPE): Before handling any this compound waste, ensure appropriate PPE is worn:
-
Gloves: Two pairs of nitrile gloves (double-gloving).
-
Eye Protection: Chemical splash goggles.
-
Body Protection: A dedicated laboratory coat.
-
Respiratory Protection: If handling the solid powder form, a NIOSH-approved N95 or higher-rated respirator is recommended to prevent inhalation.
2. Waste Segregation and Collection: At the point of generation, all waste contaminated with this compound must be segregated from other laboratory waste streams.
-
Solid Waste:
-
This includes unused or expired this compound powder, contaminated weighing paper, single-use spatulas, and contaminated PPE (gloves, disposable lab coats, etc.).
-
Place all solid waste into a designated, robust, and sealable hazardous waste container. The container should be clearly labeled.
-
-
Liquid Waste:
-
This includes unused solutions of this compound (e.g., in DMSO), contaminated buffers, and cell culture media.
-
Do not pour any this compound solution down the drain. [1]
-
Collect all liquid waste in a dedicated, leak-proof, and shatter-resistant hazardous waste container with a secure screw-on cap.
-
-
Contaminated Labware:
-
This includes items such as pipette tips, serological pipettes, centrifuge tubes, and culture flasks that have come into contact with this compound.
-
These items should be placed in a designated hazardous waste container for incineration.[1]
-
For reusable glassware, a decontamination procedure should be followed. Rinse the glassware with a suitable solvent (e.g., ethanol (B145695) or isopropanol) and collect the rinsate as hazardous liquid waste. Then, wash the glassware thoroughly with soap and water.
-
3. Waste Container Management:
-
Compatibility: Ensure the waste container material is compatible with the waste being collected (e.g., do not store organic solvents in incompatible plastic containers).
-
Labeling: All hazardous waste containers must be clearly labeled with:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate concentration and quantity of the waste.
-
The date when waste was first added to the container (accumulation start date).
-
-
Closure: Keep waste containers securely closed at all times, except when adding waste.
4. Storage and Disposal:
-
Storage: Store the labeled hazardous waste containers in a designated, secure satellite accumulation area within the laboratory, away from incompatible materials.
-
Disposal Request: Once the waste container is full or the project is complete, submit a chemical waste collection request to your institution's EHS department for disposal via a licensed hazardous waste management company.
Experimental Workflow and Disposal Pathway
The following diagrams illustrate the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Caption: Decision pathway for this compound disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. mpcb.gov.in [mpcb.gov.in]
- 6. Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling Sovesudil hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of Sovesudil hydrochloride. Adherence to these procedures is crucial for ensuring a safe laboratory environment and minimizing exposure risks.
Hazard Identification and Personal Protective Equipment (PPE)
There are conflicting classifications regarding the hazards of this compound. While one supplier safety data sheet (SDS) states it is not a hazardous substance, another source indicates it is harmful if swallowed and very toxic to aquatic life.[1] Given this discrepancy, a cautious approach is recommended. Assume the compound is hazardous and adhere to the following personal protective equipment (PPE) guidelines to prevent inhalation, ingestion, and contact with skin and eyes.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves. Double gloving is recommended when handling stock solutions. | To prevent skin contact. |
| Eye Protection | Safety goggles | Chemical splash goggles that provide a complete seal around the eyes. | To protect eyes from splashes. |
| Body Protection | Laboratory coat | A long-sleeved, disposable gown that closes in the back. | To protect skin and clothing from contamination. |
| Respiratory Protection | Face mask or respirator | An N95 respirator should be used if there is a risk of generating aerosols or when handling the powder form. | To prevent inhalation. |
| Face Protection | Face shield | To be worn in conjunction with safety goggles when there is a significant risk of splashes. | Provides an additional layer of protection for the face. |
Operational Plan for Handling this compound
A systematic workflow is essential for safely handling this compound from receipt to disposal.
Experimental Workflow for Safe Handling
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
